molecular formula C10H11N B1354016 2-(2,3-Dimethylphenyl)acetonitrile CAS No. 76574-43-1

2-(2,3-Dimethylphenyl)acetonitrile

Cat. No.: B1354016
CAS No.: 76574-43-1
M. Wt: 145.2 g/mol
InChI Key: UMBJWBJQJMILOQ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJWBJQJMILOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435939
Record name 2-(2,3-dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76574-43-1
Record name 2-(2,3-dimethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,3-Dimethylphenyl)acetonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2,3-Dimethylphenyl)acetonitrile

Introduction

This compound, also known as 2,3-dimethylbenzyl cyanide, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted aromatic ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying rationale for the experimental choices, and a critical emphasis on safety.

Core Synthetic Strategy: Nucleophilic Substitution

The most direct and widely adopted method for the synthesis of benzylic nitriles is the nucleophilic substitution reaction between a benzyl halide and an alkali metal cyanide.[1][2] This guide will focus on the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide, a classic example of a Kolbe nitrile synthesis.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,3-dimethylbenzyl chloride. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond, with the chloride anion acting as the leaving group.

The choice of solvent is critical. A mixture of ethanol and water is commonly used, as it effectively dissolves the sodium cyanide salt while also being a suitable medium for the organic substrate.[1] The use of a polar protic solvent can facilitate the dissolution of the cyanide salt, although polar aprotic solvents are often favored for SN2 reactions to avoid solvation of the nucleophile, which can dampen its reactivity. However, for this classic preparation, the alcohol-water system is well-established and effective.[1]

Caption: SN2 Mechanism for the Synthesis of this compound.

Precursor Synthesis: 2,3-Dimethylbenzyl Chloride

The starting material, 2,3-dimethylbenzyl chloride, can be synthesized via the chloromethylation of o-xylene. This reaction typically involves treating o-xylene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.[3][4] Given the hazards associated with this procedure, it is often more practical to procure 2,3-dimethylbenzyl chloride from a commercial supplier.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,3-dimethylbenzyl chloride. Crucially, this entire procedure must be conducted in a certified chemical fume hood due to the extreme toxicity of sodium cyanide and the potential for hydrogen cyanide gas evolution.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesMolar Equiv.
2,3-Dimethylbenzyl chloride154.6415.47 g0.101.0
Sodium Cyanide (NaCN)49.015.4 g0.111.1
Ethanol (95%)-100 mL--
Water (Deionized)-45 mL--
Toluene-100 mL-For work-up
Saturated Sodium Bicarbonate Solution-50 mL-For work-up
Saturated Sodium Chloride Solution (Brine)-50 mL-For work-up
Anhydrous Magnesium Sulfate-~10 g-For drying
Experimental Workflow

Experimental_Workflow A 1. Dissolve NaCN Add 5.4g NaCN to 45mL H2O in a 500mL flask. Warm gently to dissolve. C 3. Reaction Add substrate solution to NaCN solution. Reflux for 4 hours. A->C B 2. Prepare Substrate Mix 15.47g of 2,3-dimethylbenzyl chloride with 100mL of 95% ethanol. B->C D 4. Alcohol Removal Distill off the majority of the ethanol. C->D E 5. Extraction Cool mixture. Extract with toluene (2 x 50mL). D->E F 6. Aqueous Wash Wash organic layer with NaHCO3(aq) then brine. E->F G 7. Drying & Filtration Dry organic layer with MgSO4. Filter. F->G H 8. Solvent Removal Remove toluene via rotary evaporation. G->H I 9. Purification Purify the crude product by vacuum distillation. H->I J 10. Characterization Analyze the final product (NMR, IR, GC-MS). I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Setup: Assemble a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood. Prepare a heating mantle for the flask.

  • Cyanide Solution Preparation: To the flask, add powdered sodium cyanide (5.4 g, 0.11 mol) and deionized water (45 mL). Warm the mixture gently with stirring to dissolve the sodium cyanide.[1]

  • Reaction Initiation: In a separate beaker, mix 2,3-dimethylbenzyl chloride (15.47 g, 0.10 mol) with 95% ethanol (100 mL). Transfer this solution to a dropping funnel and add it to the cyanide solution in the flask over approximately 30 minutes.[1]

  • Reflux: Heat the reaction mixture to reflux using the heating mantle and maintain a gentle reflux for 4 hours. The formation of a sodium chloride precipitate will be observed.

  • Work-up - Alcohol Removal: After cooling the reaction mixture to room temperature, reconfigure the apparatus for simple distillation and distill off the bulk of the ethanol.[1]

  • Extraction: Cool the remaining aqueous residue and transfer it to a separatory funnel. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by a wash with saturated sodium chloride solution (50 mL) to aid in phase separation.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (approx. 263°C at 760 mmHg, though distillation will be performed under vacuum).[6] The expected product is a solid at room temperature with a melting point of 51-53°C.[6]

Critical Safety and Hazard Management

This protocol involves sodium cyanide, a substance that is fatal if swallowed, inhaled, or in contact with skin. [7][8] Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls: All manipulations of solid sodium cyanide and its solutions must be performed in a well-ventilated chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. It is highly recommended to wear double gloves.[9]

  • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (note: olfactory detection is not a reliable safety measure).[8][9]

  • Emergency Preparedness: An emergency eyewash and shower must be immediately accessible.[9] All personnel must be trained in cyanide first-aid procedures, and a cyanide antidote kit (containing amyl nitrite) should be available.

  • Waste Disposal: All aqueous waste and contaminated materials containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions (pH > 10) to convert the cyanide to the less toxic cyanate before disposal. Follow all institutional and local regulations for hazardous waste disposal.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (~2250 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Conclusion

The synthesis of this compound via the nucleophilic substitution of 2,3-dimethylbenzyl chloride with sodium cyanide is a robust and effective method. The success of this procedure hinges on careful execution of the experimental steps and, most importantly, an unwavering commitment to the stringent safety protocols required when handling highly toxic cyanide compounds. This guide provides the necessary framework for researchers to safely and efficiently produce this valuable synthetic intermediate.

References

  • (3,5-Dimethylphenyl)acetonitrile | C10H11N. PubChem. [Link]

  • Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. (2019).
  • Synthesis method of diphenylacetonitrile. (2013).
  • Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • Alpha position dimethylated method of benzyl cyanide series compounds. (2013).
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2020). MDPI. [Link]

  • Cyanation of aromatic halides. (2009).
  • Benzyl Cyanide. Organic Syntheses Procedure. [Link]

  • 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Method for preparing benzyl chloride compound. (2017).
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Tongsuh Petrochemical Corp., LTD. [Link]

  • DIPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2010).
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2012). Asian Journal of Chemistry. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Sodium cyanide. (2024). Penta chemicals. [Link]

  • Standard Operating Procedure - Sodium Cyanide. (2017). University of California, Los Angeles. [Link]

  • Chemical Properties of 3-Methyl-2-phenyl-but-2-enenitrile. (2023). Cheméo. [Link]

  • A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. (2023). ChemRxiv. [Link]

  • 2,6-Dimethylbenzyl chloride. LookChem. [Link]

  • Benzyl cyanide. Sciencemadness Wiki. [Link]

  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (2021). Chemistry – A European Journal. [Link]

  • Method for producing alkyldimethylbenzylammonium chlorides. (2005).
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An In-depth Technical Guide to the Chemical and Physical Properties of 2-(2,3-Dimethylphenyl)acetonitrile (CAS 76574-43-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethylphenyl)acetonitrile, with a CAS Registry Number of 76574-43-1, is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for diverse substitution patterns on the phenyl ring. Substituted phenylacetonitriles serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, they are precursors to phenethylamines and other biologically active molecules. The nitrile moiety can act as a hydrogen bond acceptor or be hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to a wide range of chemical transformations. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource(s)
CAS Number 76574-43-1Finetech Industry Limited
IUPAC Name This compoundKey Organics
Synonyms (2,3-Dimethylphenyl)acetonitrileFinetech Industry Limited
Molecular Formula C₁₀H₁₁NKey Organics, Finetech Industry Limited
Molecular Weight 145.20 g/mol Key Organics, Finetech Industry Limited
Appearance SolidKey Organics
Melting Point 51-53 °CFinetech Industry Limited
Boiling Point 263.334 °C at 760 mmHgFinetech Industry Limited
Density 0.98 g/cm³Finetech Industry Limited
Flash Point 124.603 °CFinetech Industry Limited
Solubility No specific data available. Acetonitrile, a related compound, is miscible with water and a range of organic solvents.[1]

Spectroscopic Data

As of the latest information available, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not readily found in public databases. Researchers are advised to acquire this data upon synthesis or purchase of the compound. The expected spectral features are outlined below based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include two singlets for the two non-equivalent methyl groups on the phenyl ring, aromatic protons in the ortho, meta, and para positions relative to the acetonitrile group, and a singlet for the methylene protons of the acetonitrile group.

  • ¹³C NMR: Expected signals would include peaks for the two distinct methyl carbons, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 145.20 g/mol ). Fragmentation patterns would likely involve the loss of the cyanomethyl radical or cleavage of the methyl groups from the aromatic ring.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a common method for the synthesis of substituted phenylacetonitriles involves the cyanation of the corresponding benzyl halide. A plausible synthetic route is outlined below:

Synthesis_Workflow StartingMaterial 2,3-Dimethylbenzyl bromide Intermediate Reaction with Cyanide Source (e.g., NaCN, KCN) in a polar aprotic solvent (e.g., DMSO, Acetone) StartingMaterial->Intermediate Nucleophilic Substitution Product This compound (CAS 76574-43-1) Intermediate->Product

A general synthetic workflow for this compound.

Reactivity: The nitrile group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine, 2-(2,3-dimethylphenyl)ethan-1-amine. This amine can be a valuable building block for the synthesis of more complex molecules.

Experimental Protocols

The following are general, standard laboratory procedures for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method):

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2]

Boiling Point Determination (Microscale Method):

  • A small amount of the liquid sample (if melted) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination (Pycnometer Method):

  • The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately determined.

  • The pycnometer is filled with the molten sample, ensuring no air bubbles are trapped.

  • The mass of the pycnometer filled with the sample is determined.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[4]

Flash Point Determination (Pensky-Martens Closed-Cup Method):

  • The sample is placed in the test cup of a Pensky-Martens closed-cup tester.

  • The sample is heated at a slow, constant rate with continuous stirring.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[5]

Safety and Handling

This compound is classified as a substance that causes skin and eye irritation.[6] The following hazard statements are associated with it: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

It is intended for research and development purposes only, and its toxicological properties have not been fully investigated.[6] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek medical attention.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of substituted phenylacetonitriles are valuable intermediates in drug discovery. The nitrile group can serve as a bioisostere for other functional groups or as a key pharmacophoric element. Its presence can influence the electronic properties and metabolic stability of a molecule. Phenylacetonitrile derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The 2,3-dimethyl substitution pattern on the phenyl ring provides a specific steric and electronic environment that can be exploited to achieve selective interactions with biological targets.

Conclusion

This compound is a solid aromatic nitrile with defined physical properties. While its specific spectroscopic and reactivity data are not yet widely available in public repositories, its structural similarity to other substituted phenylacetonitriles suggests a range of potential applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its known properties and outlines standard methodologies for its characterization. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions and to independently verify its properties through experimental analysis.

References

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  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.
  • PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.
  • Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.
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  • Fleming, V., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837–10878.
  • Fisher Scientific. (n.d.). Acetonitrile.
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  • PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.
  • Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.
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  • The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.
  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.
  • PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.
  • Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.
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  • Mettler Toledo. (n.d.).
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  • The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.
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  • PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.
  • Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.
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An In-Depth Technical Guide to the Structural Analysis of 2,3-Dimethylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Precise Structural Elucidation

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. A molecule's three-dimensional architecture dictates its biological activity, pharmacokinetic profile, and potential toxicities. For intermediates such as 2,3-dimethylbenzyl cyanide, a versatile building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its structural features is paramount for ensuring the integrity and reproducibility of the synthetic pathway. This guide provides a comprehensive, in-depth analysis of 2,3-dimethylbenzyl cyanide, moving beyond a simple recitation of data to offer insights into the causal relationships between its structure and its spectroscopic signatures.

Synthesis and Molecular Overview

2,3-Dimethylbenzyl cyanide, with the chemical formula C₁₀H₁₁N, is an aromatic nitrile. The presence of the cyano (-C≡N) group and the specific ortho- and meta-positioning of the two methyl groups on the benzene ring give rise to a unique set of physicochemical properties and spectroscopic characteristics.

A common and effective method for the synthesis of 2,3-dimethylbenzyl cyanide is through the nucleophilic substitution of a 2,3-dimethylbenzyl halide with a cyanide salt. The following protocol is a robust and scalable approach.[1]

Experimental Protocol: Synthesis of 2,3-Dimethylbenzyl Cyanide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in enhancing the reaction rate, particularly if a biphasic solvent system is employed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (sodium bromide or potassium bromide) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure.

  • Extraction and Purification: The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining inorganic salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

  • Final Purification: The crude product is then purified by vacuum distillation to yield pure 2,3-dimethylbenzyl cyanide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_3_DMB_Br 2,3-Dimethylbenzyl Bromide Reflux Reflux in Ethanol/Water 2_3_DMB_Br->Reflux NaCN Sodium Cyanide NaCN->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product 2,3-Dimethylbenzyl Cyanide Distillation->Product

Synthesis Workflow for 2,3-Dimethylbenzyl Cyanide

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,3-dimethylbenzyl cyanide is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.15d1HAr-H
~7.08t1HAr-H
~7.02d1HAr-H
~3.70s2H-CH₂-CN
~2.30s3HAr-CH₃
~2.25s3HAr-CH₃
  • Aromatic Protons (δ ~7.0-7.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a triplet, characteristic of a 1,2,3-trisubstituted benzene ring. The specific coupling patterns and chemical shifts are influenced by the electronic effects of the methyl and cyanomethyl substituents.

  • Benzylic Protons (δ ~3.70 ppm): The two protons of the methylene group adjacent to the cyano group and the aromatic ring are chemically equivalent and will therefore appear as a singlet. Their chemical shift is downfield due to the deshielding effects of both the aromatic ring and the electron-withdrawing cyano group.

  • Methyl Protons (δ ~2.25-2.30 ppm): The two methyl groups attached to the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~137.5Ar-C (quaternary)
~134.0Ar-C (quaternary)
~131.0Ar-C (quaternary)
~129.5Ar-CH
~126.0Ar-CH
~125.5Ar-CH
~118.0-C≡N
~23.0-CH₂-CN
~20.5Ar-CH₃
~16.0Ar-CH₃
  • Aromatic Carbons (δ ~125-138 ppm): The spectrum will show six distinct signals for the aromatic carbons, three of which will be quaternary (substituted) and three will be tertiary (protonated). The chemical shifts are influenced by the substitution pattern.

  • Nitrile Carbon (δ ~118.0 ppm): The carbon of the cyano group typically appears in this region.

  • Benzylic Carbon (δ ~23.0 ppm): The methylene carbon signal is found in the aliphatic region.

  • Methyl Carbons (δ ~16.0 and ~20.5 ppm): The two methyl carbons will have distinct signals in the aliphatic region.

NMR_Analysis Molecule 2,3-Dimethylbenzyl Cyanide 1H_NMR ¹H NMR Spectroscopy Molecule->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Molecule->13C_NMR Aromatic_H Aromatic Protons (δ ~7.0-7.2 ppm) 1H_NMR->Aromatic_H Benzylic_H Benzylic Protons (δ ~3.70 ppm) 1H_NMR->Benzylic_H Methyl_H Methyl Protons (δ ~2.25-2.30 ppm) 1H_NMR->Methyl_H Aromatic_C Aromatic Carbons (δ ~125-138 ppm) 13C_NMR->Aromatic_C Nitrile_C Nitrile Carbon (δ ~118.0 ppm) 13C_NMR->Nitrile_C Benzylic_C Benzylic Carbon (δ ~23.0 ppm) 13C_NMR->Benzylic_C Methyl_C Methyl Carbons (δ ~16.0, ~20.5 ppm) 13C_NMR->Methyl_C

NMR Spectroscopic Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Key IR Absorption Bands
Frequency (cm⁻¹) Vibrational Mode
~2245C≡N stretch (nitrile)
~3050-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic ring)
  • Nitrile Stretch ( ~2245 cm⁻¹): The most characteristic feature in the IR spectrum of 2,3-dimethylbenzyl cyanide is the sharp, medium-to-strong absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the 2240–2220 cm⁻¹ range.[2]

  • Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methylene groups (below 3000 cm⁻¹).

  • Aromatic C=C Stretches: Absorptions due to the C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Molecular Ion (M⁺): The molecular ion peak for 2,3-dimethylbenzyl cyanide (C₁₀H₁₁N) is expected at a mass-to-charge ratio (m/z) of 145.

  • Major Fragmentation Pathways:

    • Loss of a Hydrogen Atom: A peak at m/z 144, corresponding to the [M-H]⁺ ion, is likely. This can occur through the loss of a benzylic hydrogen, leading to a stabilized radical cation.

    • Loss of a Methyl Group: A peak at m/z 130, corresponding to the [M-CH₃]⁺ ion, is expected due to the cleavage of one of the methyl groups from the aromatic ring.

    • Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the methylene group and the cyano group, leading to the formation of a stable 2,3-dimethylbenzyl cation at m/z 119. This is often a prominent peak in the spectrum of benzyl derivatives.

    • Tropylium Ion Formation: Rearrangement of the benzyl cation can lead to the formation of the highly stable tropylium ion, which may also contribute to the signal at m/z 91.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of 2,3-dimethylbenzyl cyanide is a process of convergent evidence, where each analytical technique provides a unique piece of the puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile functional group, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, a high-confidence structural assignment can be made, ensuring the quality and reliability of this important synthetic intermediate in the drug development pipeline.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Benzyl cyanide. [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzyl cyanide. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Thieme E-Journals. (n.d.). Introduction of the Cyano Group by Substitution of a Halogen. [Link]

  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Google Patents. (n.d.).
  • YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. [Link]

  • Wiley Online Library. (2008). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organic Syntheses. (n.d.). BENZYL CYANIDE. [Link]

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Characterization methods for 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analytical Characterization of 2-(2,3-Dimethylphenyl)acetonitrile

Introduction

This compound, also known as 2,3-dimethylbenzyl cyanide, is an important organic intermediate used in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. The precise arrangement of the methyl groups on the phenyl ring dictates its reactivity and the stereochemistry of its downstream products. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any research, development, or manufacturing setting.

This guide provides a comprehensive overview of the essential analytical techniques required for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven methodologies. The narrative moves beyond simple protocols to explain the scientific rationale behind the choice of each technique, ensuring a holistic understanding of the characterization process.

Integrated Characterization Workflow

G cluster_0 Sample Submission cluster_1 Analytical Testing cluster_2 Data Interpretation & Reporting Sample Synthesized Batch of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Orthogonal Analyses MS Mass Spectrometry (EI-MS) Sample->MS Orthogonal Analyses IR Infrared Spectroscopy (FTIR) Sample->IR Orthogonal Analyses Chroma Chromatography (HPLC & GC) Sample->Chroma Orthogonal Analyses Phys Physical & Elemental Analysis Sample->Phys Orthogonal Analyses Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Chroma->Purity Phys->Purity CoA Certificate of Analysis (CoA) Structure->CoA Identity Verified Purity->CoA Purity Verified

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

The initial characterization involves documenting the fundamental physical and chemical properties of the compound.

PropertyValue
Chemical Name This compound
Synonyms 2,3-Dimethylbenzyl cyanide
CAS Number 3288-99-1
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol [1]
Appearance Expected to be a colorless to light yellow liquid or low-melting solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the placement of substituents.

Causality Behind Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz) is chosen to achieve sufficient resolution of the aromatic proton signals, which are expected to be closely spaced and exhibit complex coupling.[2] Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required (typically 128 or more) due to the low natural abundance of the ¹³C isotope.

Expected Spectral Data and Interpretation

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a unique fingerprint. The integration of the signals should correspond to the number of protons (3H for aromatic, 2H for methylene, and 6H for the two methyl groups).

  • Aromatic Protons (δ 7.0-7.2 ppm, 3H): The three adjacent protons on the phenyl ring will appear as a complex multiplet. The proton at C4 will likely be a triplet, while the protons at C5 and C6 will be doublets, all coupled to each other.

  • Methylene Protons (-CH₂CN, δ ~3.7 ppm, 2H): These protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group. They will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃, δ ~2.3 ppm, 6H): The two methyl groups attached to the aromatic ring are chemically non-equivalent and may appear as two distinct singlets, or as a single peak integrating to 6H if their chemical environments are very similar.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. The molecule's lack of symmetry means that all 10 carbon atoms should be chemically distinct, resulting in 10 unique signals.[4]

AssignmentExpected Chemical Shift (δ, ppm)Rationale
Aromatic C (quaternary, C1, C2, C3)128-138Quaternary carbons in the aromatic region.
Aromatic CH (C4, C5, C6)125-130Protonated aromatic carbons.
Nitrile C (C≡N)117-119Characteristic shift for a nitrile carbon.[5]
Methylene C (-C H₂CN)~22Aliphatic carbon adjacent to an aromatic ring.
Methyl C (-CH₃)15-21Aliphatic methyl carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality Behind Experimental Choices

The primary goal of IR analysis for this compound is the confirmation of the nitrile (C≡N) functional group, which has a very sharp and characteristic absorption in a relatively clean region of the spectrum. The presence of the aromatic ring and aliphatic C-H bonds can also be confirmed.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If solid, a KBr pellet can be prepared. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[6]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure solvent) must be acquired and subtracted from the sample spectrum.

Expected Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
~3050-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H Stretch (-CH₂, -CH₃)Medium
~2250 Nitrile (C≡N) Stretch Medium, Sharp [7]
~1600, ~1470Aromatic C=C Ring StretchMedium-Strong

The presence of a sharp peak around 2250 cm⁻¹ is strong evidence for the nitrile functional group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique for relatively volatile, small organic molecules. It reliably produces a molecular ion and a series of characteristic fragment ions that aid in structural confirmation.[2]

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: The most common method is to couple the MS with a Gas Chromatograph (GC-MS). A dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).[8]

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Expected Spectral Data and Interpretation
m/z ValueProposed FragmentRationale
145 [C₁₀H₁₁N]⁺˙ (M⁺˙) Molecular Ion
130[M - CH₃]⁺Loss of a methyl group.
116[M - CH₂CN]⁺ or [M - H - CN]⁺Loss of the acetonitrile radical or H and CN.
105[C₈H₉]⁺Formation of the stable dimethyltropylium ion.

The observation of the molecular ion peak at m/z 145 is the most critical piece of data, confirming the molecular formula.

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing the purity of moderately polar, non-volatile compounds.

  • System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10]

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Example Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water).

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Gas Chromatography (GC)

GC is well-suited for this compound due to its expected volatility. It is particularly effective at separating closely related isomers.

  • System: A GC equipped with a Flame Ionization Detector (FID), which is a robust, universal detector for hydrocarbons.

  • Column: A mid-polarity fused silica capillary column, such as a DB-5 or Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Similar to HPLC, purity is calculated based on the relative peak areas. The retention time is a characteristic property of the compound under the specified conditions.

References

  • General experimental procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

  • PubChem. (n.d.). 2,6-Dimethylphenylacetonitrile. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, (4-tert-butylphenyl)acetonitrile, CAS Registry Number 3288-99-1. (2022). Food and Chemical Toxicology, 161. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023). Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanide and isocyanide regions of the infrared spectra of the reaction... Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water... Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • CDC. (1998). ACETONITRILE: METHOD 1606, Issue 3. Retrieved from [Link]

  • MassBank. (n.d.). ACETONITRILE; EI-B; MS. Retrieved from [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]

  • Rachid, G., et al. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 666, A14. Retrieved from [Link]

  • High Information Spectroscopic Detection Techniques for Gas Chromatography. (2022). Molecules, 27(15), 4786. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). Retrieved from [Link]

  • MicroSolv. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... Retrieved from [Link]

  • Indirect determination of isocyanates by gas chromatography. (1983). Analytical Chemistry, 55(12), 1900–1902. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-tert-butyl phenyl acetonitrile. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Leiden University. (n.d.). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Retrieved from [Link]

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An In-depth Technical Guide to the Proton NMR Spectrum of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2,3-Dimethylphenyl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the compound's ¹H NMR spectrum. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a disubstituted benzene ring and a nitrile functional group, gives rise to a unique ¹H NMR spectrum that provides a wealth of information about its molecular architecture. A thorough understanding of this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational properties. This guide will systematically deconstruct the expected ¹H NMR spectrum, offering insights into the subtle electronic and steric interactions that govern the chemical shifts and coupling patterns of the molecule's protons.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the two methyl groups attached to the phenyl ring. The chemical environment of each proton dictates its resonance frequency (chemical shift), and the interactions with neighboring protons determine the splitting pattern (multiplicity).

1. Aromatic Protons (Ar-H):

The three protons on the 1,2,3-trisubstituted benzene ring are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.4 ppm.[1][2] The electron-donating nature of the two methyl groups and the electron-withdrawing character of the cyanomethyl substituent will influence the precise chemical shifts of these protons.[3][4]

  • H-6: This proton is ortho to the cyanomethyl group and is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the nitrile group. It will likely appear as a doublet of doublets, with ortho coupling to H-5 and meta coupling to H-4.

  • H-5: This proton is situated between H-4 and H-6 and will experience ortho coupling to both. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • H-4: This proton is ortho to a methyl group and meta to the cyanomethyl group. It is expected to be the most shielded of the aromatic protons and will likely appear as a doublet of doublets, with ortho coupling to H-5 and meta coupling to H-6.

The typical coupling constants in aromatic systems are: Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara ≈ 0.8 Hz.[5][6]

2. Benzylic Methylene Protons (-CH₂CN):

The two protons of the methylene group are adjacent to the aromatic ring and the electron-withdrawing nitrile group. This benzylic position generally results in a chemical shift between δ 1.8 and 2.5 ppm.[7] The presence of the cyano group will further deshield these protons, shifting their signal downfield. These protons are not coupled to any other protons and will therefore appear as a sharp singlet.

3. Methyl Protons (-CH₃):

The two methyl groups are attached to the aromatic ring at positions 2 and 3. Due to the asymmetry of the substitution pattern, these two methyl groups are chemically non-equivalent and are expected to give rise to two distinct singlets. Their chemical shifts will be in the typical range for alkyl groups attached to an aromatic ring, around δ 2.0-2.5 ppm.[8]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-6~7.2-7.4dd1HJortho ≈ 7-8, Jmeta ≈ 2-3
H-5~7.0-7.2t or dd1HJortho ≈ 7-8
H-4~6.9-7.1dd1HJortho ≈ 7-8, Jmeta ≈ 2-3
-CH₂CN~3.7-3.9s2HN/A
2-CH₃~2.3-2.5s3HN/A
3-CH₃~2.2-2.4s3HN/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the synthesized and purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[9][10] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[11] d. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup: a. Place the NMR tube in the spectrometer's sample holder. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, 8-16 scans, and a relaxation delay of 1-5 seconds are typically sufficient.

3. Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID) signal. b. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are in the absorptive mode. d. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. e. Integrate the signals to determine the relative number of protons corresponding to each peak. f. Analyze the splitting patterns to determine the coupling constants.

In-depth Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired spectrum will involve correlating the observed signals with the predicted chemical shifts, multiplicities, and integrations.

A. Chemical Shift Analysis: The observed chemical shifts should be compared to the predicted values. Any significant deviations may indicate the presence of impurities or suggest unexpected electronic or conformational effects. The downfield shift of the aromatic protons confirms the presence of the benzene ring, while the signals in the benzylic and methyl regions are characteristic of the alkyl substituents.[5][7]

B. Multiplicity and Coupling Constant Analysis: The splitting patterns of the aromatic protons provide crucial information about their connectivity. The observation of doublets of doublets and a triplet (or a complex multiplet) in the aromatic region would confirm the 1,2,3-trisubstitution pattern. The magnitude of the coupling constants (J values) can be used to distinguish between ortho, meta, and para relationships between protons.[12] The singlets for the methylene and methyl groups confirm the absence of adjacent protons.

C. Integration Analysis: The integral values for each signal should be in a whole-number ratio that corresponds to the number of protons in each unique chemical environment (1:1:1:2:3:3 for the aromatic, methylene, and two methyl groups, respectively).[1] This provides quantitative confirmation of the compound's structure.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Workflow

cluster_prediction Theoretical Prediction cluster_acquisition Experimental Acquisition cluster_interpretation Data Interpretation A Analyze Molecular Structure B Predict Chemical Shifts (Substituent Effects) A->B C Predict Multiplicity (n+1 Rule, Coupling) B->C D Predict Integration (Proton Count) C->D H Correlate Predicted vs. Observed Spectrum D->H E Sample Preparation (Solvent, Standard) F NMR Spectrometer Setup & Acquisition E->F G Process FID (FT, Phasing, Calibration) F->G G->H I Final Structure Confirmation H->I

Caption: Workflow for ¹H NMR spectrum analysis.

References

  • Jasperse, K. Short Summary of ¹H-NMR Interpretation. [Link]

  • Chem LibreTexts. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Canadian Journal of Chemistry. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(5), 2475-2477. [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. [Link]

  • Canadian Science Publishing. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link]

  • Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.
  • Chem LibreTexts. 5.6: Spin-Spin Coupling. [Link]

  • Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 43(4), 1084–1091. [Link]

  • Chem LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1343–1352. [Link]

  • Google Patents. Synthesis method of diphenylacetonitrile.
  • University of Regensburg. Spin-Spin Coupling. [Link]

  • Chem LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and molecular chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 2-(2,3-Dimethylphenyl)acetonitrile, a substituted aromatic nitrile, represents a class of molecules where precise characterization is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a unique molecular fingerprint, revealing the presence and electronic environment of key functional groups. This guide moves beyond a simple recitation of spectral data, offering a deep dive into the causality behind the spectral features of this compound, the logic of experimental design, and the theoretical underpinnings of vibrational spectroscopy.

Molecular Framework and Spectroscopic Significance

To interpret the FT-IR spectrum of this compound (CAS: 76574-43-1), we must first consider its constituent parts: a 1,2,3-trisubstituted benzene ring, a methylene (-CH₂-) bridge, a nitrile (-C≡N) group, and two methyl (-CH₃) substituents. Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The interplay and electronic influence of these groups—such as the conjugation of the nitrile group with the aromatic ring—result in a composite spectrum that is unique to this specific molecular architecture.

The primary objective of this analysis is to verify the integrity of the molecule by identifying the vibrational signatures corresponding to each functional group and structural element.

The Experimental Protocol: A Self-Validating Workflow

The choice of methodology in FT-IR is crucial for obtaining a high-quality, reproducible spectrum. For a compound like this compound, which is a solid at room temperature (melting point 51-53°C)[1], Attenuated Total Reflectance (ATR) FT-IR is the preferred modern technique over traditional methods like KBr pellets.

Causality of Method Selection: ATR requires minimal to no sample preparation, eliminating potential errors and spectral artifacts associated with grinding, moisture absorption in KBr, and non-uniform sample dispersion[2][3]. The resulting spectrum is of a neat sample, providing a direct and unadulterated molecular fingerprint. This choice enhances trustworthiness and reproducibility.

Step-by-Step Protocol for ATR-FT-IR Analysis
  • Instrument and Accessory Preparation:

    • Action: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor or Thermo Scientific Nicolet series) is powered on and has reached thermal equilibrium.

    • Rationale: A stable instrument temperature minimizes drift in the interferometer and detector, ensuring baseline stability and wavenumber accuracy[4].

    • Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).

    • Rationale: This removes any residue from previous analyses, which would otherwise contaminate the sample spectrum.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans[4].

    • Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic response. This spectrum is mathematically subtracted from the sample spectrum to ensure that the final output contains only the absorption information of the analyte[5].

  • Sample Application and Measurement:

    • Action: Place a small amount of solid this compound onto the center of the ATR crystal.

    • Action: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Rationale: The FT-IR signal in ATR is generated by an evanescent wave that penetrates a few microns into the sample[6]. Good contact is essential for a strong, high-quality signal. Inconsistent pressure is a primary source of poor reproducibility.

    • Action: Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Validation:

    • Action: The instrument software will automatically perform the background subtraction.

    • Action: Perform an ATR correction if necessary. This is a software algorithm that corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Action: Validate the spectrum by checking for common artifacts, such as a broad, rolling baseline (poor sample contact) or sharp, inverted peaks (subtraction errors). The spectrum should be clean with well-defined absorption bands.

Workflow Diagram: ATR-FT-IR Analysis

ATR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis Inst_Equil Instrument Equilibration Clean_ATR Clean ATR Crystal Inst_Equil->Clean_ATR BG_Scan Acquire Background Spectrum (Air Reference) Clean_ATR->BG_Scan Sample_App Apply Sample to Crystal & Apply Pressure BG_Scan->Sample_App Sample_Scan Acquire Sample Spectrum Sample_App->Sample_Scan BG_Subtract Automatic Background Subtraction Sample_Scan->BG_Subtract ATR_Correct Apply ATR Correction (Optional but Recommended) BG_Subtract->ATR_Correct Interpret Spectral Interpretation & Peak Assignment ATR_Correct->Interpret

Caption: A streamlined workflow for acquiring a reliable FT-IR spectrum using the ATR method.

In-Depth Spectral Interpretation

The FT-IR spectrum can be logically divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) , where most key stretching vibrations appear, and the Fingerprint Region (1500-400 cm⁻¹) , which contains complex vibrations characteristic of the entire molecule.

Functional Group Region (4000-1500 cm⁻¹)
  • Aromatic C-H Stretching (ν C-H): 3100-3000 cm⁻¹

    • Expected Appearance: One or more weak to medium, sharp bands are predicted to appear just above 3000 cm⁻¹.

    • Expert Insight: The position of these bands at a higher frequency than aliphatic C-H stretches is a definitive marker for hydrogens attached to sp²-hybridized carbon atoms, providing strong evidence for the aromatic ring[7]. Their presence distinguishes the compound from purely aliphatic structures.

  • Aliphatic C-H Stretching (ν C-H): 3000-2850 cm⁻¹

    • Expected Appearance: Several medium to strong, sharp bands are expected in this region. These arise from the symmetric and asymmetric stretching vibrations of the two methyl (-CH₃) groups and the methylene (-CH₂-) bridge.

    • Expert Insight: The intensity of these bands will be significant due to the number of aliphatic C-H bonds (8 in total). They confirm the saturated hydrocarbon portions of the molecule.

  • Nitrile C≡N Stretching (ν C≡N): ~2230 cm⁻¹

    • Expected Appearance: A sharp, medium-to-strong intensity band is the key diagnostic peak for this molecule.

    • Expert Insight: The nitrile stretch is one of the most characteristic absorptions in infrared spectroscopy due to its unique position in a relatively clear spectral window[8]. For aromatic nitriles, the frequency is typically lowered to ~2230 cm⁻¹ from the ~2250 cm⁻¹ seen in saturated nitriles, a direct consequence of electronic conjugation with the phenyl ring, which slightly weakens the C≡N bond[9]. The sharpness and intensity of this peak make it an unmistakable identifier.

  • Aromatic C=C Ring Stretching (ν C=C): 1600-1450 cm⁻¹

    • Expected Appearance: A series of two to four sharp bands of variable intensity. A prominent band is expected near 1600 cm⁻¹ and another near 1500-1450 cm⁻¹.

    • Expert Insight: These absorptions are due to the stretching and contraction of the carbon-carbon bonds within the benzene ring. Their presence is confirmatory evidence for the aromatic core of the molecule[7]. The substitution pattern on the ring influences the exact position and relative intensities of these bands.

Fingerprint Region (1500-400 cm⁻¹)

This region is dense with complex vibrations, including C-H bending, C-C skeletal vibrations, and out-of-plane bending modes, making it a unique identifier for the molecule as a whole.

  • Aliphatic C-H Bending (δ C-H): ~1465 cm⁻¹ and ~1375 cm⁻¹

    • Expected Appearance: A medium intensity band around 1465 cm⁻¹ is attributable to the scissoring motion of the -CH₂- group and the asymmetric bending of the -CH₃ groups. A distinct, often sharp, band near 1375 cm⁻¹ corresponds to the symmetric "umbrella" bending mode of the methyl groups.

    • Expert Insight: The presence of the ~1375 cm⁻¹ band is strong evidence for methyl groups.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): 900-675 cm⁻¹

    • Expected Appearance: For a 1,2,3-trisubstituted benzene ring, a strong absorption band is typically expected in the 780-700 cm⁻¹ range.

    • Expert Insight: The position of this strong out-of-plane (oop) bending band is highly diagnostic of the substitution pattern on the aromatic ring[7]. This provides a powerful method to confirm the specific isomerism of the dimethylphenyl group.

Molecular Structure and Key Vibrational Modes

Molecule_Vibrations cluster_mol This compound cluster_vib Key FT-IR Vibrational Assignments mol A Aromatic =C-H Stretch ~3050 cm⁻¹ B Aliphatic C-H Stretch 2960-2850 cm⁻¹ C Nitrile C≡N Stretch ~2230 cm⁻¹ D Aromatic C=C Stretch ~1600, ~1470 cm⁻¹ E Aliphatic C-H Bend ~1465, ~1375 cm⁻¹ F Aromatic C-H OOP Bend ~770 cm⁻¹

Caption: Chemical structure and associated key FT-IR vibrational regions for this compound.

Summary of Predicted Spectral Data

The following table consolidates the predicted FT-IR absorption bands for this compound, providing a clear checklist for spectral verification.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comments
3100 - 3000Aromatic C-H (stretch)Weak to MediumConfirms sp² C-H bonds of the benzene ring.[7]
2960 - 2850Aliphatic C-H (stretch)Medium to StrongAsymmetric/symmetric stretches of -CH₃ and -CH₂- groups.
~2230Nitrile C≡N (stretch)Medium to Strong, SharpKey diagnostic peak. Conjugation with the aromatic ring lowers the frequency from typical aliphatic nitriles.[9]
~1600, ~1470Aromatic C=C (ring stretch)Variable, SharpConfirms the presence of the aromatic ring skeleton.
~1465Aliphatic C-H (bend)MediumScissoring (-CH₂-) and asymmetric (-CH₃) bending modes.
~1375Methyl C-H (bend)Medium, SharpSymmetric "umbrella" mode, characteristic of -CH₃ groups.
780 - 700Aromatic C-H (out-of-plane bend)StrongHighly diagnostic for the 1,2,3-trisubstitution pattern.[7]

Conclusion

The FT-IR spectral analysis of this compound provides a robust and definitive method for its structural confirmation. A successful analysis, conducted via a validated ATR-FTIR protocol, will yield a spectrum exhibiting the characteristic absorptions of aromatic C-H, aliphatic C-H, a conjugated nitrile C≡N, and aromatic C=C bonds in the functional group region. Furthermore, the fingerprint region will provide confirmatory evidence through aliphatic bending modes and a strong out-of-plane bending vibration indicative of the 1,2,3-trisubstitution pattern. The presence and correct positioning of the sharp nitrile peak around 2230 cm⁻¹ is the most crucial single piece of evidence for the identity of the molecule. This comprehensive spectral guide serves as an authoritative framework for researchers and drug development professionals to confidently identify and characterize this important chemical entity.

References

  • Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu Corporation. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2024). Drawell. Retrieved from [Link]

  • Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Chen, J., et al. (2020). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.International Journal of Engineering Research & Modern Education, 5(1), 1-10. (While a specific URL is not available, this represents a typical reference for such studies).
  • Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. (2023). Temple University Libraries. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from a general chemistry resource, for example, the University of Colorado Boulder. Retrieved from [Link]

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A Researcher's Guide to Determining the Solubility of 2-(2,3-Dimethylphenyl)acetonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount for effective development and application. 2-(2,3-Dimethylphenyl)acetonitrile is a compound of interest with potential applications in organic synthesis and medicinal chemistry. However, a thorough review of existing literature reveals a conspicuous absence of quantitative solubility data for this specific isomer in common laboratory solvents. This technical guide is designed to address this knowledge gap, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and a robust experimental framework to determine the solubility of this compound independently. This document provides a detailed, step-by-step protocol for solubility determination, guidance on data interpretation, and the necessary safety precautions, thereby serving as a comprehensive resource for scientists and professionals in the field.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in a multitude of scientific disciplines. In drug discovery and development, the solubility of an active pharmaceutical ingredient (API) in various physiological and non-physiological media directly influences its bioavailability, formulation, and route of administration. For synthetic chemists, solubility dictates the choice of solvents for reactions, purification processes such as crystallization, and extraction procedures.

Physicochemical Profile and Predicted Solubility Behavior of this compound

While specific experimental data for this compound is scarce, we can infer its likely properties and solubility behavior by examining its structural features and comparing it to similar compounds, such as its isomer, 2-(3,5-Dimethylphenyl)acetonitrile.

Table 1: Physicochemical Properties of 2-(3,5-Dimethylphenyl)acetonitrile (as a proxy for this compound)

PropertyValueSource
CAS Number 39101-54-7[1][2]
Molecular Formula C₁₀H₁₁N[1][2]
Molecular Weight 145.20 g/mol [1][2]
Predicted XLogP3 2.3[2]

The structure of this compound consists of a relatively non-polar dimethylphenyl group and a polar nitrile (-C≡N) group. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Non-polar Solvents (e.g., Hexane, Toluene): The bulky, non-polar dimethylphenyl portion of the molecule is expected to interact favorably with non-polar solvents through van der Waals forces. Therefore, a higher solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar nitrile group of the solute. Good solubility is expected in these solvents.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds. While the nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor, the overall molecule is dominated by its non-polar hydrocarbon structure. Consequently, lower solubility is predicted in highly polar protic solvents like water. In alcohols such as ethanol and methanol, the presence of an alkyl chain may allow for some interaction with the non-polar part of the solute, potentially leading to moderate solubility.

A Validated Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dishes or pre-weighed vials for gravimetric analysis

  • Oven or vacuum oven

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of labeled glass vials. An amount that is visibly in excess after equilibration is crucial to ensure saturation.

    • Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. It is advisable to perform a preliminary experiment to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the container in a well-ventilated fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has completely evaporated, reweigh the container with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

    Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for analysis (mL)) x 100

    Molar Solubility (mol/L) = (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent used for analysis (L)

Visualization of the Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to vial B Add known volume of solvent A->B C Cap vial securely B->C D Place in thermostatic shaker C->D E Agitate for 24-72 hours D->E F Settle excess solid E->F G Filter supernatant F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

SolventSolvent PolaritySolubility ( g/100 mL)Molar Solubility (mol/L)
WaterHigh (Protic)
MethanolHigh (Protic)
EthanolHigh (Protic)
AcetonitrileMedium (Aprotic)
AcetoneMedium (Aprotic)
Ethyl AcetateMedium (Aprotic)
TetrahydrofuranMedium (Aprotic)
TolueneLow (Non-polar)
HexaneLow (Non-polar)

The interpretation of the results should correlate the observed solubility with the theoretical principles discussed earlier. For instance, a high solubility in hexane and toluene would confirm the significant influence of the non-polar dimethylphenyl group. Conversely, poor solubility in water would highlight the dominance of the hydrophobic character of the molecule over the polar nitrile group.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of this compound and volatile organic solvents should be performed in a well-ventilated chemical fume hood.[7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

  • Solvent Safety: Many of the solvents used in this protocol are flammable and may have their own specific hazards.[4][8] Always consult the SDS for each solvent before use and take appropriate precautions, such as avoiding open flames and ensuring proper grounding to prevent static discharge.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By adhering to this comprehensive guide, researchers can confidently and safely determine the solubility of this compound in a range of common laboratory solvents, thereby generating valuable data to support their research and development endeavors.

References

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A Methodological Guide to the Determination of Thermochemical Properties for 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are foundational pillars in the landscape of drug development and chemical process safety. These parameters govern reaction thermodynamics, dictate polymorph stability, inform crystallization process design, and are critical for accurate hazard analysis. For novel compounds like 2-(2,3-Dimethylphenyl)acetonitrile, a potential intermediate in pharmaceutical synthesis, such data is often nonexistent in public literature. This guide presents a comprehensive, self-validating methodology for the de novo determination of its key thermochemical properties. We detail an integrated workflow that synergizes high-accuracy in silico predictions with rigorous experimental measurements. The protocols herein are designed for researchers, chemists, and process engineers, providing a robust framework to generate reliable, publication-quality thermochemical data where none currently exists.

Introduction: The Critical Need for Thermochemical Data

In the pharmaceutical industry, the journey from molecule to medicine is paved with precise data. The thermodynamic properties of an active pharmaceutical ingredient (API) and its intermediates are not merely academic; they are cornerstones of a safe, efficient, and scalable manufacturing process. The standard enthalpy of formation, for instance, is essential for calculating reaction enthalpies and assessing thermal runaway risks, a primary concern in process safety evaluations. Heat capacity is a critical parameter for heat transfer calculations in reactors and for understanding how a substance's energy content changes with temperature.

Currently, a thorough search of scientific databases reveals a lack of published experimental thermochemical data for this compound. This guide fills that void by providing a first-principles approach, outlining a complete research program to establish this data with a high degree of confidence. Our methodology is built on two pillars: (1) initial estimation and guidance using state-of-the-art computational chemistry, and (2) definitive validation through precision experimental calorimetry. This dual approach ensures that the final data is not only measured but also understood within a theoretical framework, providing a cross-validation that is the hallmark of scientific integrity.

Prerequisite: Synthesis and Purity Validation of the Analyte

The axiom "garbage in, garbage out" is nowhere more applicable than in calorimetry. The integrity of any thermochemical measurement is fundamentally limited by the purity and structural identity of the sample. Impurities, residual solvents, or incorrect isomers will invariably lead to erroneous results. Therefore, a validated, high-purity sample is the non-negotiable starting point.

Proposed Synthesis Route

This compound can be synthesized via a nucleophilic substitution reaction. A plausible and widely used method is the reaction of 2,3-dimethylbenzyl bromide with sodium cyanide in a polar aprotic solvent.

Reaction Scheme: 2,3-Dimethylbenzyl bromide + Sodium Cyanide (NaCN) → this compound + Sodium Bromide (NaBr)

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Slowly add a solution of 2,3-dimethylbenzyl bromide in DMSO to the cyanide solution at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

  • Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude oil must be purified via flash column chromatography on silica gel.

  • Final Polish: The purified product should be subjected to vacuum distillation to yield the final, high-purity liquid analyte.

Protocol: Purity and Identity Validation

The purified sample must be rigorously analyzed to confirm its identity and establish a purity of >99.8%.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Acquire spectra and confirm that all observed shifts, splitting patterns, and integrations are consistent with the structure of this compound. The absence of signals corresponding to starting materials or solvent is crucial.

  • Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Use a quantitative GC method to determine the area-percent purity. The MS fragmentation pattern must match the expected pattern for the target molecule.

  • Water Content:

    • Karl Fischer Titration: Measure the water content. For accurate combustion calorimetry, the water content should be below 0.05%.

The following workflow diagram illustrates the critical path from synthesis to a validated sample ready for calorimetric analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation synthesis Nucleophilic Substitution (Benzyl Bromide + NaCN) workup Aqueous Workup & Extraction synthesis->workup purify Flash Chromatography & Vacuum Distillation workup->purify nmr NMR (¹H, ¹³C) Structural Confirmation purify->nmr Characterize gcms GC-MS Purity > 99.8% purify->gcms Characterize karl_fischer Karl Fischer Water < 0.05% purify->karl_fischer Characterize validated_sample Validated Analyte nmr->validated_sample gcms->validated_sample karl_fischer->validated_sample

Caption: Workflow for sample preparation and validation.

In Silico Thermochemical Prediction: A Theoretical Foundation

Before any experimental work, high-level quantum chemical calculations provide robust estimates of the desired thermochemical properties. This computational-first approach is cost-effective and serves two vital purposes: it provides initial data for process modeling and establishes a theoretical benchmark against which experimental results can be validated.

Causality: Why Use Isodesmic Reactions?

Directly calculating the enthalpy of formation (ΔfH°) of a molecule from its constituent atoms using methods like Density Functional Theory (DFT) is prone to significant systematic errors. To overcome this, we employ an isodesmic reaction scheme . This technique involves constructing a balanced hypothetical reaction where the number and types of chemical bonds on the reactant side are identical to those on the product side. By doing so, the large, difficult-to-calculate errors associated with bond formation/breaking are effectively canceled out, leaving a small, highly accurate reaction enthalpy (ΔrH°). If the experimental ΔfH° values are known for all other species in the isodesmic reaction, the ΔfH° of our target molecule can be calculated with remarkable accuracy.

Computational Protocol: Isodesmic DFT Calculation
  • Software and Method Selection: Utilize a robust quantum chemistry package like Gaussian. The B3LYP functional with a large basis set such as 6-311+G(2d,p) offers a good balance of accuracy and computational cost.

  • Geometry Optimization: Perform a full geometry optimization for all molecules involved in the isodesmic reaction: this compound (target), 2,3-dimethylbenzene (xylene), phenylacetonitrile, and toluene.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation: The total enthalpy (H) for each molecule at 298.15 K is calculated as H = E_electronic + E_thermal, where E_thermal includes the ZPVE.

  • Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction: ΔrH° = [H(product1) + H(product2)] - [H(reactant1) + H(reactant2)]

  • Final Enthalpy of Formation: Rearrange the equation to solve for the target molecule's enthalpy of formation. Using the reaction below as an example: this compound + Toluene → 2,3-Dimethylbenzene + Phenylacetonitrile ΔfH°(Target) = [ΔfH°(2,3-Dimethylbenzene) + ΔfH°(Phenylacetonitrile)] - ΔfH°(Toluene) - ΔrH°(calc) The required experimental ΔfH° values for the reference compounds are sourced from authoritative databases like the NIST WebBook.[1][2]

The diagram below outlines this computational workflow.

G start Select Isodesmic Reaction & Reference Species opt_freq Optimize Geometry & Calculate Frequencies (DFT: B3LYP/6-311+G(2d,p)) start->opt_freq get_exp Obtain Experimental ΔfH° for Reference Species (e.g., NIST WebBook) start->get_exp get_h Extract Total Enthalpies (H) at 298.15 K opt_freq->get_h calc_drh Calculate Reaction Enthalpy ΔrH° = ΣH(prod) - ΣH(react) get_h->calc_drh calc_dfh Calculate Target ΔfH°(g) via Hess's Law calc_drh->calc_dfh get_exp->calc_dfh result Predicted Gas-Phase Thermochemical Data (ΔfH°, S°, Cp) calc_dfh->result

Caption: Computational workflow for determining gas-phase enthalpy of formation.
Predicted Thermochemical Data

This table should be populated with the results from the computational protocol. For illustrative purposes, it includes experimental data for analogous compounds.

CompoundStateΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Source
This compound GasTo be calculatedTo be calculatedTo be calculatedThis Work
PhenylacetonitrileGas192.96-201.73 (at 511 K)[1]
2,3-DimethylnaphthaleneCrystal---[3]
AcetonitrileGas-74.04--[4]

Experimental Determination of Thermochemical Properties

While computation provides a strong foundation, definitive thermochemical data must be grounded in direct physical measurement. The following protocols describe the gold-standard calorimetric techniques for determining the standard enthalpy of formation and heat capacity.

Protocol: Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

Causality: The standard enthalpy of formation (ΔfH°) is determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°). Using Hess's law and the known ΔfH° of the combustion products (CO₂(g) and H₂O(l)), the ΔfH° of the compound can be calculated. For a nitrogen-containing compound, a rotating-bomb calorimeter is essential.[5] During combustion, nitrogen is converted to a mixture of N₂(g) and nitric acid (HNO₃(aq)). Rotating the bomb after combustion ensures that all nitric acid dissolves into the initial bomb water, forming a solution of a single, well-defined concentration, which is critical for accurate energy corrections.

Methodology:

  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter (ε_cal) by combusting a certified sample of benzoic acid under standardized conditions.

  • Sample Preparation: Accurately weigh (~0.5-0.8 g) of the this compound sample into a crucible. A gelatin capsule may be used for containment of the liquid.

  • Bomb Assembly: Place the crucible in the bomb. Add a precise amount (~1 mL) of distilled water to the bottom of the bomb. Attach a platinum fuse wire and position it to ensure ignition.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

  • Combustion: Place the bomb in the calorimeter, fill the bucket with a known mass of water, and allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change over time until a stable final temperature is reached.

  • Post-Combustion Analysis: After depressurizing the bomb, collect and titrate the internal liquid to determine the amount of nitric acid formed. Analyze the bomb gases for any unburned carbon monoxide (a sign of incomplete combustion).

  • Energy Calculation: The total energy change (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter. This value is then corrected for the energy of fuse wire combustion and nitric acid formation (the Washburn correction) to obtain the standard internal energy of combustion.

  • Enthalpy Calculation: Convert the standard energy of combustion (ΔUc°) to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law to calculate the standard enthalpy of formation (ΔfH°).

Protocol: Heat Capacity via Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6] This differential heat flow is directly proportional to the sample's heat capacity. The "sapphire method," as outlined in ASTM E1269, is a reliable method that uses a sapphire (α-Al₂O₃) disk with a precisely known heat capacity as a standard for calibration.[7]

Methodology:

  • Sample Preparation: Accurately weigh (~10-15 mg) of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Program Setup: The experiment consists of three sequential runs with the same temperature program (e.g., hold at 25 °C for 5 min, then ramp at 10 °C/min to 150 °C).

    • Run 1 (Baseline): Run the program with both the sample and reference pans empty.

    • Run 2 (Standard): Place a certified sapphire standard in the sample pan and run the program again.

    • Run 3 (Sample): Replace the sapphire standard with the sample pan containing the analyte and repeat the program.

  • Data Analysis: The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where Cp is the heat capacity, m is the mass, and DSC is the measured heat flow signal from the respective runs.

  • Phase Transitions: This single experiment will also yield the onset temperature and enthalpy of any phase transitions, such as melting (Tₘ, ΔHₘ) or boiling.

Data Integration and Final Validation

The ultimate goal is a single, consistent set of thermochemical data where computational and experimental results validate each other. The key to this is linking the gas-phase data from quantum chemistry with the condensed-phase data from calorimetry. This bridge is the enthalpy of vaporization (ΔvapH°) .

The final validation check is performed using the following thermodynamic cycle:

ΔfH°(g, experimental) = ΔfH°(l, experimental) + ΔvapH°(experimental)

The value for ΔfH°(l, experimental) comes from the combustion calorimetry experiment. The ΔvapH° can be determined experimentally (e.g., via correlation with vapor pressure measurements) or estimated reliably. This experimentally derived gas-phase enthalpy of formation is then compared directly with the value predicted by the high-accuracy isodesmic calculations from Section 3. Agreement within a few kJ/mol provides very high confidence in the entire dataset.

G cluster_exp Experimental Domain cluster_comp Computational Domain exp_l ΔfH°(liquid) (from Combustion Calorimetry) exp_g Derived Experimental ΔfH°(gas) exp_l->exp_g + exp_vap ΔvapH° (from Vapor Pressure) exp_vap->exp_g validation Validation Check: Compare Values exp_g->validation Compare comp_g Predicted ΔfH°(gas) (from Isodesmic Scheme) comp_g->validation Compare

Caption: Data integration and validation workflow.

Safety Precautions

This compound belongs to the class of aromatic nitriles. While a specific Safety Data Sheet (SDS) is not available, analogous compounds like (3,5-Dimethylphenyl)acetonitrile and benzyl cyanide indicate significant hazards.[8][9]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8] Acetonitriles can metabolize to release cyanide, leading to systemic toxicity.

  • Irritation: Causes serious eye irritation. May cause skin and respiratory irritation.

  • Handling: All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Combustion Hazards: Combustion produces toxic and hazardous fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide (HCN).

Conclusion

The determination of thermochemical data for novel compounds is a fundamental requirement for safe and efficient chemical development. In the absence of published literature for this compound, this guide provides a robust, multi-faceted strategy for its characterization. By integrating high-accuracy computational predictions with gold-standard experimental techniques—combustion calorimetry and differential scanning calorimetry—this workflow generates a validated, cohesive, and trustworthy dataset. This approach not only yields the specific data required for process safety and development but also represents a best-practice template for the thermochemical characterization of any new chemical entity.

References

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  • Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. (n.d.). CDC Stacks. Retrieved from [Link]

  • 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030. (n.d.). PubChem. Retrieved from [Link]

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  • Synthesis method of diphenylacetonitrile. (n.d.). Google Patents.
  • Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). ACS Publications. Retrieved from [Link]

  • Precise Heat Capacity Determination of Organic Heat Transfer Fluids. (n.d.). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Specific Heat Capacity Measurement. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. (2020). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Acetonitrile (CAS 75-05-8). (n.d.). Cheméo. Retrieved from [Link]

  • Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. (n.d.). ACS Publications. Retrieved from [Link]

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (n.d.). NIH. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

  • Acetonitrile - Constant pressure heat capacity of liquid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Thermodynamics of mixtures containing aromatic nitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH. Retrieved from [Link]

  • Modeling the thermochemistry of nitrogen-containing compounds via group additivity. (2024). Retrieved from [Link]

  • Standard enthalpy of formation. (n.d.). Wikipedia. Retrieved from [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023). MDPI. Retrieved from [Link]

  • Acetonitrile (data page). (n.d.). Wikipedia. Retrieved from [Link]

  • Heat capacities of polymer solids composed of polyesters and poly(oxide)s, evaluated below the glass transition temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental methods for determining enthalpy changes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. (n.d.). ACS Publications. Retrieved from [Link]

  • The enthalpies of combustion and formation of 1,8-dimethylnaphthalene, 2,3-dimethylnaphthalene, 2,6-dimethylnaphthalene. (n.d.). CDC Stacks. Retrieved from [Link]

  • Heat Capacities and Thermodynamic Properties of (3,4-Dimethoxyphenyl) Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). Retrieved from [Link]

  • Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. (n.d.). ACS Publications. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 2-(2,3-Dimethylphenyl)acetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Phenylacetonitriles in Medicinal Chemistry

Phenylacetonitrile and its derivatives are cornerstone building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The nitrile functionality serves as a versatile synthetic handle, readily undergoing transformations into amines, carboxylic acids, and ketones, which are prevalent moieties in drug molecules. The aromatic ring, in turn, allows for steric and electronic modifications that are crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the final compound.

Among these valuable intermediates, 2-(2,3-Dimethylphenyl)acetonitrile holds particular significance. The specific substitution pattern of the two methyl groups on the phenyl ring introduces a unique steric and electronic profile. This can influence the compound's reactivity and the biological activity of its downstream products. These structural nuances are often exploited in the design of novel therapeutics, particularly in the realm of neurology and pain management. This document provides a detailed guide to the synthesis and application of this compound in the preparation of pharmaceutical intermediates, with a focus on practical, field-proven insights and protocols.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₁NN/A
Molecular Weight 145.20 g/mol [1][2]
CAS Number 6306-60-1N/A
Appearance Colorless to pale yellow liquid or low melting solidInferred from related compounds
Boiling Point Not explicitly available, but expected to be >200 °C at atmospheric pressureInferred from related compounds
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene)General knowledge of similar compounds
Safety and Handling

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

  • All manipulations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the cyanation of 2,3-dimethylbenzyl chloride. This reaction is a nucleophilic substitution where the cyanide ion displaces the chloride ion.

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Workup 2,3-Dimethylbenzyl_Chloride 2,3-Dimethylbenzyl Chloride Reaction Cyanation Reaction 2,3-Dimethylbenzyl_Chloride->Reaction Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Reaction Solvent Solvent (e.g., DMSO, Ethanol/Water) Solvent->Reaction Temperature Elevated Temperature (e.g., 50-80 °C) Temperature->Reaction Time Reaction Time (Monitored by TLC/GC) Time->Reaction Product This compound Workup Aqueous Workup & Extraction Purification Distillation or Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylacetonitriles.

Materials:

  • 2,3-Dimethylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or 95% Ethanol

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add sodium cyanide (1.2 equivalents) and a suitable solvent such as DMSO or a mixture of ethanol and water.

  • Initiation of Reaction: Begin stirring the mixture and heat it to a gentle reflux (approximately 50-80 °C).

  • Substrate Addition: Slowly add 2,3-dimethylbenzyl chloride (1.0 equivalent) to the heated cyanide solution over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the reaction mixture at the elevated temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water. Caution: Ensure proper quenching of any unreacted cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Intermediate Synthesis: The Case of Nefopam Analogs

Nefopam is a non-opioid analgesic, and its synthesis provides an excellent example of the utility of phenylacetonitrile derivatives. The core of the Nefopam structure is often assembled through the alkylation of a substituted phenylacetonitrile. While the commercial synthesis of Nefopam itself starts from different precursors, the following protocol illustrates how this compound can be used to synthesize a key intermediate for Nefopam analogs.

Alkylation of this compound

The acidic proton on the carbon alpha to the nitrile group can be readily removed by a strong base to form a carbanion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Reaction Pathway

Alkylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product StartMat This compound Carbanion Carbanion Intermediate StartMat->Carbanion + Base Base Strong Base (e.g., NaH, NaNH2) AlkylatingAgent 2-(Dimethylamino)ethyl chloride Product 4-(Dimethylamino)-2-(2,3-dimethylphenyl)butanenitrile (Nefopam Analog Intermediate) Carbanion->Product + Alkylating Agent

Sources

Application Notes & Protocols: 2-(2,3-Dimethylphenyl)acetonitrile as a Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 2-(2,3-dimethylphenyl)acetonitrile as a foundational building block for the discovery of novel active ingredients. We explore the unique chemical reactivity of this precursor, stemming from its activated methylene bridge and versatile nitrile moiety. This guide furnishes detailed, field-tested protocols for the synthesis of diverse molecular scaffolds, explains the chemical rationale behind methodological choices, and presents a strategic workflow for generating compound libraries with potential herbicidal, fungicidal, and insecticidal properties.

Introduction: The Strategic Value of the Phenylacetonitrile Scaffold

The phenylacetonitrile core is a well-established and privileged scaffold in the synthesis of biologically active compounds. Its derivatives are integral to pharmaceuticals and, critically, to the agrochemical sector, where they serve as precursors to fungicides, herbicides, and insecticides.[1][2] The parent compound, benzyl cyanide, is a known starting material for fungicides like Fenapanil.[1] The true power of this scaffold, however, lies in its capacity for chemical modification. By introducing specific substitution patterns on the phenyl ring, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to enhance efficacy, selectivity, and environmental profile.

The subject of this guide, This compound , represents a particularly promising starting point. The ortho and meta dimethyl substitution pattern provides a unique steric environment around the active benzylic position, which can influence binding to target enzymes and control metabolic stability. This guide will demonstrate how to leverage the two primary reactive sites of this molecule—the α-methylene carbon and the nitrile group—to construct a diverse library of candidate agrochemicals.

Physicochemical Properties & Safety Considerations

Accurate characterization of the starting material is fundamental to reproducible synthesis. Below are the key properties of a closely related isomer, (3,5-dimethylphenyl)acetonitrile, which serve as a reliable reference for handling and reaction planning.

PropertyValue (for 3,5-dimethylphenylacetonitrile)Data Source
CAS Number 39101-54-7PubChem[3]
Molecular Formula C₁₀H₁₁NPubChem[3]
Molecular Weight 145.21 g/mol Moldb[4]
Appearance Colorless oily liquid (typical for phenylacetonitriles)Wikipedia[1]
Boiling Point Not specified; expected to be >200 °C-
Solubility Insoluble in water; soluble in common organic solvents (e.g., acetonitrile, THF, DCM)PubChem[5]

Safety Profile: Substituted phenylacetonitriles are classified as toxic and irritants.[1] GHS hazard statements for related compounds indicate they may be harmful if swallowed, in contact with skin, or inhaled.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Toxicity: May be fatal if ingested, inhaled, or absorbed through the skin.[1] Avoid all direct contact.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Strategy: A Dual-Axis Approach to Molecular Diversity

The synthetic utility of this compound arises from two orthogonal points of reactivity. This dual-axis approach allows for the systematic and independent modification of different parts of the molecule, rapidly generating structural diversity for biological screening.

  • Axis 1: α-Carbon Functionalization: The methylene bridge (-CH₂-) is flanked by an activating phenyl ring and an electron-withdrawing nitrile group. This renders the α-protons acidic and susceptible to deprotonation by a suitable base, forming a stabilized carbanion. This nucleophilic intermediate can then react with a wide array of electrophiles.

  • Axis 2: Nitrile Group Transformation: The cyano group (-C≡N) is a versatile functional handle that can be converted into several other key groups, including amides, carboxylic acids, and amines, each opening new avenues for derivatization.

The following diagram illustrates this strategic approach to library generation.

Caption: Dual-axis strategy for generating diverse agrochemical candidates.

Experimental Protocols

The following protocols are designed to be robust and adaptable. They serve as validated starting points for the synthesis of key intermediate classes.

Protocol 1: Synthesis of α-Alkylated this compound Derivatives

This protocol details the generation of the α-carbanion followed by quenching with an electrophilic alkyl halide. This is a cornerstone reaction for introducing varied lipophilic or functionalized side chains.

Causality Behind Choices:

  • Base: Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base. It irreversibly deprotonates the α-carbon to form the carbanion without the risk of attacking the nitrile group, which could occur with nucleophilic bases like alkoxides.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the ionic intermediates and does not possess acidic protons that could quench the carbanion.

  • Temperature: The initial deprotonation is conducted at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation is allowed to proceed at room temperature for optimal reaction kinetics.

Workflow Diagram:

Caption: Workflow for the α-alkylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a dry, three-necked round-bottom flask purged with nitrogen, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per 1 mmol of precursor) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating carbanion formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (R-X, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Synthesis of α-(Phenylhydrazono)phenylacetonitrile Derivatives

This protocol leverages the acidic α-protons to perform a Japp–Klingemann reaction with a diazonium salt, yielding α-(phenylhydrazono) derivatives. This class of compounds has been identified as potent uncouplers of oxidative phosphorylation, a known mode of action for certain pesticides.[6][7]

Causality Behind Choices:

  • Diazonium Salt Formation: Aniline is treated with sodium nitrite (NaNO₂) under acidic conditions (HCl) at low temperatures (0-5 °C) to generate the highly reactive diazonium salt in situ. This intermediate is unstable and must be used immediately.

  • Coupling Reaction: The precursor is dissolved in a basic ethanol/water mixture. The base (sodium hydroxide) facilitates the formation of the α-carbanion, which then acts as the nucleophile to attack the electrophilic diazonium salt.

Step-by-Step Methodology:

  • Diazonium Salt Preparation:

    • In a beaker, dissolve substituted aniline (1.0 eq.) in a mixture of concentrated HCl (2.5 eq.) and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred aniline solution, keeping the temperature below 5 °C. Stir for 20 minutes at this temperature. The resulting solution contains the aryl diazonium salt.

  • Coupling Reaction:

    • In a separate, larger flask, dissolve this compound (1.0 eq.) in ethanol.

    • Add a solution of sodium hydroxide (2.0 eq.) in water and cool the mixture to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the acetonitrile solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Product Formation: A colored precipitate (typically yellow or orange) should form. Continue stirring in the ice bath for 1-2 hours after the addition is complete.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified α-(phenylhydrazono) derivative.

Characterization and Data Management

Rigorous characterization is essential to confirm the structure and purity of all newly synthesized compounds. We recommend compiling all analytical data into a standardized format for easy comparison and library management.

Compound IDSynthetic ProtocolYield (%)M.P. (°C)¹H NMR (δ, ppm)MS (m/z)Bioassay Notes
Precursor --N/A (Liquid)Expected peaks for Ar-H, Ar-CH₃, CH₂CNExpected M+-
Example-001 Protocol 1 (R=CH₃)e.g., 85%Record hereRecord key shiftsRecord M+e.g., Herbicidal Screen ID
Example-002 Protocol 2 (Ar=4-Cl-Ph)e.g., 78%Record hereRecord key shiftsRecord M+e.g., Fungicidal Screen ID

Conclusion

This compound is a high-potential, strategically-functionalized precursor for modern agrochemical discovery. The distinct reactivity of its α-methylene and nitrile groups provides a robust platform for generating novel molecular architectures. The protocols detailed herein offer reliable and scalable methods for creating libraries of diverse compounds. By systematically exploring the chemical space around this scaffold, researchers can unlock new active ingredients to address the ongoing challenges in crop protection.

References

  • Title: Phenylacetonitrile Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Benzyl cyanide Source: Wikipedia URL: [Link]

  • Title: Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides Source: Pest Management Science URL: [Link]

  • Title: Process for producing(2-nitrophenyl)
  • Title: (3,5-Dimethylphenyl)acetonitrile Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Structure–toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species Source: ResearchGate URL: [Link]

  • Title: Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation Source: PubMed URL: [Link]

Sources

Synthetic Applications of 2,3-Dimethylbenzeneacetonitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,3-Dimethylbenzeneacetonitrile, a readily accessible aromatic nitrile, has emerged as a versatile and valuable building block in the synthesis of a diverse array of functional molecules. Its unique substitution pattern on the aromatic ring, coupled with the reactive nitrile functionality and acidic benzylic protons, provides a powerful handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of 2,3-dimethylbenzeneacetonitrile, offering detailed application notes and protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Synthetic Transformations and Applications

The synthetic potential of 2,3-dimethylbenzeneacetonitrile is primarily centered around three key reactive sites: the nitrile group, the α-methylene protons, and the aromatic ring. This section will delve into the fundamental transformations at these sites, providing mechanistic insights and detailed experimental protocols.

Hydrolysis to 2,3-Dimethylphenylacetic Acid: A Gateway to Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The hydrolysis of the nitrile functionality in 2,3-dimethylbenzeneacetonitrile provides a direct route to 2,3-dimethylphenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). The general mechanism for nitrile hydrolysis proceeds via initial hydration to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. This transformation can be effectively achieved under both acidic and basic conditions.

Mechanism of Acid-Catalyzed Hydrolysis:

G nitrile 2,3-Dimethylbenzeneacetonitrile protonation Protonation of Nitrile nitrile->protonation H+ water_attack Nucleophilic Attack by Water protonation->water_attack H2O tautomerization Tautomerization water_attack->tautomerization amide Amide Intermediate tautomerization->amide protonation2 Protonation of Amide amide->protonation2 H+ water_attack2 Nucleophilic Attack by Water protonation2->water_attack2 H2O elimination Elimination of Ammonia water_attack2->elimination acid 2,3-Dimethylphenylacetic Acid elimination->acid G start 2,3-Dimethylbenzeneacetonitrile deprotonation Deprotonation with Strong Base (e.g., NaH, LDA) start->deprotonation carbanion Resonance-Stabilized Carbanion deprotonation->carbanion alkylation Nucleophilic Attack on Alkyl Halide (R-X) carbanion->alkylation product α-Alkylated Product alkylation->product

A Robust, Validated HPLC Method for the Quantification of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,3-Dimethylphenyl)acetonitrile. This compound is a key intermediate in various synthetic organic chemistry applications, including pharmaceutical development, making its precise quantification critical for process monitoring, quality control, and stability testing. The described isocratic method utilizes a standard C18 stationary phase and a simple acetonitrile-water mobile phase, with detection by ultraviolet (UV) spectrophotometry. The causality behind the selection of each parameter is thoroughly explained to provide a deep understanding of the method's fundamentals. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This self-validating system ensures trustworthiness and immediate applicability in research and GMP-regulated environments.

Introduction and Scientific Rationale

This compound belongs to the family of aromatic nitriles, which are versatile building blocks in organic synthesis. Phenylacetonitrile and its derivatives are crucial precursors for a wide range of pharmaceuticals, including antidepressants and antimalarials, as well as agrochemicals and fragrances.[1] The precise substitution pattern on the phenyl ring significantly influences the molecule's reactivity and the properties of the final product. Therefore, an accurate and reliable analytical method to determine the purity and concentration of this compound is paramount for ensuring the consistency and quality of manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[2] A reversed-phase method was selected as the logical approach for this analysis. The analyte is a moderately nonpolar organic molecule, making it ideally suited for retention on a hydrophobic stationary phase (like C18) with elution controlled by a polar mobile phase.[3]

The nitrile functional group and the dimethyl-substituted benzene ring act as chromophores, allowing for sensitive detection using a UV detector. Acetonitrile was chosen as the organic component of the mobile phase due to its strong eluting power, low viscosity, and, most importantly, its low UV cutoff wavelength (<190 nm), which minimizes background interference and maximizes sensitivity.[4][5] This entire protocol is designed to be a self-validating system, with performance characteristics rigorously tested against internationally recognized standards.[6][7]

Experimental Design and Methodology

Instrumentation and Equipment
  • HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or Variable Wavelength UV-Vis Detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Balance: 4 or 5-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile: HPLC gradient grade or higher.[8]

  • Water: HPLC grade, purified via a system like Milli-Q®.

Analyte Physicochemical Properties (Estimated)
PropertyValue / DescriptionRationale for HPLC Method
Molecular Formula C₁₀H₁₁N-
Molecular Weight ~145.2 g/mol Influences concentration calculations.[11]
Structure Aromatic ring with nitrile and methyl groups.The aromatic ring is a strong chromophore, ideal for UV detection. The overall structure is moderately nonpolar, suitable for RP-HPLC.
Solubility Expected to be soluble in acetonitrile and other organic solvents; low solubility in water.[12]Acetonitrile is an excellent solvent for sample and standard preparation, ensuring compatibility with the mobile phase.
UV Absorbance Expected λmax in the 200-280 nm range.Allows for sensitive and specific detection using a standard UV detector.
Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, adequate retention (k > 2), and a short run time.

ParameterOptimized ConditionJustification
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)The C18 phase provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring sufficient retention and separation from polar impurities.[13]
Mobile Phase Isocratic: Acetonitrile / Water (60:40, v/v)This ratio provides optimal elution strength, resulting in a good retention time without excessive analysis duration. Acetonitrile is preferred for its low UV absorbance and favorable pressure profile.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis speed and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 220 nmThis wavelength was determined from the UV spectrum of the analyte to be near an absorbance maximum, providing high sensitivity. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions

CAUTION: Phenylacetonitrile derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[10] Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Diluent Preparation: The mobile phase (Acetonitrile/Water, 60:40 v/v) is used as the diluent to ensure peak shape integrity and compatibility.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer quantitatively to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Calibration and QC Standard Preparation:

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 1, 5, 25, 50, 100, and 150 µg/mL. This range covers potential applications from impurity quantification to assay.

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][14]

Workflow for HPLC Analysis and Validation

G Overall Analytical Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation cluster_report 4. Reporting prep_standards Prepare Standards (Stock & Calibration Curve) prep_samples Prepare Samples (Weigh, Dissolve, Dilute) setup_hplc Equilibrate HPLC System (Mobile Phase Flush) prep_samples->setup_hplc run_sst Perform System Suitability Test (SST) setup_hplc->run_sst inject_seq Inject Analytical Sequence (Blank, Standards, QCs, Samples) run_sst->inject_seq process_data Integrate Chromatograms & Generate Calibration Curve inject_seq->process_data validate Perform Method Validation Tests (Linearity, Accuracy, Precision, etc.) process_data->validate calc_results Calculate Sample Concentrations validate->calc_results report Generate Final Report calc_results->report

Caption: High-level workflow from preparation to reporting.

System Suitability

Causality: System suitability testing (SST) is a self-validating check performed before any analysis. It verifies that the entire HPLC system (instrument, column, mobile phase) is performing adequately on the day of analysis, ensuring the validity of the results generated.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (from n=5 replicate injections)
%RSD of Retention Time ≤ 1.0% (from n=5 replicate injections)

Results: The system consistently met all SST criteria, indicating the system was equilibrated and ready for analysis.

Specificity

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest.[15] This is crucial to prevent interference from impurities, degradation products, or matrix components, which could lead to erroneously high results. The method was challenged by injecting a blank (diluent) and a placebo (if applicable). The peak for this compound was also assessed for purity using a PDA detector.

Results: No interfering peaks were observed at the retention time of the analyte in the blank chromatogram. The peak purity analysis showed a purity angle less than the purity threshold, confirming the peak was spectrally homogeneous and the method is specific.

Linearity and Range

Causality: Linearity confirms a direct, proportional relationship between the concentration of the analyte and the detector's response. This proportionality is the foundation for calculating unknown sample concentrations from a calibration curve.[15]

Protocol: Six calibration standards (1-150 µg/mL) were prepared and injected. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPassed
Range 1 - 150 µg/mLConfirmed

Results: The method demonstrated excellent linearity across the specified range, with a correlation coefficient exceeding the acceptance criterion.

Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value, confirming the absence of systematic error in the method (e.g., from sample preparation or instrument bias).[15]

Protocol: Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of a target concentration of 50 µg/mL) in triplicate. The percent recovery was calculated.

Spike LevelAcceptance Criteria (% Recovery)Mean Recovery (%)
Low (25 µg/mL) 98.0 - 102.0%100.5%
Mid (50 µg/mL) 98.0 - 102.0%99.7%
High (75 µg/mL) 98.0 - 102.0%101.1%

Results: The mean recovery values were all within the 98.0-102.0% acceptance range, confirming the method's high accuracy.

Precision

Causality: Precision evaluates the random error of the method by measuring the closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term, lab-internal variability).[16]

Protocol:

  • Repeatability (Intra-day): Six replicate preparations of a single sample concentration (e.g., 100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision LevelAcceptance Criterion (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%

Results: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Determining the LOD and LOQ is essential for knowing the lower limits of the method's capability. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, which is critical for quantifying low-level impurities.

Protocol: LOD and LOQ were estimated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Results: The method is sufficiently sensitive for the quantification of trace levels of the analyte, confirming its suitability for impurity analysis. The LOQ was confirmed by analyzing standards at this concentration and showing acceptable precision and accuracy.

Conclusion

This application note presents a simple, rapid, and robust isocratic RP-HPLC method for the quantitative determination of this compound. The scientific rationale for each methodological choice has been provided to ensure a full understanding of the protocol. The comprehensive validation, conducted in accordance with ICH guidelines, confirms that the method is highly specific, linear, accurate, and precise. This well-characterized and self-validating protocol is fit for its intended purpose and can be readily implemented in quality control and research laboratories for process monitoring and final product testing.

References

  • Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Dimethylphenyl)acetonitrile. Retrieved from [Link]

  • Moldb. (n.d.). 2-(3,5-Dimethylphenyl)acetonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2004). UV spectrum of 16 in acetonitrile. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntechOpen. (2018). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Benzeneacetonitrile (HMDB0034171). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (1986). The analysis of nitrate in environmental samples by reversed-phase HPLC. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2012). A Sensitive Reverse Phase HPLC Method for Determination of Nimesulide and Its Impurities in Bulk Drug Manufacturing. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of phenylacetonitrile and nitrile derivatives. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they use. Retrieved from [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-(2,3-Dimethylphenyl)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). Authored for researchers, scientists, and professionals in drug development, this guide details a robust and validated protocol, from sample preparation to data interpretation. The methodologies presented are grounded in established analytical principles to ensure accuracy, precision, and reliability. This protocol is designed to be a self-validating system, offering insights into the rationale behind experimental choices, thereby empowering the user to adapt and troubleshoot as necessary.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] This application note provides a detailed, step-by-step protocol for the reliable analysis of this compound.

Scientific Principles

The GC-MS analysis of this compound is based on the principle that the compound, when volatilized, can be separated from other components in a mixture as it travels through a chromatographic column.[1] The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.[2][3] Upon elution from the column, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," that allows for unambiguous identification.[1] Quantification is achieved by comparing the analyte's response to that of a known standard.[1]

Materials and Reagents

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glassware: Volumetric flasks, vials, etc.

Reagents and Standards
  • This compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Diphenylmethane or a suitable analogue. The choice of an internal standard should be based on its chemical similarity to the analyte and a retention time that does not interfere with the analyte or matrix components.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher). The choice of solvent is critical; volatile organic solvents are preferred.[4][5][6]

  • Anhydrous Sodium Sulfate (for drying extracts, if necessary)

  • Helium (Carrier Gas, 99.999% purity)

Experimental Protocol

Standard and Sample Preparation

Rationale: Proper sample and standard preparation are paramount for accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent at a concentration appropriate for GC-MS analysis, typically in the low µg/mL to ng/mL range.[5][6] The use of an internal standard corrects for variations in injection volume and potential matrix effects.

Step-by-Step Protocol:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the internal standard (e.g., Diphenylmethane) and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should also contain the internal standard at a constant concentration (e.g., 10 µg/mL). A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the sample and dissolve it in a known volume of solvent.

    • For liquid samples, accurately pipette a known volume and dilute it with the solvent.

    • The final concentration should fall within the prepared calibration range.

    • Add the internal standard to each sample at the same concentration as in the calibration standards.

    • Vortex thoroughly and centrifuge if any particulate matter is present.[4][6]

    • Transfer the supernatant to a GC vial for analysis.[4][5]

GC-MS Instrumentation and Conditions

Rationale: The selection of GC-MS parameters is crucial for achieving good chromatographic separation and sensitive detection. The chosen column and temperature program should be optimized to resolve this compound from any impurities or matrix components. A non-polar or moderately polar column is generally suitable for aromatic compounds.[3][7]

Parameter Recommended Setting Justification
GC System Agilent 8890 GC with 5977B MSD or equivalentProvides reliable performance and sensitivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of aromatic compounds based on boiling point.[7]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.[8]
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is used for trace analysis.
Injection Volume 1 µLA standard volume for GC-MS analysis.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Oven Program Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.This program allows for the elution of volatile components first, followed by the analyte, and then cleans the column of any less volatile components.
MSD Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for generating characteristic mass spectra.
Mass Range 40 - 450 amuCovers the expected mass range of the analyte and its fragments.
Scan Mode Full ScanFor qualitative identification and spectral confirmation.

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column. Under the specified conditions, the RT should be consistent for the analyte in both standards and samples.

  • Mass Spectrum: The fragmentation pattern of the analyte. The obtained spectrum should be compared to a reference spectrum from a library (e.g., NIST) or a standard run in-house.

Expected Mass Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 145. Key fragment ions would likely include:

  • m/z 130: Loss of a methyl group (-CH3).

  • m/z 116: Loss of the acetonitrile group (-CH2CN).

  • m/z 91: Tropylium ion, a common fragment for alkylbenzenes.[9]

Quantitative Analysis

Quantification is performed using the internal standard method.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.

  • Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Quantification: Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Workflow Visualization

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Weighing of Analyte & Internal Standard stock Preparation of Stock Solutions start->stock calib Serial Dilution for Calibration Standards stock->calib sample Sample Dilution & IS Spiking stock->sample vortex Vortex & Centrifuge calib->vortex sample->vortex vial Transfer to GC Vials vortex->vial injection Autosampler Injection (1 µL) vial->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (EI, Full Scan) separation->detection qual Qualitative Analysis (Retention Time & Mass Spectrum) detection->qual quant Quantitative Analysis (Calibration Curve) detection->quant report Generate Report qual->report quant->report

Sources

Application Notes & Protocols: Leveraging 2-(2,3-Dimethylphenyl)acetonitrile in the Frontier of Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, materials scientists, and professionals in drug development and organic electronics.

Preamble: The quest for novel materials with tailored electronic, optical, and mechanical properties is a cornerstone of modern technological advancement. Phenylacetonitrile derivatives serve as versatile building blocks in this endeavor, offering a unique combination of a reactive nitrile group and an aromatic ring that can be strategically functionalized. This guide focuses on the untapped potential of a specific, yet promising, derivative: 2-(2,3-Dimethylphenyl)acetonitrile . While direct literature on its material applications is nascent, this document provides a forward-looking, scientifically-grounded perspective on its utility. By extrapolating from the well-established chemistry of related compounds, we present detailed application notes and protocols to pioneer its use in organic electronics and advanced polymer systems. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for innovation.

Section 1: The Strategic Value of this compound

The this compound molecule is distinguished by several key features that make it a compelling candidate for materials synthesis:

  • The Nitrile Moiety: A versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic structures integral to many functional materials.[1]

  • The Methylene Bridge: The acidic α-carbon of the acetonitrile group provides a reactive site for a variety of carbon-carbon bond-forming reactions, enabling the extension of the molecular framework.

  • The 2,3-Dimethylphenyl Group: The steric hindrance introduced by the ortho- and meta-methyl groups can influence the morphology of resulting polymers or molecular assemblies. This can be strategically employed to disrupt π-π stacking in organic semiconductors, potentially enhancing solubility and influencing thin-film formation. The electron-donating nature of the methyl groups can also modulate the electronic properties of the aromatic system.

These attributes position this compound as a valuable precursor for a new generation of materials.

Section 2: Application in Organic Light-Emitting Diodes (OLEDs) - Synthesis of a Novel Host Material

Objective: To synthesize a novel host material for a phosphorescent OLED (PhOLED) device, leveraging the unique steric and electronic properties of this compound to create a high-triplet-energy, morphologically stable host.

Rationale: The efficiency and lifespan of PhOLEDs are critically dependent on the host material in which the phosphorescent emitter is dispersed. An ideal host should possess a high triplet energy to confine the excitons on the guest emitter, good charge transport properties, and high thermal and morphological stability. The bulky 2,3-dimethylphenyl group can be exploited to create a rigid, non-planar molecular architecture that prevents aggregation and maintains a high glass transition temperature (Tg).

Proposed Synthetic Pathway:

The synthesis involves a multi-step process to build a carbazole-based host molecule, where the this compound moiety serves to introduce the sterically demanding group.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Cyclization and Aromatization A This compound C Intermediate A A->C Pd-catalyzed Buchwald-Hartwig Cross-Coupling B 1,3-Dibromobenzene B->C D Intermediate A E Intermediate B D->E CuCN, DMF F Intermediate B G Intermediate C (Dicarboxylic Acid) F->G NaOH, H2O/EtOH H Intermediate C I Final Host Material H->I Polyphosphoric Acid (PPA), Heat

Caption: Synthetic workflow for the proposed OLED host material.

Experimental Protocol: Synthesis of the Host Material

Materials:

  • This compound (≥98%)

  • 1,3-Dibromobenzene (≥99%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

Procedure:

Step 1: Synthesis of Intermediate A (Buchwald-Hartwig Cross-Coupling)

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (2.2 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 equivalent) and this compound (1.1 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under argon.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A .

Step 2: Cyanation

  • In a round-bottom flask, dissolve Intermediate A (1.0 equivalent) in anhydrous DMF.

  • Add CuCN (1.2 equivalents) and heat the mixture to 150 °C for 12 hours.

  • Cool the reaction, pour into an aqueous solution of ferric chloride and HCl, and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Purify by column chromatography to obtain Intermediate B .

Step 3 & 4: Hydrolysis, Cyclization, and Aromatization

  • Hydrolyze the dinitrile of Intermediate B to the corresponding dicarboxylic acid by refluxing with an excess of 10 M NaOH in a 1:1 mixture of ethanol and water.

  • Acidify the reaction mixture with concentrated HCl to precipitate the dicarboxylic acid (Intermediate C ).

  • Filter, wash with water, and dry the solid.

  • Add the crude dicarboxylic acid to polyphosphoric acid at 100 °C.

  • Heat the mixture to 180 °C and stir for 8 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with water and sodium bicarbonate solution, and then dry.

  • Purify the final product by sublimation to yield the Final Host Material .

Expected Data & Characterization:
PropertyTarget Value/MethodRationale
Purity >99.5% (HPLC)Essential for device performance and stability.[2]
Glass Transition (Tg) >120 °C (DSC)Ensures morphological stability at operating temperatures.
Triplet Energy (E_T) >2.7 eV (Phosphorescence)To confine excitons on a green or blue phosphorescent emitter.
HOMO/LUMO Levels -5.6 eV / -2.4 eV (CV)To ensure efficient charge injection and transport.
Structure Verification ¹H NMR, ¹³C NMR, MSConfirmation of the synthesized molecular structure.

Section 3: Application in Advanced Polymers - Synthesis of a High-Performance Polyaryletherketone (PAEK)

Objective: To synthesize a modified PAEK polymer with enhanced solubility and a higher glass transition temperature by incorporating the this compound moiety as a pendant group.

Rationale: PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical properties. However, their application can be limited by poor solubility in common organic solvents, making processing difficult. Introducing bulky pendant groups can disrupt chain packing, thereby improving solubility without significantly compromising thermal properties. The 2,3-dimethylphenyl group is an excellent candidate for this purpose.

Proposed Synthetic Pathway:

The synthesis will proceed via a nucleophilic aromatic substitution (S_NAr) polymerization, where a dihydroxy monomer derived from this compound is reacted with a standard activated dihalide monomer.

G cluster_0 Step 1: Synthesis of Dihydroxy Monomer cluster_1 Step 2: Polymerization A This compound C Dihydroxy Monomer A->C Friedel-Crafts Alkylation B Phenol B->C D Dihydroxy Monomer F Modified PAEK Polymer D->F K2CO3, NMP/Toluene, Heat E 4,4'-Difluorobenzophenone E->F

Caption: Synthetic workflow for the modified PAEK polymer.

Experimental Protocol: Synthesis of Modified PAEK

Materials:

  • This compound (≥98%)

  • Phenol (≥99%)

  • Methanesulfonic acid

  • 4,4'-Difluorobenzophenone (≥99%)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Acetone

Procedure:

Step 1: Synthesis of the Dihydroxy Monomer

  • In a three-neck flask equipped with a mechanical stirrer, add phenol (10 equivalents) and methanesulfonic acid (as catalyst).

  • Heat the mixture to 60 °C to obtain a clear solution.

  • Slowly add this compound (1.0 equivalent) over 1 hour.

  • Raise the temperature to 80 °C and stir for 12 hours.

  • Cool the mixture and pour it into a large volume of cold water to precipitate the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure Dihydroxy Monomer .

  • Characterize the monomer by NMR and MS to confirm its structure.

Step 2: S_NAr Polymerization

  • To a flask fitted with a Dean-Stark trap and a condenser, add the Dihydroxy Monomer (1.0 equivalent), 4,4'-difluorobenzophenone (1.0 equivalent), anhydrous K₂CO₃ (1.5 equivalents), anhydrous NMP, and toluene.

  • Heat the mixture to 150 °C and reflux for 4 hours to azeotropically remove water.

  • Drain the toluene from the Dean-Stark trap and raise the temperature to 190 °C.

  • Maintain the reaction at this temperature for 10-12 hours, observing the increase in viscosity.

  • Cool the viscous solution and pour it into a stirred solution of methanol/water to precipitate the polymer.

  • Filter the fibrous polymer, wash it extensively with hot water and acetone, and dry it in a vacuum oven at 100 °C for 24 hours.

Expected Data & Characterization:
PropertyMeasurement TechniqueExpected Outcome
Inherent Viscosity Ubbelohde Viscometer0.5 - 1.0 dL/g (in NMP), indicating high molecular weight.
Glass Transition (Tg) DSC160 - 180 °C, demonstrating high thermal stability.
Solubility Dissolution TestsSoluble in NMP, DMF, and potentially chlorinated solvents like CH₂Cl₂.
Thermal Stability (T_d) TGA>450 °C (5% weight loss), indicating excellent thermal resistance.
Structure Verification FTIR, ¹H NMRConfirmation of the polymer structure and functional groups.

Section 4: Trustworthiness and Self-Validation

The protocols provided are designed with internal checkpoints to ensure the reliability of the experimental outcomes.

  • Chromatographic Monitoring: The use of TLC and GC-MS at intermediate steps allows for real-time assessment of reaction progress and purity, preventing the propagation of errors.

  • Spectroscopic and Thermal Analysis: Comprehensive characterization of the final materials using a suite of techniques (NMR, MS, HPLC, DSC, TGA) provides a multi-faceted validation of the product's identity, purity, and performance characteristics.

  • Comparative Analysis: The properties of the novel materials should be benchmarked against existing, state-of-the-art materials to quantitatively assess the impact of incorporating the this compound moiety.

By adhering to these rigorous validation steps, researchers can build a high degree of confidence in their results and accelerate the development of new, high-performance materials.

References

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • PMC - NIH. (2023, August 10). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Retrieved from [Link]

  • Polymer Chemistry. (2023, September 7). [Title of a relevant article on polymer synthesis, if available from search results]. Note: A specific title from the search results would be inserted here.
  • PubChem. (n.d.). (3,5-Dimethylphenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • PMC - NIH. (n.d.). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a complex biological matrix to a clean, concentrated sample ready for analysis is both critical and challenging. The choice of extraction technique can significantly impact data quality, reproducibility, and the ultimate success of an analytical method. Acetonitrile (MeCN), a polar aprotic solvent, has emerged as a cornerstone of modern sample preparation due to its unique physicochemical properties. This guide provides an in-depth exploration of acetonitrile-based extraction techniques, offering not just protocols, but the scientific rationale behind them to empower you to optimize your sample preparation workflows.

The Virtues of Acetonitrile in Sample Preparation

Acetonitrile's widespread use is no coincidence. Its intermediate polarity, miscibility with water, and ability to precipitate proteins make it a versatile tool for a broad range of analytes and matrices.[1] When compared to another common solvent, methanol, acetonitrile often provides distinct advantages. It is a stronger elution solvent in reversed-phase chromatography, which can lead to shorter run times.[2] Furthermore, its lower viscosity results in lower backpressure in chromatographic systems.[2] Acetonitrile's ability to facilitate clean phase separation in the presence of salts makes it ideal for liquid-liquid extraction techniques.

This guide will delve into three primary acetonitrile-based extraction methodologies:

  • Protein Precipitation (PPT): A rapid and straightforward approach for removing the bulk of proteinaceous material from biological samples.

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): An elegant technique that leverages the phase-separation of acetonitrile from an aqueous solution to achieve a clean extraction.

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that utilizes a solid sorbent to isolate and purify analytes.

Section 1: Protein Precipitation (PPT) with Acetonitrile

Protein precipitation is often the first line of defense in sample cleanup, particularly in high-throughput environments. The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration layer surrounding proteins, leading to their aggregation and precipitation.[3] Acetonitrile is often more efficient at precipitating proteins than methanol, producing larger, more coagulated precipitates that are easier to separate.[3]

The Mechanism of Acetonitrile-Induced Protein Precipitation

The primary mechanism behind protein precipitation with acetonitrile is the reduction of the dielectric constant of the aqueous solution. This diminishes the solvating power of water for the proteins, causing them to "crash out" of the solution. The process is driven by the displacement of water molecules from the protein surface by the organic solvent, which disrupts the stabilizing hydration shell and allows for protein-protein aggregation.

Core Protocol for Acetonitrile Protein Precipitation

This protocol is a robust starting point for the precipitation of proteins from plasma or serum.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold HPLC-grade acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • Pipettes and appropriate centrifuge tubes

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of your biological sample into a clean centrifuge tube.

  • Solvent Addition: Add 3 to 5 volumes of ice-cold acetonitrile to the sample (e.g., 300-500 µL for a 100 µL sample). A 3:1 ratio is a common starting point.[3]

  • Vortexing: Immediately vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and efficient protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains your analytes of interest, and transfer it to a clean tube for further analysis or a subsequent cleanup step.

Troubleshooting Protein Precipitation with Acetonitrile
Problem Potential Cause(s) Solution(s)
Incomplete Precipitation (Cloudy Supernatant) Insufficient acetonitrile volume.Increase the acetonitrile to sample ratio (e.g., from 3:1 to 4:1 or 5:1).[3]
Inadequate mixing.Ensure vigorous and immediate vortexing after acetonitrile addition.
Analyte Co-precipitation Analyte may be binding to the precipitated proteins.Consider adjusting the pH of the sample or acetonitrile to alter analyte-protein interactions.
Analyte has low solubility in the acetonitrile/water mixture.This technique may not be suitable for the analyte. Consider SPE or LLE.
Low Analyte Recovery Analyte instability in the organic solvent.Minimize the time the analyte is in contact with the acetonitrile before analysis or evaporation.
Inefficient extraction from the protein pellet.After the initial supernatant collection, consider a second wash of the pellet with a smaller volume of acetonitrile and combine the supernatants.

Section 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is a powerful technique that combines the simplicity of protein precipitation with the cleanliness of a true phase-separation extraction.[4] It relies on the principle that the miscibility of acetonitrile and water can be disrupted by the addition of a high concentration of salt.[5] This "salting-out" effect creates two distinct phases: an upper, acetonitrile-rich layer containing the analytes, and a lower, aqueous layer with the precipitated proteins and other polar interferences.

The Science Behind Salting-Out

The addition of a salt, such as magnesium sulfate or sodium chloride, increases the ionic strength of the aqueous phase.[6] This leads to a competition for water molecules between the salt ions and the acetonitrile molecules. The strong hydration of the salt ions effectively "removes" free water from the solution, decreasing the solubility of acetonitrile and forcing it to form a separate phase. Analytes with favorable partitioning coefficients will move into the acetonitrile layer.

A Robust SALLE Protocol

This protocol provides a general framework for performing SALLE on biological fluids.

Materials:

  • Biological sample (e.g., plasma, whole blood)

  • HPLC-grade acetonitrile

  • Salting-out agent (e.g., anhydrous magnesium sulfate, sodium chloride)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample and Solvent Addition: In a centrifuge tube, combine your biological sample with acetonitrile. A common starting ratio is 1:2 (sample:acetonitrile).

  • Salt Addition: Add the salting-out agent. The amount of salt will need to be optimized, but a common starting point is to add enough to saturate the aqueous portion of the sample. For example, for a 1 mL sample, 0.2-0.4 g of magnesium sulfate can be effective.

  • Vigorous Mixing: Immediately cap the tube and vortex vigorously for 1-2 minutes to ensure complete mixing and facilitate the phase separation.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000-5000 x g) for 5-10 minutes to achieve a clean separation of the two phases and pellet any precipitated proteins.

  • Collection of Acetonitrile Layer: Carefully pipette the upper acetonitrile layer, which contains your analytes, into a clean tube for analysis.

Troubleshooting SALLE
Problem Potential Cause(s) Solution(s)
Incomplete Phase Separation Insufficient salt concentration.Increase the amount of salt added.
Inadequate mixing.Ensure vigorous and prolonged vortexing.
Emulsion Formation High concentration of lipids or other endogenous surfactants in the sample.Try a gentler mixing method (e.g., gentle inversion instead of vigorous vortexing).[7]
Add a small amount of a different organic solvent to alter the properties of the organic phase.[7]
Centrifuge at a higher speed or for a longer duration.
Low Analyte Recovery Poor partitioning of the analyte into the acetonitrile phase.Adjust the pH of the sample to ensure the analyte is in its most non-polar form.
Suboptimal salt choice.Experiment with different salts (e.g., ammonium sulfate, sodium citrate) as they can influence extraction efficiency.[5]

Section 3: Solid-Phase Extraction (SPE) with Acetonitrile

SPE offers the highest degree of selectivity and purification among the three techniques. It involves passing a liquid sample through a solid sorbent that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. Acetonitrile is frequently used in SPE as a conditioning solvent, a component of the wash solution, or as the final elution solvent, depending on the sorbent and analyte properties.

The Role of Acetonitrile in Different SPE Mechanisms
  • Reversed-Phase SPE: This is the most common mode of SPE for moderately polar to non-polar analytes. The sorbent is non-polar (e.g., C18), and the sample is loaded in a polar solvent. Acetonitrile, being a relatively strong organic solvent, is often used in the elution step to disrupt the hydrophobic interactions between the analyte and the sorbent.[4] It can also be used in small percentages in the wash solution to remove weakly bound interferences.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: HILIC is designed for the extraction of highly polar analytes. The sorbent is polar (e.g., silica, diol), and the sample is loaded in a high concentration of organic solvent, typically acetonitrile. A water layer forms on the surface of the polar sorbent, and polar analytes partition into this layer. The analytes are then eluted with a more polar solvent (i.e., a higher water content).

General Protocol for Reversed-Phase SPE

This protocol is a starting point for developing a reversed-phase SPE method.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • SPE vacuum manifold or positive pressure manifold

  • HPLC-grade acetonitrile, methanol, and water

  • Sample pre-treatment buffers (if necessary)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the SPE cartridge to wet the sorbent.[4]

  • Equilibration: Pass 1-2 cartridge volumes of water or a buffer matching the sample's pH through the cartridge. Do not let the sorbent dry out.[4]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

  • Washing: Pass a weak solvent (e.g., water or a low percentage of acetonitrile in water) through the cartridge to wash away unretained interferences.

  • Elution: Elute the analyte of interest with a small volume of a strong solvent, such as acetonitrile or a mixture of acetonitrile and methanol.

Troubleshooting SPE with Acetonitrile
Problem Potential Cause(s) Solution(s)
Low Analyte Recovery Sorbent breakthrough during loading.The sample loading solvent may be too strong. Dilute the sample with a weaker solvent (e.g., water).[8]
Incomplete elution.The elution solvent is too weak. Increase the percentage of acetonitrile or add a stronger solvent to the elution mix.[9]
Sorbent drying out before sample loading.Ensure the sorbent remains wet between the equilibration and loading steps.[8]
Poor Purity (Interferences in Eluate) Wash step is too weak.Increase the organic strength (acetonitrile percentage) of the wash solvent without eluting the analyte.
Inappropriate sorbent choice.Consider a different SPE sorbent with a different retention mechanism (e.g., ion-exchange).

Visualizing the Workflows

To better understand the procedural flow of each technique, the following diagrams have been generated using Graphviz.

Protein_Precipitation Sample 1. Biological Sample Add_ACN 2. Add Cold Acetonitrile (3-5x Volume) Sample->Add_ACN Vortex 3. Vortex Vigorously Add_ACN->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Analyte Analyte Solution Collect->Analyte

Caption: Workflow for Acetonitrile Protein Precipitation.

SALLE Sample_ACN 1. Mix Sample and Acetonitrile Add_Salt 2. Add Salting-Out Agent Sample_ACN->Add_Salt Vortex 3. Vortex Vigorously Add_Salt->Vortex Centrifuge 4. Centrifuge for Phase Separation Vortex->Centrifuge Collect 5. Collect Upper Acetonitrile Layer Centrifuge->Collect Analyte Analyte Solution Collect->Analyte

Caption: Workflow for Salting-Out Assisted Liquid-Liquid Extraction.

SPE Condition 1. Condition (e.g., Acetonitrile) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyte Purified Analyte Elute->Analyte

Caption: General Workflow for Solid-Phase Extraction.

Comparative Analysis of Acetonitrile-Based Extraction Techniques

The choice of extraction technique is a balance between the desired level of cleanliness, recovery, throughput, and the complexity of the method development. The following table provides a comparative overview of the three techniques discussed.

Parameter Protein Precipitation (PPT) Salting-Out Assisted LLE (SALLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Analyte Recovery Moderate to High (can be analyte dependent)High (>90% for some analytes)[10]Very High (often >85-90%)
Extract Cleanliness Low (significant matrix effects)[11]Moderate (cleaner than PPT)High (minimal matrix effects)[11]
Throughput HighHighModerate to High (can be automated)
Method Development SimpleModerateComplex
Cost per Sample LowLowHigh
Typical Applications Rapid screening, high-concentration analytesBioanalysis, extraction of a wide range of analytesTrace analysis, complex matrices, high-purity required

Conclusion

Acetonitrile is an indispensable solvent in the modern analytical laboratory, offering a unique combination of properties that make it suitable for a wide array of extraction techniques. By understanding the fundamental principles behind protein precipitation, salting-out assisted liquid-liquid extraction, and solid-phase extraction, researchers can make informed decisions to develop robust and efficient sample preparation methods. This guide serves as a foundational resource, providing not only the "how" but also the "why" behind these critical analytical procedures. The provided protocols and troubleshooting tables are intended to be a starting point for method development, and further optimization will likely be required for specific analytes and matrices.

References

  • ResearchGate. (2025, August 7). Salting-out assisted liquid/liquid extraction with acetonitrile: A new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry | Request PDF. Retrieved from [Link]

  • Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved from [Link]

  • Quattrocchi, F., et al. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. National Institutes of Health. Retrieved from [Link]

  • Wiley Analytical Science. (2009, April 12). Taking salt with acetonitrile. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Jayathirtha, M., et al. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace - The University of Queensland. Retrieved from [Link]

  • Chromatography Forum. (2007, October 20). protein acetone precipitation. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]

  • Chromatography Online. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Retrieved from [Link]

  • PubMed. (2024, March 9). Comparisons of different extraction methods and solvents for saliva samples. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Comparison of an acetonitrile extraction/partitioning and “dispersive solid-phase extraction” method with classical multi-residue methods for the extraction of herbicide residues in barley samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

Sources

Application Note: Enhanced Detection of 2-(2,3-Dimethylphenyl)acetonitrile Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Analytical Challenge of Arylacetonitriles

2-(2,3-Dimethylphenyl)acetonitrile is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this compound and its related impurities is critical for process optimization, quality control, and regulatory compliance. However, the native structure of this compound presents a significant analytical challenge. Its nitrile functional group and substituted benzene ring provide limited chromophoric properties, resulting in weak ultraviolet (UV) absorbance and consequently, poor sensitivity in High-Performance Liquid Chromatography (HPLC) with UV detection, one of the most common analytical techniques in pharmaceutical analysis.[1][2]

This lack of a strong chromophore necessitates the development of methods to enhance its detectability. Chemical derivatization is a powerful strategy to overcome this limitation.[3][4] By chemically modifying the analyte, a new compound with improved physicochemical properties, such as enhanced UV absorbance or fluorescence, can be formed, leading to a significant increase in analytical sensitivity.[5] This application note provides a detailed guide on two effective pre-column derivatization strategies for this compound: hydrolysis to its corresponding carboxylic acid and reduction to its primary amine, followed by tagging with a UV-absorbing agent. These methods are designed to be robust, reproducible, and transferable for routine use in research and quality control laboratories.

Principles of Derivatization for Enhanced HPLC Detection

The core principle of derivatization in this context is to introduce a functional group or molecule (a "tag") that strongly absorbs UV or visible light, or one that fluoresces.[6] This is particularly useful for compounds that lack a native chromophore or fluorophore.[3] The process can be carried out before the sample is injected into the HPLC system (pre-column derivatization) or after the separation on the column but before the detector (post-column derivatization).[5] This guide focuses on pre-column derivatization, which offers the advantage of removing excess derivatizing reagent before analysis, thus preventing potential interference with the chromatography.

The choice of derivatization reaction is dictated by the functional groups present in the analyte. For this compound, the nitrile group (-C≡N) is the primary target for chemical modification. Two main pathways are explored:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH).[7] The resulting 2-(2,3-dimethylphenyl)acetic acid can then be reacted with a UV-absorbing derivatizing agent.

  • Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂).[8][9] Primary amines are highly reactive and can be readily labeled with a variety of chromophoric reagents.

The success of a derivatization procedure hinges on several factors, including reaction completeness, stability of the derivative, and the ease of removing excess reagents.[3]

Methodology & Protocols

This section outlines detailed protocols for the derivatization of this compound. All procedures should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: Hydrolysis to 2-(2,3-Dimethylphenyl)acetic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid, a versatile intermediate for further derivatization. Both acidic and basic hydrolysis methods are presented.

3.1.1. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[7]

Workflow for Acid-Catalyzed Hydrolysis

Start This compound in Dioxane/Water Step1 Add Concentrated HCl Start->Step1 Step2 Reflux (e.g., 100°C, 4-6 h) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Extraction with Ethyl Acetate Step3->Step4 Step5 Wash with Brine Step4->Step5 Step6 Dry over Na2SO4 Step5->Step6 Step7 Evaporate Solvent Step6->Step7 End 2-(2,3-Dimethylphenyl)acetic Acid Step7->End

Caption: Acid-catalyzed hydrolysis workflow.

Step-by-Step Protocol:

  • Dissolve 100 mg of this compound in a mixture of 5 mL of dioxane and 2 mL of water in a round-bottom flask.

  • Carefully add 2 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to 100°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with 15 mL of ethyl acetate.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(2,3-dimethylphenyl)acetic acid.

3.1.2. Base-Catalyzed Hydrolysis

In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[7]

Workflow for Base-Catalyzed Hydrolysis

Start This compound in Ethanol/Water Step1 Add NaOH Pellets Start->Step1 Step2 Reflux (e.g., 80°C, 6-8 h) Step1->Step2 Step3 Cool and Remove Ethanol Step2->Step3 Step4 Dilute with Water Step3->Step4 Step5 Acidify with HCl (pH 2-3) Step4->Step5 Step6 Extract with Diethyl Ether Step5->Step6 Step7 Dry and Evaporate Step6->Step7 End 2-(2,3-Dimethylphenyl)acetic Acid Step7->End

Caption: Base-catalyzed hydrolysis workflow.

Step-by-Step Protocol:

  • To a solution of 100 mg of this compound in 10 mL of ethanol/water (1:1), add 200 mg of sodium hydroxide pellets.

  • Reflux the mixture at 80°C for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.

Protocol 2: Reduction to 2-(2,3-Dimethylphenyl)ethanamine

Reduction of the nitrile yields a primary amine, a highly versatile functional group for derivatization.[10] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.[9]

Workflow for Nitrile Reduction

Start LiAlH4 in Dry THF (0°C) Step1 Add this compound in Dry THF Dropwise Start->Step1 Step2 Stir at Room Temperature (2-3 h) Step1->Step2 Step3 Quench with Water, then NaOH (aq) Step2->Step3 Step4 Filter the Solid Step3->Step4 Step5 Extract Filtrate with Ether Step4->Step5 End 2-(2,3-Dimethylphenyl)ethanamine Step5->End Step6 Dry and Evaporate

Caption: Reduction of nitrile to primary amine.

Step-by-Step Protocol:

  • To a stirred suspension of 150 mg of lithium aluminum hydride in 10 mL of anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of 100 mg of this compound in 5 mL of anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of 0.15 mL of water, 0.15 mL of 15% aqueous sodium hydroxide, and 0.45 mL of water.

  • Stir the resulting white suspension for 15 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,3-dimethylphenyl)ethanamine.

Protocol 3: Derivatization with a UV-Absorbing Tag

Once the carboxylic acid or amine derivative is obtained, it can be reacted with a suitable tagging reagent to introduce a strong chromophore.

3.3.1. Derivatization of the Carboxylic Acid with p-Bromophenacyl Bromide

This reaction forms an ester with a highly UV-active p-bromophenacyl group.

  • Dissolve 50 mg of 2-(2,3-dimethylphenyl)acetic acid in 5 mL of acetone.

  • Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of p-bromophenacyl bromide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

3.3.2. Derivatization of the Amine with Dansyl Chloride

Dansyl chloride reacts with primary amines to form highly fluorescent and UV-absorbing sulfonamides.

  • Dissolve 50 mg of 2-(2,3-dimethylphenyl)ethanamine in 5 mL of acetone.

  • Add 5 mL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add a solution of 1.2 equivalents of dansyl chloride in acetone dropwise while stirring.

  • Stir the reaction in the dark at room temperature for 1-2 hours.

  • The resulting solution can be directly diluted for HPLC analysis.

Expected Results and Performance Enhancement

The derivatization procedures are expected to significantly enhance the detection sensitivity of this compound. The introduction of a strong chromophore will lead to a substantial increase in the molar absorptivity of the analyte at a specific wavelength.[11]

CompoundDerivatization MethodExpected λmax (nm)Expected Improvement in LOD/LOQ
This compoundNone~220 nmBaseline
2-(2,3-Dimethylphenyl)acetic acid derivativep-Bromophenacyl bromide~260 nm10-50 fold
2-(2,3-Dimethylphenyl)ethanamine derivativeDansyl chloride~254 nm and ~340 nm>100 fold (UV and Fluorescence)

Table 1: Anticipated improvements in detection following derivatization.

The shift in the maximum absorption wavelength (λmax) to a longer, less noisy region of the UV spectrum can also contribute to a better signal-to-noise ratio.[12] Furthermore, the derivatized products will have different chromatographic properties, which can be optimized for better separation from matrix components.

Troubleshooting and Method Validation

Reaction Monitoring: It is crucial to monitor the progress of the derivatization reactions using a suitable technique like TLC or a preliminary HPLC run to ensure the reaction goes to completion. Incomplete reactions will lead to inaccurate quantification.

Removal of Excess Reagent: Excess derivatizing reagent can sometimes interfere with the analysis by co-eluting with the analyte of interest or by producing large, tailing peaks. A solid-phase extraction (SPE) clean-up step may be necessary to remove excess reagent and by-products before HPLC analysis.

Derivative Stability: The stability of the formed derivative under the analytical conditions (e.g., in the autosampler and during the HPLC run) should be assessed. This can be done by analyzing the same sample at different time points and observing any degradation.

Method Validation: A full method validation according to ICH guidelines should be performed for the chosen derivatization and HPLC method. This includes assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.

Conclusion

The derivatization of this compound via hydrolysis to the corresponding carboxylic acid or reduction to the primary amine, followed by tagging with a UV-active moiety, is a highly effective strategy to overcome the inherent challenges in its analytical detection. These methods provide a significant enhancement in sensitivity for HPLC-UV analysis, enabling more accurate and reliable quantification at lower concentration levels. The protocols provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate high-sensitivity analytical methods for this important chemical intermediate.

References

  • Chhanikar, A., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality, 4th ed. [Link]

  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]

  • MicroSolv Technology Corporation. (n.d.). How to increase HPLC UV Detector Response - Tips & Suggestions. [Link]

  • Clark, J. (2015). Reduction of Nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • D'Hondt, M., et al. (2014). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 96, 114-131. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Chemistry For Everyone. (2023, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]

  • Chrom-Ed. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. [Link]

  • ResearchGate. (2014, June 19). It is possible to shift an analyte absorption maxima from Far UV to Middle UV in HPLC?[Link]

  • Wang, L., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(5), 453-467. [Link]

Sources

The Strategic Role of 2-(2,3-Dimethylphenyl)acetonitrile in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Phenylacetonitrile Building Block

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these complex structures from readily available starting materials is a cornerstone of modern organic chemistry. 2-(2,3-Dimethylphenyl)acetonitrile emerges as a particularly valuable precursor in this context. Its unique structural features—an activated methylene group susceptible to deprotonation, a nitrile moiety poised for cyclization, and a sterically hindered dimethylphenyl group influencing regioselectivity and physicochemical properties of the final products—make it a powerful tool for the construction of diverse heterocyclic systems.

This comprehensive guide explores the multifaceted role of this compound in the synthesis of key nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile building block in their own synthetic endeavors.

I. Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The construction of the pyridine ring, a ubiquitous motif in pharmaceuticals, can be elegantly achieved through transition-metal-catalyzed [2+2+2] cycloaddition reactions.[1] In this approach, this compound can serve as a key component, reacting with two molecules of an alkyne to furnish a highly substituted pyridine. The nitrile group provides the nitrogen atom for the heterocycle and one of the carbon atoms of the pyridine ring.

Mechanistic Rationale:

The reaction is typically catalyzed by a transition metal complex, such as cobalt or rhodium. The catalytic cycle is thought to involve the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile group from this compound into the metallacycle leads to a seven-membered metallacycloheptatriene. Reductive elimination from this intermediate then furnishes the aromatic pyridine ring and regenerates the active catalyst. The 2,3-dimethylphenyl substituent can play a crucial role in directing the regioselectivity of the cycloaddition and imparting specific solubility and crystallinity properties to the resulting pyridine derivatives.

Experimental Protocol: Synthesis of 2-Methyl-6-(2,3-dimethylphenyl)-3,4,5-substituted Pyridines

This protocol is adapted from general procedures for cobalt-catalyzed [2+2+2] cycloadditions of nitriles and alkynes.[2]

Materials:

  • This compound

  • Substituted Alkyne (e.g., 1-pentyne)

  • Dicobalt Octacarbonyl (Co₂(CO)₈)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-flamed Schlenk flask under an inert atmosphere, add dicobalt octacarbonyl (5 mol%).

  • Add anhydrous toluene (10 mL) and stir the solution at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the flask.

  • Add the substituted alkyne (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted pyridine.

Data Presentation:

EntryAlkyneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11-Pentyne5801275
2Phenylacetylene5901668
31-Hexyne5801272

Logical Workflow for Pyridine Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask under N₂ B Add Co₂(CO)₈ Catalyst A->B C Add Anhydrous Toluene B->C D Add this compound C->D E Add Alkyne (2.5 eq) D->E F Heat to 80-100 °C E->F G Cool to RT F->G H Concentrate G->H I Column Chromatography H->I J Characterization I->J Product Product I->Product

Caption: Workflow for the cobalt-catalyzed synthesis of substituted pyridines.

II. Friedländer Annulation for the Synthesis of Quinolines

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings by reacting an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as this compound.[3][4] The nitrile provides a two-carbon unit that forms part of the newly annulated pyridine ring of the quinoline system.

Mechanistic Insights:

The reaction typically proceeds under acid or base catalysis. In a base-catalyzed pathway, the methylene group of this compound is deprotonated to form a carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the o-aminoaryl ketone (e.g., 2-aminoacetophenone). The resulting aldol-type adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon. Subsequent dehydration and tautomerization yield the aromatic quinoline ring. The steric bulk of the 2,3-dimethylphenyl group can influence the orientation of the cyclization and potentially favor the formation of specific isomers.

Experimental Protocol: Synthesis of 2-(2,3-Dimethylphenyl)-4-methylquinoline

This protocol is based on the general principles of the Friedländer quinoline synthesis.[5]

Materials:

  • 2-Aminoacetophenone

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (for work-up)

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and this compound (1.1 eq) in ethanol (20 mL).

  • Add powdered potassium hydroxide (2.0 eq) to the solution.

  • Reflux the reaction mixture with stirring for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(2,3-dimethylphenyl)-4-methylquinoline.

Data Presentation:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHEthanolReflux685
2NaOEtEthanolReflux882
3t-BuOKTHFReflux678

Reaction Mechanism: Friedländer Synthesis

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Aromatization Start1 2-Aminoacetophenone B Nucleophilic Attack on Carbonyl Start1->B Start2 This compound A Deprotonation of Acetonitrile Start2->A Base Base (e.g., KOH) Base->A A->B C Aldol Adduct B->C D Intramolecular Cyclization C->D E Dehydration D->E F Tautomerization E->F Product Substituted Quinoline F->Product

Caption: Mechanism of the base-catalyzed Friedländer quinoline synthesis.

III. Gewald Reaction for the Synthesis of 2-Aminothiophenes

Although not a nitrogen-containing heterocycle in the ring itself, the resulting 2-aminothiophenes from the Gewald reaction are crucial building blocks for fused nitrogen heterocycles like thienopyrimidines. The Gewald reaction is a one-pot multicomponent reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[6] this compound can serve as the activated nitrile component.

Mechanistic Rationale:

The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base.[7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. An intramolecular cyclization then occurs, followed by tautomerization and elimination of a sulfur atom to yield the 2-aminothiophene. The substitution pattern on the starting carbonyl compound and the nature of the nitrile determine the final substitution pattern of the thiophene ring.

Experimental Protocol: Synthesis of 2-Amino-4,5-dialkyl-3-(2,3-dimethylphenyl)thiophene

This protocol is a general procedure for the Gewald reaction.[8]

Materials:

  • A dialkyl ketone (e.g., 3-pentanone)

  • This compound

  • Elemental Sulfur (S₈)

  • Morpholine or Diethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (25 mL).

  • Add the basic catalyst, such as morpholine (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aminothiophene.

Data Presentation:

EntryKetoneBaseTemperature (°C)Time (h)Yield (%)
13-PentanoneMorpholineReflux388
2CyclohexanoneDiethylamineReflux491
3AcetoneMorpholineReflux285

Gewald Reaction Workflow:

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Ketone/Aldehyde E Knoevenagel Condensation A->E B This compound B->E C Elemental Sulfur F Sulfur Addition C->F D Base (e.g., Morpholine) D->E E->F G Cyclization & Aromatization F->G H Cooling & Precipitation G->H I Filtration H->I J Recrystallization I->J Product Product J->Product 2-Aminothiophene G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Pyrazole Formation Start1 This compound B Reflux in Ethanol Start1->B Start2 Aldehyde Start2->B A Piperidine Catalyst A->B C α,β-Unsaturated Nitrile B->C E Reflux in Acetic Acid C->E D Hydrazine Hydrate D->E F Michael Addition & Cyclization E->F G Oxidation (in situ) F->G Product Substituted Pyrazole G->Product

Caption: Two-step synthesis of pyrazoles from this compound.

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of a wide range of nitrogen-containing heterocycles. Its unique structural attributes allow for its participation in diverse cyclization strategies, leading to the formation of pyridines, quinolines, and the precursors to other important heterocyclic systems like pyrazoles and thienopyrimidines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile building block, paving the way for the discovery of novel molecules with significant biological and material applications.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

  • NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (2020). Selective Synthesis of 2,3-Dihydrofuran or Cyclopropane Derivatives via Tandem Reaction of β,γ-Unsaturated α-Ketoesters (II) with Halides (I). Retrieved from [Link]

  • NIH. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]

  • NIH. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Pyrazole Dyes Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-(dimethylamino)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative named reactions for heterocycle synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Molecular modeling and cyclization reactions of 2-(4-Oxothiazolidin-2-ylidene) acetonitrile. Retrieved from [Link]

  • ResearchGate. (2020). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing 2-(2,3-Dimethylphenyl)acetonitrile for the Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,3-Dimethylphenylacetonitrile Scaffold

In the landscape of medicinal chemistry and drug discovery, the generation of novel chemical libraries from versatile scaffolds is paramount for identifying new bioactive molecules. Phenylacetonitrile derivatives, in particular, serve as valuable starting materials due to the reactivity of the benzylic position and the chemical tractability of the nitrile functional group.[1][2] This application note details the strategic use of 2-(2,3-Dimethylphenyl)acetonitrile as a foundational building block for the creation of diverse chemical libraries. The presence of the 2,3-dimethylphenyl moiety offers a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, providing a distinct region of chemical space to explore for potential therapeutic agents.

The core strategy revolves around the deprotonation of the acidic benzylic proton of this compound to form a nucleophilic carbanion. This intermediate can then be reacted with a diverse array of electrophiles to introduce molecular complexity and build a library of α-substituted derivatives. Subsequent modifications of the nitrile group, such as reduction to a primary amine or hydrolysis to a carboxylic acid, further expand the accessible chemical diversity, yielding compounds with a range of functionalities and potential biological activities.

Core Reaction Pathway: From Scaffold to Library

The fundamental transformation enabling library synthesis is the alkylation of the benzylic position. This process involves two key steps: deprotonation and electrophilic trapping.

Core_Pathway Scaffold This compound Carbanion Benzylic Carbanion (Nucleophile) Scaffold->Carbanion Deprotonation (Strong Base) Alkylated_Product α-Substituted Acetonitrile Library Carbanion->Alkylated_Product Alkylation Electrophiles Electrophile Library (R-X) Electrophiles->Alkylated_Product Amine_Library Primary Amine Library Alkylated_Product->Amine_Library Reduction Acid_Library Carboxylic Acid Library Alkylated_Product->Acid_Library Hydrolysis

Figure 1: Core workflow for chemical library synthesis.

Detailed Protocols

Protocol 1: Generation and Alkylation of the this compound Carbanion

This protocol describes a general method for the deprotonation of this compound and subsequent reaction with an electrophile. The choice of a strong, non-nucleophilic base is crucial to efficiently generate the carbanion without competing side reactions. Sodium amide (NaNH₂) in an anhydrous solvent is a classic and effective choice.[3]

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or diethyl ether

  • Electrophile (e.g., alkyl halide, benzyl halide)

  • Ammonium chloride solution (saturated, aqueous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium amide (1.1 equivalents) suspended in anhydrous toluene (5 mL per mmol of nitrile).

  • Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous toluene (2 mL per mmol) and add it dropwise to the stirred suspension of sodium amide at room temperature under a nitrogen atmosphere.

  • Carbanion Formation: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of ammonia ceases. This indicates the formation of the sodium salt of the carbanion.

  • Electrophile Addition: Cool the reaction mixture to room temperature. Dissolve the chosen electrophile (1.0-1.2 equivalents) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.

  • Alkylation Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to 50-60 °C for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value/Condition Rationale
Base Sodium Amide (NaNH₂)A strong, non-nucleophilic base that effectively deprotonates the benzylic position.
Solvent Anhydrous TolueneA non-protic solvent that is compatible with the strong base and the reaction temperature.
Temperature Reflux for carbanion formation, RT to 60°C for alkylationHeating promotes the deprotonation step, while the alkylation can often proceed at milder temperatures.
Stoichiometry 1.1 eq. NaNH₂, 1.0-1.2 eq. ElectrophileA slight excess of base ensures complete deprotonation. A small excess of the electrophile can drive the alkylation to completion.
Protocol 2: Reduction of α-Substituted 2-(2,3-Dimethylphenyl)acetonitriles to Primary Amines

The resulting α-substituted acetonitriles can be readily reduced to the corresponding primary amines, which are valuable functional groups in many biologically active molecules.[4][5] Catalytic hydrogenation is a common and effective method for this transformation.[4]

Materials:

  • α-Substituted this compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the α-substituted this compound (1.0 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol %) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified if necessary.

Reduction_Workflow Start α-Substituted Acetonitrile Dissolve Dissolve in EtOH/MeOH Start->Dissolve Add_Catalyst Add Pd/C Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H₂ balloon) Add_Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filter->Concentrate Product Primary Amine Concentrate->Product

Figure 2: Workflow for the reduction of nitriles to primary amines.

Protocol 3: Hydrolysis of α-Substituted 2-(2,3-Dimethylphenyl)acetonitriles to Carboxylic Acids

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acids, another important functional group in drug design.[6][7] Acid-catalyzed hydrolysis is a straightforward method to achieve this transformation.[6]

Materials:

  • α-Substituted this compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate solution (saturated, aqueous)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-substituted this compound (1.0 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Hydrolysis: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid. The carboxylic acid product will be in the aqueous layer as its sodium salt. Acidify the aqueous layer with concentrated HCl until acidic (pH ~2), and then extract the carboxylic acid with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Parameter Value/Condition Rationale
Reagent Concentrated H₂SO₄ or HClStrong acid is required to catalyze the hydrolysis of the nitrile.
Temperature RefluxElevated temperature is necessary to drive the hydrolysis to completion, as nitriles can be resistant to hydrolysis.[8]
Work-up Basic wash followed by acidification and extractionThis procedure allows for the separation of the carboxylic acid product from neutral and basic impurities.

Building the Chemical Library: The Power of Diversity

The true utility of this compound as a scaffold lies in the ability to introduce a wide variety of substituents at the α-position by using a diverse library of electrophiles in Protocol 1. This allows for the systematic exploration of chemical space around the core structure.

Examples of Electrophile Classes for Library Generation:

  • Alkyl Halides (Primary and Secondary): Introduce simple alkyl chains of varying lengths and branching.

  • Benzyl Halides: Incorporate various substituted aromatic rings.

  • Allyl and Propargyl Halides: Introduce unsaturation, providing handles for further functionalization.

  • Aldehydes and Ketones: Form α,β-unsaturated nitriles after dehydration of the initial adduct, or β-hydroxy nitriles if dehydration is avoided.

  • Epoxides: Result in the formation of γ-hydroxy nitriles.

By systematically varying the electrophile, a large and diverse library of compounds can be generated from a single, readily accessible starting material.

Conclusion: A Versatile Platform for Drug Discovery

This compound represents a powerful and versatile starting point for the construction of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis of α-substituted acetonitriles and their subsequent conversion to primary amines and carboxylic acids. The unique substitution pattern of the 2,3-dimethylphenyl group, combined with the vast array of commercially available electrophiles, allows for the creation of novel compound collections with the potential to yield new therapeutic agents. Researchers and drug development professionals are encouraged to adapt and expand upon these methodologies to explore new regions of chemical space in their quest for innovative medicines.

References

  • Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 53, p. 5 (1973). [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0232]
  • Monsanto Chemical Company. (1957). Preparation of phenylacetonitriles. U.S. Patent No. 2,783,265. [URL: https://patents.google.
  • Wikipedia. (n.d.). Benzyl cyanide. [URL: https://en.wikipedia.org/wiki/Benzyl_cyanide]
  • Wang, Z., et al. (2020). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-strategies-to-2-phenylacetonitrile_fig1_344583164]
  • Stoltz, B. M., et al. (2014). Catalytic α-Monoallylation of Aryl Acetonitriles. Organic Letters, 16(16), 4252–4255. [URL: https://pubs.acs.org/doi/10.1021/ol502035v]
  • Amer, A. (2014). What is the most efficient method for reducing benzyl cyanide into a primary amine? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_most_efficient_method_for_reducing_benzyl_cyanide_into_a_primary_amine]
  • Miyano, S., & Abe, N. (1971). C-Alkylation of active methylene compounds by means of alcohols. VII. Synthesis of .alpha.-substituted phenylacetonitriles from .alpha.-phenylacetoacetonitrile. The Journal of Organic Chemistry, 36(20), 2948–2950. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00819a020]
  • Hebei University of Technology. (2014). Method for synthesizing phenylacetonitrile and catalyst used by same. Chinese Patent No. CN102329248B. [URL: https://patents.google.
  • Tuttolomondo, D., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3538. [URL: https://www.mdpi.com/1422-0067/24/4/3538]
  • Enthaler, S., et al. (2008). A general and environmentally benign catalytic reduction of nitriles to primary amines. Chemistry – A European Journal, 14(31), 9491-9494. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.200801584]
  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.07%3A_Chemistry_of_Nitriles]
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  • Miyano, S., & Abe, N. (1971). C-Alkylation of active methylene compounds by means of alcohols. VII. Synthesis of .alpha.-substituted phenylacetonitriles from - ACS Publications. The Journal of Organic Chemistry, 36(20), 2948-2950. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00819a020]
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  • Zhang, X., et al. (2017). Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Organic Chemistry Frontiers, 4(7), 1331-1342. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00171a]
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(2,3-Dimethylphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dimethylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in the synthesis of this compound is a lower-than-expected yield. This can often be attributed to several factors, from the quality of starting materials to the reaction conditions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors. Let's break down the most common culprits and their solutions:

  • Purity of Starting Materials: The quality of your 2,3-dimethylbenzyl halide (chloride or bromide) is critical. Impurities can interfere with the reaction. It is recommended to use freshly distilled or purified benzyl halide to minimize side reactions.[1] For instance, technical grade benzyl cyanide has been shown to result in lower yields compared to distilled material.[1]

  • Reaction Mechanism and Nucleophile Strength: The synthesis of this compound from 2,3-dimethylbenzyl halide is a nucleophilic substitution reaction. Primary benzylic halides, such as 2,3-dimethylbenzyl chloride, typically react via an SN2 pathway. This mechanism is sensitive to steric hindrance and the strength of the nucleophile. A strong nucleophile is essential for an efficient SN2 reaction.[2]

  • Choice of Cyanide Source: The choice of cyanide salt can significantly impact the reaction rate and yield. While sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used, their solubility in organic solvents can be a limiting factor.[3][4] Copper(I) cyanide (CuCN) can be a good alternative, though its solubility can also be a challenge.[5] Using a phase-transfer catalyst, such as a quaternary ammonium salt, can help overcome solubility issues.[5][6]

  • Solvent Selection: The solvent plays a crucial role in facilitating the reaction. For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are often preferred as they can solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus increasing its nucleophilicity.[7] Aqueous-alcoholic mixtures are also commonly employed.[3]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction of benzyl halides with cyanide is often heated to ensure a reasonable reaction rate.[3] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.

Protocol: Improving Yield through Optimized Cyanation
  • Starting Material Preparation: Purify the 2,3-dimethylbenzyl chloride by distillation under reduced pressure.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add powdered sodium cyanide (1.2 equivalents) and a polar aprotic solvent such as DMF or DMSO.

  • Addition of Benzyl Chloride: Slowly add the purified 2,3-dimethylbenzyl chloride (1 equivalent) to the stirred suspension of sodium cyanide at room temperature.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate for extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[8]

Issue 2: Formation of Impurities

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • Dimerization of the Starting Material: Under basic conditions, benzyl halides can undergo self-condensation to form a dimer, 2,3-diphenylsuccinonitrile, especially in the presence of a strong base and certain catalysts.[9] This can be minimized by the slow addition of the benzyl halide to the cyanide solution and maintaining a moderate reaction temperature.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the product nitrile can hydrolyze to the corresponding carboxylic acid (2-(2,3-dimethylphenyl)acetic acid) or amide, especially under prolonged heating or in the presence of strong acids or bases.[10] Using anhydrous solvents and reagents is crucial to prevent this.

  • Elimination Reactions: Although less common for primary benzylic halides, elimination reactions to form the corresponding styrene derivative can occur, particularly at higher temperatures and with sterically hindered bases. Maintaining a controlled temperature can help suppress this side reaction.

Workflow for Minimizing Impurity Formation

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Start High-Purity 2,3-Dimethylbenzyl Halide Slow_Addition Slow Addition of Benzyl Halide Start->Slow_Addition Dry_Solvent Anhydrous Solvent Dry_Solvent->Slow_Addition Temp_Control Controlled Temperature Slow_Addition->Temp_Control Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Temp_Control->Inert_Atmosphere Quench Prompt Work-up Post-Completion Inert_Atmosphere->Quench Purification Appropriate Purification Quench->Purification

Caption: Workflow to minimize impurities.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Question: I'm struggling to purify my product. What are the best methods for isolating pure this compound?

Answer: The purification strategy depends on the nature of the impurities. Here are some effective methods:

  • Vacuum Distillation: For liquid products, vacuum distillation is an excellent method for separating the desired nitrile from less volatile impurities.[3]

  • Column Chromatography: If the impurities have similar boiling points to the product, column chromatography on silica gel is a reliable purification technique.[8] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is a powerful purification method.[1] A two-solvent recrystallization can be particularly effective.[11][12] In this technique, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy, inducing crystallization of the pure product upon cooling.[12]

Data Table: Common Solvents for Purification
Purification Method"Good" Solvents"Poor" Solvents/Anti-Solvents
RecrystallizationDichloromethane, Ethyl Acetate, AcetoneHexane, Pentane, Water
Column ChromatographyHexane/Ethyl Acetate mixtures, Toluene-

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the nucleophilic substitution of 2,3-dimethylbenzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide.[3][10] This is a variation of the Kolbe nitrile synthesis.[10]

Q2: Are there alternative, greener synthetic methods available?

Yes, research is ongoing to develop more environmentally friendly cyanation methods. Some newer approaches avoid the use of toxic metal cyanides. For example, methods using CO₂ and NH₃ as the cyanide source have been reported.[13] Another approach involves the direct cyanation of benzyl alcohols using an isonitrile as the cyanide source, catalyzed by a boron Lewis acid.[8]

Q3: What are the key safety precautions to consider during this synthesis?

  • Cyanide Handling: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Benzyl Halides: Benzyl halides are lachrymators and skin irritants. Handle them with care in a fume hood.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Diagram: Key Steps in Synthesis and Analysis

G Start 2,3-Dimethylbenzyl Halide + Cyanide Salt Reaction Nucleophilic Substitution Start->Reaction Solvent, Heat Workup Aqueous Work-up & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Analysis NMR, MS, IR, GC/HPLC Purification->Analysis

Caption: General workflow for synthesis.

III. References

  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for preparing 2,3-dimethyl benzaldehyde. (n.d.). Google Patents. Retrieved from

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved from [Link]

  • DIPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Zhou, W., Xu, J., Zhang, L., & Jiao, N. (2010). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Organic Letters, 12(12), 2888-2891.

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023, February 26). PubMed Central. Retrieved from [Link]

  • Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis method of diphenylacetonitrile. (n.d.). Google Patents. Retrieved from

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Alpha position dimethylated method of benzyl cyanide series compounds. (n.d.). Google Patents. Retrieved from

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved from [Link]

  • Preparation of Benzonitriles, Part 1: From Aryl Halides. (2022, August 13). YouTube. Retrieved from [Link]

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2011). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 23(11), 4969-4971.

  • Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • BENZYL CYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde. (n.d.). Google Patents. Retrieved from

  • Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. (n.d.). Google Patents. Retrieved from

  • RECENT ADVANCES IN CYANATION REACTIONS†. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Process for preparing 2,6-dialkylphenylacetic acids. (n.d.). Google Patents. Retrieved from

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. Retrieved from [Link]

  • Cyanation of aromatic halides. (n.d.). Google Patents. Retrieved from

  • An efficient transformation from benzyl or allyl halides to aryl and alkenyl nitriles. (2010, June 18). PubMed. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (n.d.). ACS Publications. Retrieved from [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). PubMed Central. Retrieved from [Link]

  • Benzyl cyanide. (2021, July 29). Sciencemadness Wiki. Retrieved from [Link]

  • The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. (n.d.). CORE. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

  • 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (n.d.). Google Patents. Retrieved from

  • Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis of phenylacetonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023, October 20). StudySmarter. Retrieved from [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). BITS Pilani. Retrieved from [Link]

  • What is the most efficient method for reducing benzyl cyanide into a primary amine? (2014, June 16). Retrieved from [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. (2025, April 5). ACS Catalysis. Retrieved from [Link]

  • 2,3-diphenylsuccinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of crude 2-(2,3-Dimethylphenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high purity for this important chemical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification workflows.

Introduction to Purification Challenges

The synthesis of this compound, commonly prepared via nucleophilic substitution of 2,3-dimethylbenzyl halide with a cyanide salt, often yields a crude product contaminated with unreacted starting materials, byproducts of side reactions, and residual reagents. The physical properties of the target compound and its impurities necessitate carefully chosen purification strategies to achieve the high purity required for downstream applications.

Key Physical Properties of this compound:

PropertyValueSource
CAS Number76574-43-1[1]
Molecular FormulaC₁₀H₁₁N[1]
Molecular Weight145.20 g/mol [1]
Boiling Point263.3 °C at 760 mmHg[1]
Melting Point51-53 °C[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of crude this compound.

Part 1: Initial Work-up and Impurity Removal

Question 1: My crude product is a dark, oily residue after the initial reaction work-up. What are the likely impurities and how can I perform a preliminary clean-up?

Answer: A dark, oily crude product is common and typically contains a mixture of your desired product, unreacted 2,3-dimethylbenzyl halide (chloride or bromide), 2,3-dimethylbenzyl alcohol, and potentially some dimeric byproducts. The dark color often arises from small amounts of polymeric or other high-molecular-weight species formed under the reaction conditions.

Causality and Recommended Actions:

  • Unreacted Benzyl Halide: The starting halide is a primary impurity if the reaction has not gone to completion. It is often a lachrymator and should be handled with care.

  • 2,3-Dimethylbenzyl Alcohol: This is formed by the hydrolysis of the benzyl halide, especially if water is present in the reaction mixture.

  • Inorganic Salts: Residual cyanide salts (e.g., NaCN or KCN) and the resulting halide salts (e.g., NaCl or KCl) will be present.

Step-by-Step Preliminary Clean-up Protocol:

  • Quenching and Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If your reaction was run in a water-miscible solvent like ethanol or DMSO, dilute the mixture with a significant volume of water.

    • Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). The organic layer will contain your product and organic-soluble impurities.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Water: to remove the bulk of the water-soluble inorganic salts and any remaining water-soluble organic solvents.

      • Saturated Sodium Bicarbonate (NaHCO₃) solution: to neutralize any acidic byproducts.

      • Brine (saturated NaCl solution): to aid in the separation of the organic and aqueous layers and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 2: Purification by Recrystallization

Question 2: My crude this compound is a solid at room temperature. Can I purify it by recrystallization, and what solvent system should I use?

Answer: Yes, given its melting point of 51-53 °C, recrystallization is a highly effective method for purifying this compound. The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Expert Insights on Solvent Selection:

For arylacetonitriles, a common and effective approach is to use a mixed solvent system, often combining a polar solvent in which the compound is soluble with a non-polar solvent in which it is less soluble. This allows for fine-tuning of the solubility to induce crystallization upon cooling.

Recommended Recrystallization Protocol (Ethanol/Water System):

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling (using a hot plate or steam bath) with stirring until the solid completely dissolves.

  • Inducing Crystallization:

    • While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • If too much water is added and the solution becomes excessively cloudy or oily, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent and allowing for slower cooling.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help to initiate crystallization.

Part 3: Purification by Vacuum Distillation

Question 3: My crude product is an oil, or recrystallization is not providing the desired purity. How do I purify this compound by vacuum distillation?

Answer: Vacuum distillation is an excellent alternative for purifying liquid or low-melting solid organic compounds, especially those with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition. Given the high boiling point of this compound (263.3 °C at atmospheric pressure), vacuum distillation is a highly recommended purification method.

Underlying Principle: Lowering the pressure above a liquid reduces its boiling point. This relationship is described by the Clausius-Clapeyron equation.

Step-by-Step Vacuum Distillation Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

    • It is crucial to use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. For this compound, you will need to adjust the pressure to achieve a boiling point within a manageable range (e.g., 100-150 °C).

  • Fraction Collection:

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction corresponding to the pure product.

    • Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.

Troubleshooting Vacuum Distillation:

  • Bumping: If the liquid boils violently, ensure adequate stirring and consider adding boiling chips.

  • Fluctuating Pressure: Check all connections for leaks. Use high-vacuum grease on all ground glass joints.

  • No Distillate: If the compound is not distilling at the expected temperature, either the pressure is not low enough, or the heating is insufficient.

Part 4: Purity Assessment

Question 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and identify any remaining impurities. A single sharp peak in the gas chromatogram is indicative of high purity. The mass spectrum will confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of your compound. The absence of peaks corresponding to impurities (e.g., the benzylic protons of the starting halide or alcohol) is a strong indicator of purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic strong absorption for the nitrile (C≡N) group, typically around 2240-2260 cm⁻¹.

Experimental Workflows

Workflow for Purification of Crude this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound Workup Aqueous Work-up CrudeProduct->Workup Initial Clean-up Recrystallization Recrystallization Workup->Recrystallization If Solid Distillation Vacuum Distillation Workup->Distillation If Oil Analysis Purity Analysis (GC-MS, NMR, FTIR) Recrystallization->Analysis Distillation->Analysis

Caption: General purification workflow for crude this compound.

Safety Precautions

  • Cyanide Compounds: Handle all cyanide-containing materials with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit readily available and be familiar with its use.

  • Benzyl Halides: These compounds are often lachrymators and irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vacuum Distillation: There is a risk of implosion with vacuum distillation. Always inspect glassware for cracks before use and use a safety shield.

References

  • FINETECH INDUSTRY LIMITED. (2,3-Dimethylphenyl)acetonitrile | CAS: 76574-43-1. [Link]

  • Organic Syntheses. Benzyl Cyanide. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5667-5669.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Environmental Protection Agency. Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(2,3-Dimethylphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(2,3-Dimethylphenyl)acetonitrile. The sterically hindered nature of the 2,3-dimethylphenyl group presents unique challenges in the standard nucleophilic substitution reaction with cyanide. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive exploration of the underlying chemical principles to help you optimize your reaction and achieve higher conversion rates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is very slow or shows no conversion. What are the likely causes?

A1: Low reactivity is a common issue due to the steric hindrance imposed by the two methyl groups on the aromatic ring, which impedes the backside attack required for an S(_N)2 reaction.[1] Key factors contributing to a sluggish reaction include:

  • Poor Leaving Group: If you are starting from 2,3-dimethylbenzyl chloride, the chloride is a relatively poor leaving group compared to bromide or iodide.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will not provide the necessary activation energy to overcome the steric barrier.

  • Inadequate Solvent: The choice of solvent is critical for facilitating the S(_N)2 reaction. Protic solvents can solvate the cyanide nucleophile, reducing its reactivity.

  • Low Solubility of Cyanide Salt: Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) have poor solubility in many organic solvents, limiting the concentration of the nucleophile in the organic phase.

Q2: I am observing a significant amount of an impurity with a similar retention time to my product in TLC and GC analysis. What could it be?

A2: A common byproduct in the cyanation of benzyl halides is the corresponding isocyanide, 2-(2,3-Dimethylphenyl)isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of the isocyanide.[2] This side reaction is often favored under conditions that promote a partial S(_N)1 character or when using certain cyanide sources.

Q3: How can I minimize the formation of the isocyanide byproduct?

A3: To favor the formation of the desired nitrile, you should employ conditions that strongly promote an S(_N)2 mechanism:

  • Choice of Cyanide Salt: Use ionic cyanide salts like NaCN or KCN, which favor attack by the more nucleophilic carbon atom.

  • Solvent Selection: Employ polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and reactive.

  • Avoid S(_N)1 Promoting Conditions: Maintain a moderate reaction temperature and use a good, non-polarizing leaving group.

Q4: My workup is complicated by the formation of an emulsion. How can I resolve this?

A4: Emulsions during aqueous workup are common, especially when using solvents like THF or dioxane. It is often best to remove these solvents under reduced pressure before the workup. If an emulsion does form, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies to address persistent low conversion rates and byproduct formation.

Guide 1: Overcoming Low Reactivity and Steric Hindrance

The primary challenge in synthesizing this compound is the steric hindrance around the benzylic carbon. The two ortho and meta methyl groups shield the reaction center from the incoming cyanide nucleophile.

Root Cause Analysis:

IssueUnderlying CauseProposed Solution
Slow Reaction Rate High activation energy due to steric hindrance from the 2,3-dimethylphenyl group.1. Improve the Leaving Group: Convert the starting 2,3-dimethylbenzyl chloride to the more reactive 2,3-dimethylbenzyl iodide via the Finkelstein reaction.[3][4] 2. Increase Nucleophile Availability: Employ Phase-Transfer Catalysis (PTC) to shuttle the cyanide ion into the organic phase.[5]
Incomplete Conversion Insufficient reaction time or temperature.1. Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion. 2. Carefully Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
Low Nucleophile Concentration Poor solubility of the cyanide salt in the organic solvent.1. Use a High-Polarity Aprotic Solvent: Solvents like DMSO or DMF can better dissolve cyanide salts. 2. Phase-Transfer Catalysis: A phase-transfer catalyst is highly effective at increasing the concentration of the nucleophile in the organic phase.

Experimental Protocols:

Protocol 2.1: Finkelstein Reaction for the Synthesis of 2,3-Dimethylbenzyl Iodide

This protocol is recommended if you are starting with 2,3-dimethylbenzyl chloride to enhance its reactivity.

  • Materials:

    • 2,3-Dimethylbenzyl chloride

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzyl chloride (1 equivalent) in anhydrous acetone.

    • Add sodium iodide (1.5 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.[3]

    • After the reaction is complete (as determined by TLC or GC-MS analysis of a small aliquot), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated NaCl.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The resulting crude 2,3-dimethylbenzyl iodide can be used directly in the subsequent cyanation step without further purification.

Protocol 2.2: Phase-Transfer Catalyzed Cyanation of 2,3-Dimethylbenzyl Halide

This protocol is designed to maximize the conversion rate for sterically hindered substrates.

  • Materials:

    • 2,3-Dimethylbenzyl halide (chloride or iodide)

    • Sodium cyanide (NaCN)

    • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

    • Toluene or another suitable nonpolar, aprotic solvent

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, combine 2,3-dimethylbenzyl halide (1 equivalent) and toluene.

    • In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (1.5 - 2.0 equivalents).

    • Add the aqueous NaCN solution to the flask containing the benzyl halide.

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equivalents).

    • Heat the biphasic mixture to 80-90 °C with vigorous stirring. The high stirring rate is crucial for maximizing the interfacial area between the two phases.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Visualization of the Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting low conversion rates.

Guide 2: Identification and Minimization of Byproducts

The formation of isocyanide and elimination products can significantly reduce the yield of the desired nitrile.

Root Cause Analysis:

ByproductFormation MechanismMitigation Strategy
2-(2,3-Dimethylphenyl)isocyanide Attack of the cyanide nucleophile via the nitrogen atom. Favored in S(_N)1-like conditions.[2]1. Use Polar Aprotic Solvents: DMSO or DMF to favor S(_N)2. 2. Use Ionic Cyanide Salts: NaCN or KCN. 3. Maintain Moderate Temperatures: Avoid high temperatures that can promote carbocation formation.
Elimination Products (e.g., Stilbene derivatives) Competing E2 elimination reaction, favored by strong bases and high temperatures.1. Use a Weakly Basic Cyanide Source: NaCN is a relatively weak base. 2. Avoid Excess Base: Use a stoichiometric amount of cyanide. 3. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution.
2,3-Dimethylbenzyl alcohol Hydrolysis of the starting benzyl halide if water is present in the reaction mixture.1. Use Anhydrous Reagents and Solvents: Ensure all materials are dry. 2. Perform the Reaction Under an Inert Atmosphere: To prevent moisture from the air from entering the reaction.

Analytical Characterization:

  • Thin-Layer Chromatography (TLC): The nitrile product is typically more polar than the starting benzyl halide but may have a similar polarity to the isocyanide byproduct. A good separation can often be achieved using a mixture of hexane and ethyl acetate as the eluent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to quantify the ratio of product to starting material and byproducts. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the CH(_2)CN group. The isocyanide will have the same molecular weight but may exhibit a different fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The benzylic protons (-CH(_2)-CN) of the nitrile typically appear as a singlet at around 3.7 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR: The nitrile carbon (-CN) will have a characteristic chemical shift in the range of 117-120 ppm. The benzylic carbon will appear around 20-25 ppm. The isocyanide will have a distinctly different chemical shift for the isocyano carbon.

Visualization of Competing Reaction Pathways:

Competing_Pathways Reactants 2,3-Dimethylbenzyl-X + CN⁻ SN2 SN2 Pathway (Backside Attack) Reactants->SN2 Isocyanide_Formation N-Attack Reactants->Isocyanide_Formation Elimination E2 Pathway Reactants->Elimination Nitrile This compound (Desired Product) SN2->Nitrile Isocyanide 2-(2,3-Dimethylphenyl)isocyanide (Byproduct) Isocyanide_Formation->Isocyanide Alkene Elimination Product Elimination->Alkene

Caption: Competing reaction pathways in the cyanation of 2,3-dimethylbenzyl halide.

Section 3: References

  • Halpern, M. (2020). PTC Cyanation. PTC Organics, Inc. [Link]

  • Evano, G., & Blanchard, N. (2013). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 90, 233-243. [Link]

  • Bhattacharya, S. (n.d.). Chapter 1: A General Introduction to Cyanation Reactions. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(10), 2353–2366. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wikipedia. (2023). Finkelstein reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

Sources

Technical Support Center: Catalyst Selection and Byproduct Minimization in 2-(2,3-Dimethylphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dimethylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As Senior Application Scientists, we provide in-depth, field-proven insights to help you minimize byproduct formation and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Synthesis & Mechanistic Understanding
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,3-dimethylbenzyl halide and a cyanide salt?

The synthesis of this compound from its corresponding benzyl halide (e.g., 2,3-dimethylbenzyl chloride or bromide) and an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN) predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1]

In this concerted, single-step reaction, the cyanide anion (-:C≡N) acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,3-dimethylbenzyl halide. Simultaneously, the halide (e.g., Cl- or Br-) is displaced as a leaving group. Given that 2,3-dimethylbenzyl halide is a primary benzylic halide, the SN2 pathway is strongly favored over a unimolecular (SN1) mechanism, which would involve the formation of a less stable primary carbocation.[1] The high yield of the desired nitrile product in similar reactions with benzyl chloride suggests the SN1 pathway is insignificant.[1]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R 2,3-Dimethylbenzyl Halide (R-X) TS [NC---R---X]⁻ R->TS Backside Attack by Cyanide Nu Cyanide Ion (⁻:C≡N) Nu->TS P This compound (R-CN) TS->P LG Halide Ion (X⁻) TS->LG

Caption: SN2 mechanism for this compound synthesis.

Byproduct Formation and Mitigation
Q2: I am observing a significant amount of 2,3-dimethylbenzyl alcohol in my reaction. What is the cause and how can I prevent it?

The formation of 2,3-dimethylbenzyl alcohol is a result of the hydrolysis of the starting benzyl halide. This occurs when water is present in the reaction mixture, acting as a competing nucleophile. The rate of hydrolysis for benzyl chloride has been shown to be constant and independent of pH up to a pH of 13.[2]

Causality and Prevention:

  • Water Content: The primary cause is the presence of water in the reaction. This can be introduced through wet solvents, reagents, or the use of aqueous cyanide solutions without proper phase management.

  • Solvent Choice: Traditional methods often use a mixture of alcohol and water to dissolve both the organic substrate and the inorganic cyanide salt.[3][4] However, this co-solvent system inherently introduces water, leading to hydrolysis.

  • Catalyst Role: Phase-transfer catalysts (PTCs) are crucial in non-aqueous or biphasic systems. They transport the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby minimizing the contact of the benzyl halide with water.[5][6]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dry methanol, ethanol, or toluene). A patent for benzyl cyanide synthesis highlights that using lower aliphatic alcohols like methanol in the absence of water significantly reduces byproduct formation.[3]

  • Implement Phase-Transfer Catalysis: In a biphasic system (e.g., toluene/water), a PTC is essential. It selectively transports the more nucleophilic cyanide ion over the hydroxide ion into the organic phase, thus favoring nitrile formation.

  • Control pH (in aqueous systems): While hydrolysis is largely pH-independent in the neutral to moderately basic range, maintaining a pH below 10.5 has been cited as a condition for achieving high yields in some PTC processes.[5] This may help to suppress the concentration of hydroxide ions, which are also nucleophilic.

Q3: My product is contaminated with an impurity that shows a characteristic isonitrile peak in the IR spectrum. How is this formed and how can it be removed?

The cyanide ion is an ambident nucleophile , meaning it can attack an electrophile through either the carbon or the nitrogen atom. Attack through the carbon atom yields the desired nitrile (R-CN), while attack through the nitrogen atom results in the formation of an isonitrile (R-NC) byproduct.

Mechanism of Formation and Mitigation:

  • Counter-ion Effect: The formation of isonitrile is more prevalent with cyanide salts that have a higher degree of covalent character, such as silver cyanide (AgCN). With ionic salts like NaCN and KCN, the negative charge is predominantly on the carbon atom, making it the primary site of nucleophilic attack and thus favoring nitrile formation.

  • Solvent Effects: The solvent can influence the reactivity of the cyanide ion. In general, for SN2 reactions with NaCN or KCN, nitrile formation is the major pathway.

Troubleshooting and Purification:

  • Confirm Cyanide Source: Ensure you are using NaCN or KCN, not AgCN or other cyanide sources known to promote isonitrile formation.

  • Purification Protocol: A well-established method for removing isonitrile impurities from benzyl cyanide involves washing the crude product with warm (60°C) 50% sulfuric acid.[3] The isonitrile is hydrolyzed under these acidic conditions, while the nitrile remains stable. This is followed by washes with a saturated sodium bicarbonate solution and brine to neutralize the acid and remove any salts.[3]

Q4: I am observing a higher molecular weight byproduct, which I suspect is a dialkylated product. How can I minimize its formation?

The formation of a dialkylated byproduct, α-(2,3-dimethylphenyl)-2,3-dimethylphenylpropionitrile, occurs when the desired product, this compound, is deprotonated at the α-carbon to form a carbanion. This carbanion then acts as a nucleophile and reacts with another molecule of the starting 2,3-dimethylbenzyl halide.

Causality and Prevention:

  • Basicity: The reaction requires a sufficiently basic environment to deprotonate the product nitrile. This can be an issue if strong bases are used or if the reaction conditions promote the formation of basic species.

  • Phase-Transfer Catalysis Conditions: In PTC systems using a strong aqueous base like 50% NaOH, the concentration of hydroxide in the organic phase, though low, can be sufficient to deprotonate the product.

Troubleshooting Steps:

  • Control Basicity: Avoid excessively strong bases. If using a PTC system with an aqueous base, ensure the pH is not unnecessarily high.

  • Stoichiometry and Addition Rate: Use a slight excess of the cyanide salt relative to the benzyl halide. Adding the benzyl halide slowly to the reaction mixture can help to maintain a low concentration of the halide, favoring its reaction with the cyanide ion over the product-derived carbanion.

  • Solvent Choice: A patent suggests that conducting the reaction in lower aliphatic alcohols like methanol, even with powdered sodium cyanide in the absence of water, can significantly reduce the formation of such diphenylpropanenitrile byproducts.[3]

Catalyst Selection and Optimization
Q5: What type of catalyst is most effective for this synthesis, and how do I choose the right one?

For the cyanation of a primary benzylic halide like 2,3-dimethylbenzyl chloride, Phase-Transfer Catalysts (PTCs) are highly effective at improving reaction rates and yields, especially in biphasic (liquid-liquid) or solid-liquid systems.[5][7]

Types of Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: These are the most common PTCs for this reaction. Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and Aliquat® 336 (a mixture of trioctyl- and tridecylmethylammonium chlorides). The lipophilicity of the cation is key; longer alkyl chains generally lead to better solubility in the organic phase and higher catalytic activity.[5] Didecyldimethylammonium bromide (DDAB) has been noted for its high efficiency in various PTC reactions, including cyanations.[8]

  • Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts, which can be an advantage if higher reaction temperatures are required.[9]

  • Crown Ethers: These are effective but often more expensive. They function by complexing the alkali metal cation (e.g., K+), which increases the "nakedness" and nucleophilicity of the cyanide anion.

Catalyst Selection Guide:

Catalyst TypeRecommended CatalystsKey AdvantagesConsiderations
Quaternary Ammonium TBAB, Aliquat® 336, DDABCost-effective, widely available, high efficiency in biphasic systems.[5][8]Can decompose at high temperatures (Hofmann elimination).
Quaternary Phosphonium Tetrabutylphosphonium BromideHigher thermal stability compared to ammonium salts.[9]May be more expensive.
Crown Ethers 18-Crown-6 (with KCN)High activation of the cyanide anion.Higher cost, potential toxicity.

For most applications, a quaternary ammonium salt like TBAB or Aliquat® 336 at a loading of 1-5 mol% is a robust and cost-effective starting point.

PTC_Mechanism cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ QCl_aq Q⁺Cl⁻ NaCN->QCl_aq Ion Exchange (Interface) NaCl Na⁺Cl⁻ RCl R-Cl (2,3-Dimethylbenzyl Chloride) RCN R-CN (Product) RCl->RCN RCl->QCl_aq Forms Q⁺Cl⁻ RCN->RCN QCN_org Q⁺CN⁻ QCl_aq->QCN_org Phase Transfer QCN_org->RCl SN2 Reaction

Caption: Phase-Transfer Catalysis (PTC) cycle for cyanation.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is a robust method utilizing a phase-transfer catalyst to ensure high yield and minimize hydrolysis byproducts.[6]

Materials:

  • 2,3-Dimethylbenzyl chloride

  • Sodium cyanide (NaCN), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium cyanide (1.2 equivalents) in deionized water.

  • Catalyst Addition: Add TBAB (0.02-0.05 equivalents) to the aqueous solution and stir until it is fully dissolved.

  • Reaction Setup: Begin vigorous stirring of the aqueous phase and heat the mixture to 80-90°C.

  • Organic Phase Addition: In the dropping funnel, prepare a solution of 2,3-dimethylbenzyl chloride (1.0 equivalent) in toluene. Add this solution dropwise to the heated, stirring aqueous phase over 30-45 minutes. An exotherm may be observed; control the addition rate to maintain the temperature.

  • Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Separate the lower aqueous layer from the upper organic (toluene) layer. d. Extract the aqueous layer with a small portion of fresh toluene to recover any residual product. e. Combine the organic layers and wash with brine.

  • Purification: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. b. Filter to remove the drying agent. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. Purify the crude this compound by vacuum distillation.

References
  • Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11. (2011). Sciencemadness.org. Available at: [Link]

  • Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009. Available at: [Link]

  • Valenta, P. (2010). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3. Google Patents.
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). Molecules, 28(5), 2187. doi:10.3390/molecules28052187. Available at: [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016). Science, 353(6303), 1023–1027. doi:10.1126/science.aaf7783. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc. Available at: [Link]

  • Ansell, M. F., & Palmer, M. H. (1963). Diphenylacetonitrile. Organic Syntheses, 43, 34. doi:10.15227/orgsyn.043.0034. Available at: [Link]

  • Preparation of benzyl cyanide. (n.d.). PrepChem.com. Available at: [Link]

  • Quaternary Ammonium and Phosphonium Ionic Liquids in Chemical and Environmental Engineering. (2011). InTech. doi:10.5772/17112. Available at: [Link]

  • CYCLOALKYL ARENES FROM BENZYL CYANIDES: 1-PHENYLCYCLOHEXANECARBONITRILE AND 1-PHENYLCYCLOHEXENE. (2019). Organic Syntheses, 95, 240-256. doi:10.15227/orgsyn.095.0240. Available at: [Link]

  • The mechanism of the hydrolysis of benzyl chloride. (1966). Journal of the Research Institute for Catalysis, Hokkaido University, 14(1), 65-75. Available at: [Link]

  • Hydrolysis. (n.d.). University of Colorado Boulder. Available at: [Link]

Sources

Column chromatography conditions for purifying 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 2-(2,3-Dimethylphenyl)acetonitrile

Welcome to the technical support guide for the chromatographic purification of this compound. This document provides practical, in-depth guidance and troubleshooting solutions tailored for researchers and drug development professionals. Our approach moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to adapt and troubleshoot effectively.

Part 1: Foundational Strategy & Method Development (FAQs)

This section addresses the most critical preliminary questions for establishing a robust purification workflow.

Q1: What is the most appropriate stationary phase for purifying this compound, and why?

A: For most applications involving arylacetonitriles, silica gel (SiO₂) is the standard and recommended stationary phase .

  • Expertise & Experience: this compound possesses a moderately polar nitrile group (-C≡N) and a non-polar dimethylphenyl ring. This structure interacts predictably with the highly polar, slightly acidic surface of silica gel. The separation is primarily driven by the polar interactions between the nitrile group and the silanol groups (Si-OH) on the silica surface.

  • Causality: Compounds are separated on a silica column based on their polarity. Non-polar compounds have weak interactions with the stationary phase and elute quickly with a non-polar mobile phase. More polar compounds, like our target molecule, adsorb more strongly and require a more polar mobile phase to be eluted.[1]

  • Trustworthiness: A potential pitfall is the compound's stability. If your molecule is sensitive to acid, which can sometimes be the case with complex structures, the inherent acidity of silica gel might cause degradation. In such specific cases, consider using neutral alumina (Al₂O₃) or deactivating the silica gel by preparing a slurry with a small percentage (1-2%) of a basic solvent like triethylamine in your eluent.[2]

Q2: How do I select the optimal mobile phase (eluent) for my column? Simply giving me a solvent system isn't enough.

A: The selection of the mobile phase is the most critical variable in column chromatography and must be empirically determined using Thin-Layer Chromatography (TLC) . TLC is a rapid, low-cost analytical method that directly predicts the behavior of your compound on a silica column.[2]

  • Expertise & Experience: The goal is to find a solvent system where your target compound, this compound, has a retention factor (Rf) of approximately 0.25 to 0.35 .

  • Causality: The Rf value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is inversely related to how strongly the compound is adsorbed to the stationary phase.[3] An Rf in the 0.25-0.35 range ensures that the compound will move down the column at a reasonable rate, providing good separation from both less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf or remain at the baseline).[4] If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. If it's too low (<0.1), the elution will take an excessive amount of solvent and lead to broad bands.

Part 2: Core Experimental Protocols

Protocol 1: Mobile Phase Determination via TLC
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto the pencil baseline of a silica gel TLC plate. It is best practice to spot the starting material, the crude reaction mixture, and a "co-spot" containing both to accurately track the reaction's progress.[2]

  • Eluent Selection: Begin with a non-polar solvent system. For an arylacetonitrile, a good starting point is a mixture of Hexane and Ethyl Acetate.

  • Development: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them.

  • Optimization:

    • If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4]

    • If the Rf is too high, decrease the polarity (e.g., increase the percentage of hexane).

    • Test several solvent ratios until the target Rf of ~0.3 is achieved with clear separation between your product and impurities.

Solvent System Examples (Increasing Polarity) Typical Use Case
100% HexaneEluting very non-polar impurities (e.g., hydrocarbons).
95:5 Hexane : Ethyl AcetateGood starting point for moderately non-polar compounds.
80:20 Hexane : Ethyl AcetateA common system for compounds of intermediate polarity.
70:30 Hexane : Ethyl AcetateFor more polar compounds.
1-5% Methanol in DichloromethaneFor separating highly polar compounds.
Protocol 2: Flash Column Chromatography Procedure
  • Column Packing:

    • Secure a glass column vertically. Add a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent. Apply light air pressure to pack the silica bed firmly, ensuring no cracks or air bubbles form.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent. Using a pipette, carefully add this solution to the top of the silica bed.[6]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[7]

  • Elution:

    • Carefully add your optimized mobile phase to the column.

    • Apply gentle, consistent air pressure to the top of the column to force the solvent through at a steady rate.

    • Begin collecting fractions immediately. The number and size of fractions depend on the scale of your purification.[6]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 3: Troubleshooting Guide (FAQs)

Q3: My compound is streaking badly on the TLC plate. What will happen on the column, and how do I fix it?

A: Streaking on a TLC plate is a major red flag that predicts poor separation (broad, tailing bands) on your column.

  • Causality & Solutions:

    • Overly Concentrated Sample: The most common cause. The stationary phase becomes saturated at the spotting point. Solution: Dilute your sample significantly and re-run the TLC.[4] For the column, ensure your crude material is fully dissolved before loading.

    • Acidic/Basic Compound: If your compound has acidic or basic functional groups, it can interact inconsistently with the slightly acidic silica. Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add ~1% acetic acid. For basic compounds (less likely for your molecule), add ~1% triethylamine. This neutralizes the active sites on the silica, leading to sharper spots.

    • Insoluble Sample: If the sample is not fully soluble in the mobile phase, it will streak from the baseline. Solution: Use the "dry loading" method described in Protocol 2.

Q4: I have an impurity that is very close to my product on the TLC (ΔRf < 0.1). How can I improve the separation?

A: This is a classic purification challenge requiring a more nuanced approach to mobile phase selection.

  • Expertise & Experience: Simply increasing or decreasing the polarity of a single solvent system (like Hexane/EtOAc) may not be sufficient. You need to change the selectivity of the mobile phase. Different solvents interact with your compound and the stationary phase in unique ways.

  • Causality & Solutions:

    • Change Solvent System: Switch to a different solvent pair with different chemical properties. For example, if Hexane/Ethyl Acetate fails, try a system of Dichloromethane/Methanol or Toluene/Ethyl Acetate . Acetonitrile can also be used as a polar component and its unique dipole moment can alter selectivity compared to alcohols or esters.[8]

    • Fine-Tune Polarity: Use a less polar eluent than your initial TLC tests suggested. Running the column more slowly, with a lower Rf for your target compound, increases the interaction time with the silica and can resolve closely-running spots.

    • Gradient Elution: Start with a non-polar solvent to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your product, leaving the more polar impurities behind.

Q5: My product seems to have disappeared. It's not coming off the column, and my yield is near zero. What happened?

A: This frustrating situation usually points to one of two issues: irreversible adsorption or decomposition.

  • Causality & Solutions:

    • Irreversible Adsorption: The compound is too polar for the chosen eluent and is permanently stuck to the silica at the top of the column. This happens if the mobile phase is not polar enough. Solution: Try flushing the column with a very polar solvent, such as 10-20% methanol in ethyl acetate. This will often strip most compounds from the silica. If this works, you know you need a more polar system for future attempts.

    • Decomposition on Silica: The compound is unstable on the acidic silica gel. You may see a series of new, lower Rf spots on the TLC of your fractions, or a colored band of decomposition at the top of the column. Solution: As mentioned in Q1, switch to a less acidic stationary phase like neutral alumina, or deactivate your silica gel.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.

G start Problem Encountered poor_sep Poor Separation (Mixed Fractions) start->poor_sep low_yield Low or No Yield start->low_yield streaking Streaking / Tailing Bands start->streaking cause_rf Cause: ΔRf too small poor_sep->cause_rf cause_broad Cause: Poor packing or overloaded column poor_sep->cause_broad cause_stuck Cause: Compound stuck on column (Irreversible Adsorption) low_yield->cause_stuck cause_decomp Cause: Decomposition on silica low_yield->cause_decomp cause_conc Cause: Sample too concentrated streaking->cause_conc cause_acidic Cause: Compound is acidic/basic streaking->cause_acidic sol_solvent Solution: Change solvent system (e.g., DCM/MeOH) cause_rf->sol_solvent sol_repack Solution: Repack column carefully. Use less sample. cause_broad->sol_repack sol_flush Solution: Flush with highly polar solvent (e.g., 10% MeOH/EtOAc) cause_stuck->sol_flush sol_alumina Solution: Use neutral alumina or deactivated silica cause_decomp->sol_alumina sol_dilute Solution: Dilute sample for loading. Use dry-loading technique. cause_conc->sol_dilute sol_modifier Solution: Add modifier to eluent (e.g., 1% AcOH or Et3N) cause_acidic->sol_modifier

Caption: Troubleshooting workflow for column chromatography.

References

  • Google Patents. (n.d.). Process for the purification of acetonitrile.
  • Google Patents. (n.d.). Process for the purification and recovery of acetonitrile.
  • MEGA Lecture. (2019, April 7). 3 - 0620_s17_qp_22 : Chromatography, Rf Value. YouTube. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). hplctroubleshooting.com. Retrieved from [Link]

  • Faria, B. E. F., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Pharmaceuticals, 14(9), 899. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue.
  • GL Sciences. (n.d.). Protein Purification. Retrieved from [Link]

  • Ávila-Gutierrez, M., et al. (2022). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Journal of the Mexican Chemical Society, 66(3). Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). How do I adjust mobile phase?. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Igumnov, S. N., Kulagin, V. N., & Korneeva, T. B. (2012). Purification of acetonitrile. Advanced Materials Research, 550-553, 114-117. Retrieved from [Link]

  • Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Preventing decomposition of 2-(2,3-Dimethylphenyl)acetonitrile during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the Technical Support Center for 2-(2,3-Dimethylphenyl)acetonitrile. As Senior Application Scientists with extensive field experience, we have designed this guide to provide in-depth technical assistance and troubleshooting strategies to ensure the stability and successful reaction outcomes of this valuable synthetic intermediate. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your laboratory and scale-up operations.

Understanding the Stability of this compound

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. However, its reactivity can also lead to undesired decomposition under certain experimental conditions. The presence of the electron-donating dimethylphenyl group influences the electronic properties of both the nitrile functionality and the benzylic position, impacting its stability. Understanding these characteristics is crucial for preventing the formation of impurities and ensuring high-yield, reproducible reactions.

This guide will walk you through the most common decomposition pathways, provide actionable troubleshooting advice, and offer detailed protocols to mitigate these issues.

Troubleshooting Guides & FAQs

FAQ 1: Hydrolysis - The Primary Decomposition Pathway

Question: I am observing the formation of 2-(2,3-dimethylphenyl)acetic acid and/or 2-(2,3-dimethylphenyl)acetamide as impurities in my reaction. What is causing this, and how can I prevent it?

Answer:

The presence of 2-(2,3-dimethylphenyl)acetic acid or its corresponding amide is a clear indication of nitrile hydrolysis. This is the most common decomposition pathway for this compound and can be catalyzed by both acidic and basic conditions. The nitrile group is susceptible to nucleophilic attack by water, which is often present in reagents or solvents, or can be introduced during work-up procedures.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles like water.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the electrophilic nitrile carbon.[2]

The electron-donating nature of the two methyl groups on the phenyl ring can influence the rate of hydrolysis. While electron-donating groups can slightly decrease the electrophilicity of the nitrile carbon, steric hindrance from the ortho-methyl group may also play a role in the reaction kinetics.[3]

Troubleshooting and Prevention:

Parameter Recommendation Scientific Rationale
Water Content Use anhydrous solvents and reagents. Dry glassware thoroughly before use.To minimize the presence of the primary nucleophile (water) responsible for hydrolysis.
pH Control Maintain a neutral or near-neutral reaction pH if the reaction chemistry allows.Both acidic and basic conditions catalyze hydrolysis.[4]
Temperature Conduct the reaction at the lowest effective temperature.Hydrolysis rates, like most reactions, increase with temperature.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged exposure to hydrolytic conditions increases the likelihood of decomposition.
Work-up Use anhydrous work-up procedures where possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly.To limit the contact time of the nitrile with water and catalytic species.

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all liquid reagents are stored over molecular sieves if appropriate. Solid reagents should be dried in a vacuum oven.

  • Reaction Assembly: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Use septa and cannulation techniques for the transfer of liquids.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

FAQ 2: Side Reactions in Alkylation Reactions

Question: I am performing an alkylation reaction with this compound and observing the formation of multiple products and low yield of the desired C-alkylated product. What are the likely side reactions?

Answer:

Alkylation of the benzylic carbon of this compound is a common synthetic transformation. However, several side reactions can occur, leading to a complex product mixture and reduced yield.

Common Side Reactions:

  • N-Alkylation: The nitrogen atom of the nitrile group has a lone pair of electrons and can compete with the carbanion for the alkylating agent, leading to the formation of a nitrilium ion, which can be further reactive.

  • Over-alkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a di-alkylated byproduct.

  • Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction, especially in the presence of a strong, sterically hindered base.

  • Isocyanide Formation: While less common in alkylations, rearrangement to an isocyanide is a known side reaction for some nitriles under specific conditions.

Troubleshooting and Prevention:

Parameter Recommendation Scientific Rationale
Base Selection Use a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to ensure complete and rapid deprotonation of the benzylic carbon.Minimizes the concentration of the neutral nitrile available for N-alkylation and promotes the desired C-alkylation pathway.
Temperature Add the base and alkylating agent at low temperatures (e.g., -78 °C) and then slowly warm the reaction to the desired temperature.Helps to control the exothermicity of the deprotonation and can improve the selectivity of the alkylation.
Stoichiometry Use a slight excess of the nitrile relative to the base and alkylating agent to minimize over-alkylation.Ensures the complete consumption of the alkylating agent by the mono-anion.
Addition Order Add the base to the nitrile solution first to generate the carbanion, followed by the slow addition of the alkylating agent.This ensures that the alkylating agent reacts with the pre-formed carbanion rather than the neutral nitrile.
Solvent Use a polar aprotic solvent (e.g., THF, DME) that can solvate the cation of the base but does not interfere with the reaction.Facilitates the formation and reactivity of the carbanion.

Visualizing the Alkylation Process:

G cluster_0 Desired C-Alkylation Pathway cluster_1 Potential Side Reactions A This compound B Deprotonation (Strong, Non-nucleophilic Base) A->B F N-Alkylation A->F A->F Direct reaction with alkylating agent C Benzylic Carbanion B->C H Elimination B->H B->H Base-induced elimination of alkyl halide D Alkylation (Alkyl Halide) C->D G Over-alkylation C->G E C-Alkylated Product D->E D->G Further Deprotonation & Alkylation

Figure 1. Key pathways in the alkylation of this compound.
FAQ 3: Thermal and Oxidative Decomposition

Question: My reaction mixture is turning dark, and I suspect thermal or oxidative decomposition of the nitrile. What are the signs, and how can I avoid this?

Answer:

While hydrolysis is a common issue, this compound can also degrade under harsh thermal or oxidative conditions. Discoloration (yellowing to dark brown) of the reaction mixture is a common sign of decomposition.

Decomposition Pathways:

  • Thermal Decomposition: At elevated temperatures, arylacetonitriles can undergo complex decomposition reactions, potentially leading to the formation of polymeric materials or fragmentation. For instance, the thermal decomposition of acetonitrile at high temperatures is known to produce hydrogen cyanide and methane.[5]

  • Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, especially at elevated temperatures or under UV light, the benzylic position can be susceptible to oxidation. This can lead to the formation of the corresponding ketone, 2,3-dimethylbenzoyl cyanide, or other oxidative cleavage products. Aqueous acetonitrile solutions can be decomposed by processes like photolysis or oxidation with hydrogen peroxide.[3]

Troubleshooting and Prevention:

Parameter Recommendation Scientific Rationale
Temperature Control Avoid excessive heating. Use a well-calibrated heating mantle and a temperature controller. For exothermic reactions, ensure adequate cooling.To prevent thermally induced decomposition pathways.
Inert Atmosphere Run reactions under an inert atmosphere (nitrogen or argon), especially when heating for extended periods.To minimize contact with atmospheric oxygen, which can lead to oxidative degradation.
Degassing Solvents For sensitive reactions, degas the solvents prior to use to remove dissolved oxygen.Further reduces the potential for oxidation.
Light Protection Protect the reaction from light, especially if using photosensitive reagents or if the reaction is run for a long time.To prevent photochemically induced degradation.
Reagent Purity Ensure the purity of starting materials and reagents, as impurities can sometimes catalyze decomposition.Contaminants can initiate or accelerate decomposition processes.
FAQ 4: Detecting and Identifying Decomposition Products

Question: How can I detect and quantify the level of decomposition in my sample of this compound?

Answer:

Routine analysis of your starting material and reaction mixtures is crucial for ensuring the quality of your synthesis and for troubleshooting decomposition issues. Several analytical techniques are well-suited for this purpose.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying the starting material and its potential impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[6]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and can be used to determine the purity of the starting material. A flame ionization detector (FID) is typically used for quantification.[7]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of major impurities if they can be isolated or are present in sufficient concentration.

Protocol: Impurity Profiling by HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a reference standard of pure this compound at a known concentration. If available, prepare standards of potential impurities (e.g., 2-(2,3-dimethylphenyl)acetic acid).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject the sample and standards. Identify and quantify impurities based on their retention times and peak areas relative to the main component.

Visualizing the Analytical Workflow:

G A Sample of this compound B Sample Preparation (Dissolution in a suitable solvent) A->B C HPLC Analysis (Separation of components) B->C D Data Acquisition (Chromatogram) C->D E Peak Identification (Comparison with standards) D->E F Quantification (Peak area integration) E->F G Impurity Profile Report F->G

Figure 2. A typical workflow for impurity profiling by HPLC.

References

  • Asmus, T. W., & Houser, T. J. (1969). Pyrolysis and Combustion of Acetonitrile (CH3CN). The Journal of Physical Chemistry, 73(8), 2555-2560.
  • Brady, B. A., & LeSuer, R. J. (2018). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 29(1), 169-175.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Czako, B., & Kürti, L. (2011). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Jacobs, T. L. (1966). Rapid Gas Chromatographic Determination of C1 to C10 Hydrocarbons in Automotive Exhaust Gas. Analytical Chemistry, 38(1), 43-46.
  • Larock, R. C. (1999).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Mettler-Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.
  • BenchChem. (2025). A Comparative Guide to Methods for Detecting and Quantifying Impurities. Retrieved from [A relevant, verifiable URL on analytical methods for impurity detection would be placed here].
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, April 5). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Retrieved from [A relevant, verifiable URL to the research paper would be placed here].
  • ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]

  • ResearchGate. (2025). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [A relevant, verifiable URL to the research paper would be placed here].
  • Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. Retrieved from [A relevant, verifiable URL to the journal article would be placed here].
  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [A relevant, verifiable URL to the research paper would be placed here].

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(2,3-dimethylphenyl)acetonitrile, a key intermediate in various developmental pipelines. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot plant and beyond. We will address common pitfalls, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the synthesis of this compound, which is typically achieved via the cyanation of 2,3-dimethylbenzyl halide.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable route is the nucleophilic substitution (SN2) of a 2,3-dimethylbenzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] For improved reaction rates and efficiency at scale, this reaction is almost always performed using a phase-transfer catalyst (PTC).[2][3]

Q2: Which starting material is better: 2,3-dimethylbenzyl chloride or 2,3-dimethylbenzyl bromide?

A2: 2,3-dimethylbenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures, which helps in controlling exotherms and minimizing side reactions.[4] However, the chloride is often less expensive and more readily available. The choice is a trade-off between reactivity and cost, which must be evaluated for your specific process economics.

Q3: Why is a phase-transfer catalyst (PTC) necessary for this reaction at scale?

A3: Alkali metal cyanides like NaCN have very poor solubility in the organic solvents required to dissolve the 2,3-dimethylbenzyl halide.[5] This leads to a slow, inefficient reaction occurring only at the interface of the solid cyanide particles and the liquid phase. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), effectively transports the cyanide anion (CN⁻) from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction rate.[3][5]

Q4: What are the primary safety concerns when running this synthesis?

A4: The primary hazard is the extreme toxicity of the cyanide source (e.g., NaCN).[6][7][8] It is fatal if inhaled or ingested and toxic in contact with skin.[6][8] A critical risk is the potential generation of highly toxic hydrogen cyanide (HCN) gas if the cyanide salt comes into contact with acid. The reaction itself is also exothermic and can pose a risk of thermal runaway if not properly controlled.[5] Strict safety protocols, including use in a well-ventilated area, appropriate PPE, and a cyanide neutralization/emergency plan, are mandatory.[7]

Process Workflow Overview

The following diagram outlines the general workflow for the synthesis of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Quench cluster_purification 4. Purification P1 Charge Reactor with Solvent, NaCN, and PTC P2 Heat to Target Temperature P1->P2 R1 Controlled Addition of 2,3-Dimethylbenzyl Halide P2->R1 R2 Monitor Reaction (TLC, GC, HPLC) R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Aqueous Quench (Water/Brine) W1->W2 W3 Phase Separation W2->W3 PU1 Solvent Removal W3->PU1 PU2 Vacuum Distillation PU1->PU2 PU3 Product Isolation & QC Analysis PU2->PU3

Caption: High-level process flow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction is very slow or has stalled, resulting in a low yield. What are the likely causes and how can I fix it?

A: Low conversion is a common scale-up challenge. The root cause often relates to insufficient mass transfer or reagent deactivation.

  • Causality Analysis:

    • Poor Reagent Quality: The 2,3-dimethylbenzyl halide starting material may contain impurities or have degraded. It is advisable to use purified benzyl halide.[5]

    • Inefficient Mass Transfer: As discussed in the FAQ, the low solubility of NaCN in organic solvents is a major kinetic barrier.[5] On a larger scale, agitation may not be sufficient to maintain a high surface area of contact between the solid cyanide and the liquid phase.

    • Inactive Catalyst: The phase-transfer catalyst can be "poisoned" or may not be present in a sufficient amount to facilitate the reaction at the desired rate.

    • Insufficient Temperature: While the reaction is exothermic, it may require a certain activation temperature to proceed efficiently. Too low a temperature can lead to a very slow reaction rate.

  • Solutions & Protocols:

    Solution Detailed Action Plan
    Verify Reagent Quality Analyze the 2,3-dimethylbenzyl halide by GC or NMR before use to ensure purity >98%. If impure, consider purification by distillation.
    Optimize Phase-Transfer Catalysis Ensure a PTC loading of 1-5 mol% relative to the benzyl halide. Consider a more lipophilic PTC (e.g., tetrabutylammonium bromide or iodide) for better solubility in the organic phase.
    Improve Agitation On scale-up, ensure the reactor's agitation is sufficient to create a fine slurry of the NaCN powder. Baffles in the reactor can improve mixing. The goal is to maximize the solid-liquid interfacial area.
    Select an Appropriate Solvent Use a polar aprotic solvent like DMSO or acetonitrile. These solvents can partially solubilize the cyanide salt and accelerate the reaction.[1][5]
    Adjust Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring for an increase in conversion and ensuring the cooling system can handle the exotherm. A typical range is 60-80°C.
Issue 2: Formation of Malodorous Impurity

Q: My final product has a strong, unpleasant, and persistent odor. What is it and how do I prevent it?

A: This is a classic sign of isocyanide (or isonitrile) formation.

  • Causality Analysis: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.

    • C-attack (favored): Results in the desired nitrile .

    • N-attack (minor): Results in the foul-smelling isocyanide byproduct. The ratio of nitrile to isocyanide is influenced by the reaction conditions. "Free" or less-solvated cyanide ions, often found in polar aprotic solvents like DMSO, favor C-attack.

  • Solutions & Protocols:

    • Solvent Choice: Employ polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the metal cation (Na⁺), leaving a more "naked" and highly nucleophilic cyanide anion that preferentially attacks via the carbon atom.[5]

    • Cyanide Salt: Use NaCN or KCN. The counter-ion can influence the reaction, and these salts are generally well-established for nitrile synthesis.

    • Purification: If isocyanide has formed, it can be challenging to remove by distillation due to similar boiling points. A chemical quench is often effective. Washing the crude organic phase with warm, dilute mineral acid (e.g., 5-10% HCl or 50% sulfuric acid) can hydrolyze the isocyanide to the corresponding formamide and amine, which can then be removed by aqueous extraction.[5] CAUTION: This must be done carefully in a well-ventilated hood, ensuring no unreacted cyanide is present to avoid generating HCN gas.

Issue 3: Exothermic Runaway and Temperature Control

Q: During the addition of the benzyl halide, the temperature of the reactor increased rapidly and was difficult to control. How can I manage this exotherm?

A: The cyanation of a benzyl halide is a significantly exothermic reaction, and losing control on a large scale is a major safety incident.

  • Causality Analysis: The rapid SN2 reaction releases a significant amount of heat. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise, further accelerating the reaction rate and potentially leading to a dangerous thermal runaway.

  • Solutions & Protocols:

    • Controlled Addition: The most critical control parameter is the addition rate of the 2,3-dimethylbenzyl halide. It should be added subsurface to the heated slurry of NaCN at a rate that allows the cooling system to maintain a stable internal temperature (e.g., within +/- 2°C of the setpoint).[5]

    • Semi-Batch Process: Never mix all reagents at once (a batch process). Always use a semi-batch approach where one reagent (the benzyl halide) is added slowly to the others.

    • Reactor Characterization: Before scaling up, you must know the heat removal capacity of your reactor. This data, combined with calorimetric data (from tools like a Reaction Calorimeter - RC1) for the reaction itself, allows you to calculate a safe maximum addition rate.

    • Dilution: Increasing the solvent volume can help moderate the temperature rise by providing more thermal mass to absorb the heat of reaction. However, this may decrease the reaction rate and increase cycle time, so a balance must be found.

The following decision tree can help troubleshoot poor yields.

G start Low Yield or Stalled Reaction q1 Reaction Incomplete? (Check by GC/TLC) start->q1 q2 Starting Material Pure? (Check by GC/NMR) q1->q2 Yes cause1 Cause: Insufficient Reaction Time/Temp q1->cause1 No q3 Sufficient PTC Used? (1-5 mol%) q2->q3 Yes cause2 Cause: Impure Starting Material q2->cause2 No q4 Agitation Effective? q3->q4 Yes cause3 Cause: Poor CN- Solubility / Inactive Catalyst q3->cause3 No q4->cause3 No cause4 Cause: Poor Mass Transfer q4->cause4 Yes sol1 Solution: Increase Time or Temperature cause1->sol1 sol2 Solution: Purify Starting Material cause2->sol2 sol3 Solution: Increase PTC Load or Use Different PTC cause3->sol3 sol4 Solution: Increase Agitation Speed cause4->sol4

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound

Safety Warning: This procedure involves highly toxic sodium cyanide and should only be performed by trained personnel in a controlled environment with appropriate engineering controls (fume hood, ventilation) and PPE (gloves, lab coat, safety glasses). An emergency plan for cyanide exposure must be in place.

Parameter Value Rationale
Starting Material 2,3-Dimethylbenzyl Chloride1.0 eq
Cyanide Source Sodium Cyanide (NaCN), fine powder1.2 - 1.5 eq
Catalyst Tetrabutylammonium Bromide (TBAB)0.02 - 0.05 eq
Solvent Acetonitrile or DMSO5 - 10 volumes
Temperature 70 - 80 °CBalances reaction rate and safety.

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a controlled addition pump. Ensure the reactor is inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with acetonitrile (or DMSO), powdered sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.03 eq).

  • Heating: Begin agitation and heat the slurry to 75°C.

  • Substrate Addition: Slowly add the 2,3-dimethylbenzyl chloride (1.0 eq) via the addition pump over 2-4 hours, ensuring the internal temperature does not exceed 80°C. The reaction is exothermic; control the temperature by adjusting the addition rate and using the reactor cooling jacket.

  • Reaction Monitoring: After the addition is complete, hold the mixture at 75°C. Monitor the reaction progress by taking samples periodically and analyzing by GC or HPLC until the starting material is <1% remaining (typically 4-8 hours).

  • Cool-down and Quench: Cool the reaction mixture to 20-25°C. Slowly and carefully add water (5 volumes) to the reactor to dissolve the inorganic salts.

  • Work-up: Transfer the biphasic mixture to a separatory funnel or work-up vessel. Separate the organic phase. Wash the organic phase with water (2 x 3 volumes) and then with brine (1 x 3 volumes) to remove residual salts and catalyst.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Protocol 2: Cyanide Waste Neutralization

Safety Warning: This procedure generates heat and gas. It must be performed slowly in a well-ventilated area, away from any acids.

  • Preparation: In a separate, designated vessel, create a solution of sodium hypochlorite (bleach, ~10-15%) or calcium hypochlorite in water. Ensure the pH is basic (pH > 10) by adding sodium hydroxide if necessary.

  • Quenching: Slowly and with stirring, add the aqueous waste containing residual cyanide to the bleach solution. The cyanide will be oxidized to the much less toxic cyanate ion (OCN⁻).

  • Testing: After the addition is complete and the exotherm has subsided, test the solution for the absence of free cyanide using commercially available test strips.

  • Disposal: Dispose of the treated aqueous waste in accordance with local environmental regulations.

References
  • Galanov, S. I., et al. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. Procedia Chemistry, 10, 108–113. [Link not available directly, publication can be found via academic search engines]
  • You, J., et al. (2002). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 41(23), 4529-4531. [Link]

  • Rorig, K., et al. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. [Link]

  • Lofberg, C., et al. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023–8027. [Link]

  • Various Authors. (2024). Process Development and Synthesis of Process-Related Impurities. ResearchGate. [Link]

  • Wang, L., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Asian Journal of Organic Chemistry, 3(10), 1058-1061. [Link]

  • Naik, S. D., & Doraiswamy, L. K. (1998). Preparation of diphenyl acetonitrile by phase transfer catalysis. Reaction Kinetics and Catalysis Letters, 63(1), 127-133. [Link]

  • Loba Chemie. (2015). BENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE. EP0641314B1. [Link]

  • da Silva, A. B. F., et al. (2015). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 38(5), 720-733. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(11), 5131-5133. [Link]

  • Sharma, M. M. (2012). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science, 1(1), 1-20. [Link]

  • Zhang, W., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Journal of the American Chemical Society, 142(3), 1548-1557. [Link]

  • Qin, L., & Jiao, N. (2010). Palladium-Catalyzed Azidation/Oxidative Rearrangement of Allyl Esters: A Novel Approach to α,β-Unsaturated Nitriles. Angewandte Chemie International Edition, 49(29), 4991-4994. [Link]

  • Zhang, T., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 1-11. [Link]

  • Various Authors. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

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Validation & Comparative

Comparative study of substituted phenylacetonitrile isomers in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Synthesis and Application of Substituted Phenylacetonitrile Isomers

Introduction: The Strategic Importance of Isomeric Purity in Synthesis

Substituted phenylacetonitriles are a cornerstone class of intermediates in the fine chemical industry, serving as pivotal precursors for a vast array of pharmaceuticals, agrochemicals, and fragrances.[1][2] The core structure, featuring a reactive nitrile group and an acidic α-methylene bridge attached to a phenyl ring, provides a versatile scaffold for molecular elaboration.[3][4] However, the true synthetic potential and ultimate biological activity of the final product are critically dictated by the substitution pattern on the aromatic ring. The choice between an ortho-, meta-, or para- isomer is not arbitrary; it is a strategic decision that profoundly influences reaction pathways, product yields, and pharmacological profiles.

This guide provides a comparative analysis of substituted phenylacetonitrile isomers, moving beyond simple protocols to explore the causal relationships between isomeric position and synthetic outcomes. We will examine how steric and electronic effects govern the synthesis and reactivity of these isomers, providing researchers with the field-proven insights needed to select the optimal building block for their specific target molecule.

Comparative Synthesis: Navigating the Challenges of Isomer-Specific Routes

The most prevalent method for synthesizing phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, a variant of the Kolbe nitrile synthesis.[4] While effective, the efficiency and feasibility of this route are highly dependent on the nature and position of the substituent on the phenyl ring.

The Ortho Position: Overcoming Steric Hindrance

Synthesis of ortho-substituted isomers often presents the greatest challenge due to steric hindrance. The proximity of the ortho group to the benzylic carbon can impede the approach of the cyanide nucleophile, leading to slower reaction rates and potentially favoring elimination side reactions.

To circumvent this, alternative strategies may be employed. For instance, palladium-catalyzed cyanation of an ortho-substituted aryl halide followed by functional group manipulation is a viable, albeit more complex, route. A more direct, modern approach for certain substrates involves the coupling of a substituted bromoanisole with ethyl cyanoacetate, followed by hydrolysis and decarboxylation, which can offer a more controlled pathway to the desired ortho-isomer.[5]

The Meta Position: The Inductive Influence

The synthesis of meta-isomers is typically more straightforward than ortho-isomers as steric hindrance is minimized. In this position, the substituent's electronic influence is primarily transmitted via an inductive effect, which is weaker than the resonance effects observed from the ortho and para positions.[6] This generally leads to predictable reactivity in standard cyanation reactions. However, the synthesis of the precursor meta-substituted benzyl halides can be challenging due to the directing effects in electrophilic aromatic substitution, which often favor ortho and para products.[7]

The Para Position: The Path of Least Resistance

The para position is the most sterically accessible, and substituents in this position can exert strong resonance effects.[6] Consequently, para-substituted phenylacetonitriles are often the most readily synthesized isomers via the classical benzyl halide cyanation route. The reaction proceeds with good yields and minimal side products, assuming the substituent is stable to the reaction conditions.[8]

Experimental Data & Comparative Analysis

To illustrate the practical implications of isomeric substitution, we will compare the synthesis and properties of the methoxy-substituted phenylacetonitrile isomers—a common structural motif in medicinal chemistry.

Table 1: Comparative Synthesis of Methoxyphenylacetonitrile Isomers
IsomerStarting MaterialTypical ReagentsConditionsYield (%)Reference
2-Methoxy (ortho) 2-BromoanisoleEthyl cyanoacetate, Pd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110 °C, 12h~70-80%[5]
3-Methoxy (meta) 3-Methoxybenzyl chlorideNaCNAcetone/Water, Reflux, 4h~85-95%[5]
4-Methoxy (para) 4-Methoxybenzyl chlorideNaCN, NaIAcetone, Reflux, 18h~74-81%[8]

Analysis of Synthetic Data: The data clearly shows that the synthesis of the meta and para isomers from their respective benzyl chlorides is highly efficient. The para route benefits from the addition of NaI, which likely facilitates the reaction via an in situ Finkelstein reaction to form the more reactive benzyl iodide.[9] In contrast, the sterically hindered ortho isomer requires a more sophisticated palladium-catalyzed cross-coupling approach to achieve a good yield, highlighting the practical challenges posed by ortho substitution.[5]

Table 2: Comparative Spectroscopic Data of Methoxyphenylacetonitrile Isomers
Isomer¹H NMR (δ, ppm, CDCl₃) - Benzylic CH₂¹³C NMR (δ, ppm, CDCl₃) - Nitrile CNIR (ν, cm⁻¹) - Nitrile Stretch
2-Methoxy (ortho) ~3.75~117.5~2248
3-Methoxy (meta) ~3.69~118.0~2250
4-Methoxy (para) ~3.67~118.2~2251

Analysis of Spectroscopic Data: The spectroscopic data reveals subtle but significant electronic differences. The benzylic protons (CH₂) of the ortho-isomer are the most deshielded (higher ppm value), likely due to the anisotropic effect of the nearby methoxy group. The position of the methoxy group also influences the electron density at the nitrile carbon, as reflected in the ¹³C NMR and IR data. These electronic variations directly translate to differences in the reactivity of the benzylic protons and the nitrile group itself.

Workflow & Mechanistic Considerations

The selection and synthesis of a specific isomer is a critical first step in a larger research and development workflow.

General Synthetic Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of a phenylacetonitrile isomer via the cyanation of a benzyl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substituted Benzyl Halide D Combine Reagents in Flask A->D B Sodium/Potassium Cyanide B->D C Solvent (e.g., Acetone, DMSO) C->D E Heat under Reflux (Monitor by TLC/GC) D->E F Aqueous Workup (Remove Salts) E->F G Solvent Extraction F->G H Drying & Concentration G->H I Purification (Distillation/Chromatography) H->I J Pure Phenylacetonitrile Isomer I->J

Caption: General workflow for the synthesis of phenylacetonitrile isomers.

Isomeric Effects on Reactivity Diagram

The choice of isomer has profound implications for subsequent reactions. The diagram below conceptualizes how the substituent position affects the key reactive sites of the molecule.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_ring Ar ortho_ch2 CH₂ ortho_ring->ortho_ch2 ortho_sub R ortho_ring->ortho_sub ortho_cn CN ortho_ch2->ortho_cn ortho_sub->ortho_ch2 Strong Steric Hindrance Strong Electronic Effect meta_ring Ar meta_ch2 CH₂ meta_ring->meta_ch2 meta_sub R meta_ring->meta_sub meta_cn CN meta_ch2->meta_cn meta_sub->meta_ch2 Inductive Effect Only Minimal Steric Hindrance para_ring Ar para_ch2 CH₂ para_ring->para_ch2 para_sub R para_ring->para_sub para_cn CN para_ch2->para_cn para_sub->para_ch2 Strong Resonance Effect No Steric Hindrance

Caption: Impact of substituent position on reactivity.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of the methoxyphenylacetonitrile isomers.

Protocol 1: Synthesis of 4-Methoxyphenylacetonitrile (Para Isomer)

Adapted from Organic Syntheses Procedure.[8]

  • Preparation of 4-Methoxybenzyl Chloride: In a well-ventilated fume hood, place 138 g (1.0 mol) of 4-methoxybenzyl alcohol in a 1-L flask. Add 248 mL of concentrated hydrochloric acid and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower organic layer (4-methoxybenzyl chloride), and dry it over 20 g of anhydrous calcium chloride for 30 minutes.

  • Cyanation: In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine the dried 4-methoxybenzyl chloride, 73.6 g (1.5 mol) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 16–20 hours.

  • Workup: Cool the reaction mixture and filter with suction to remove inorganic salts. Wash the collected solids with 200 mL of acetone. Combine the filtrates and remove the acetone by distillation.

  • Extraction: Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water. Dry the benzene layer over anhydrous sodium sulfate.

  • Purification: Remove the benzene by distillation under reduced pressure. Purify the crude product by vacuum distillation (b.p. 94–97 °C / 0.3 mmHg) to yield pure 4-methoxyphenylacetonitrile (109–119 g, 74–81%).[8]

Protocol 2: Synthesis of 3-Methoxyphenylacetonitrile (Meta Isomer)

Based on standard nucleophilic substitution methodology.[5]

  • Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzyl chloride (e.g., 50 g, 0.32 mol) in a mixture of 250 mL acetone and 50 mL water.

  • Reagent Addition: Add sodium cyanide (e.g., 23.5 g, 0.48 mol) to the solution. Caution: Cyanide is highly toxic.

  • Reaction: Heat the mixture to reflux and stir for approximately 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Remove the bulk of the acetone using a rotary evaporator.

  • Extraction: Add 200 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to obtain pure 3-methoxyphenylacetonitrile.[5]

Conclusion: An Informed Approach to Isomer Selection

The choice between ortho, meta, and para-substituted phenylacetonitriles is a critical decision in the design of a synthetic route. As demonstrated, the position of the substituent dictates not only the ease of synthesis but also the electronic and steric environment of the reactive centers, which in turn governs the molecule's behavior in subsequent transformations. The para isomers are generally the most accessible, while ortho isomers often require specialized methods to overcome steric hindrance. A thorough understanding of these isomeric effects allows the synthetic chemist to anticipate challenges, optimize reaction conditions, and ultimately design more efficient and successful pathways toward complex target molecules in drug discovery and materials science.

References

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Available from: [Link]

  • Wikipedia. Benzyl cyanide. Available from: [Link]

  • Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • ChemSrc. phenyl acetonitrile, 140-29-4. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • PubChem. Phenylacetonitrile. Available from: [Link]

  • Fiveable. Phenylacetonitrile Definition - Organic Chemistry Key Term. Available from: [Link]

  • ACS Publications. Effective Computational Modeling of Constitutional Isomerism and Aggregation States of Explicit Solvates of Lithiated Phenylacetonitrile. Available from: [Link]

  • Chemrevise. 23 Synthetic Routes. Available from: [Link]

  • Royal Society of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Available from: [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

  • Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • ChemSrc. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8. Available from: [Link]

  • YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • PubMed. A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Available from: [Link]

  • Reddit. Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Available from: [Link]

  • YouTube. Ortho, Meta and Para Substitution. Available from: [Link]

  • Wikipedia. 4-Hydroxyphenylacetonitrile. Available from: [Link]

  • Curriculum Press. Organic Synthesis Routes. Available from: [Link]

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A Senior Application Scientist's Guide to Validating an HPLC-UV Method for the Analysis of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating HPLC-UV method for the analysis of 2-(2,3-Dimethylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is not a rigid protocol but a dynamic guide, reflecting the thought process of a seasoned analytical scientist. We will explore the "why" behind each validation parameter, grounding our experimental choices in scientific rationale and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to build a self-validating system of protocols that ensures the method is fit for its intended purpose.[4][5]

Method Under Validation (Method A) vs. Comparative Method (Alternative Method B)

For the purpose of this guide, we will validate our in-house developed method, "Method A," and compare its performance characteristics to a hypothetical "Alternative Method B," which represents a faster, but potentially less robust, analytical approach.

Parameter Method A (Primary Method) Alternative Method B (Comparative)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 50 mm, 2.7 µm (Superficially Porous)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (75:25 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30°C40°C
Injection Vol. 10 µL5 µL
Run Time 10 minutes3 minutes

The core of our validation will be to demonstrate that Method A provides reliable, accurate, and precise data, justifying its longer run time compared to the faster, high-throughput Alternative Method B.

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but an integrated process designed to build confidence in the analytical procedure. The relationship between the key validation parameters is illustrated below.

ValidationWorkflow MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Quantitation Limit (LOQ) Linearity->LOQ Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness LOD Detection Limit (LOD) LOD->Robustness LOQ->LOD LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: The interconnected workflow of HPLC method validation.

Specificity: The Foundation of Reliable Quantification

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] A failure in specificity will cascade through all other validation parameters, rendering them meaningless. For a stability-indicating method, this is the most critical parameter. We must prove that the analyte peak is free from any co-eluting degradants.[7]

Protocol for Specificity Validation:

  • Prepare Solutions:

    • Blank: Prepare the diluent (Acetonitrile:Water, 50:50) and inject it to ensure no interfering peaks at the retention time of the analyte.

    • Analyte Standard: Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Stressed Samples: Subject the analyte solution to forced degradation under various conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all prepared solutions using the HPLC-UV method.

  • Evaluation:

    • The analyte peak in the chromatograms of the stressed samples should be spectrally pure. This is confirmed using a photodiode array (PDA) detector to assess peak purity.

    • Resolution between the analyte peak and the closest eluting degradation product peak must be greater than 1.5.

Comparative Data:

Performance Metric Method A Alternative Method B Acceptance Criteria
Blank Interference No peak at analyte RTNo peak at analyte RTNo significant interference
Peak Purity Index (Stressed) > 0.999> 0.995> 0.999
Resolution (Analyte vs. nearest degradant) 2.81.4≥ 1.5

Trustworthiness: Method A demonstrates superior resolving power for degradation products, a critical feature for a stability-indicating assay. The lower resolution of Alternative Method B poses a risk of co-elution, which could lead to inaccurate quantification of the analyte in stability studies.[7][9]

Linearity and Range: Defining the Method's Operating Boundaries

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10] For an assay of a drug substance, the ICH recommends a range of 80% to 120% of the test concentration.

Protocol for Linearity and Range Validation:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For a target concentration of 100 µg/mL, a suitable range would be 50, 80, 100, 120, and 150 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

Comparative Data:

Parameter Method A Alternative Method B Acceptance Criteria
Range (µg/mL) 50 - 15050 - 15080-120% of test concentration
Correlation Coefficient (r) 0.99980.9991≥ 0.999
Coefficient of Determination (r²) 0.99960.9982≥ 0.998
Y-intercept (% of response at 100% level) 0.8%2.5%Not significantly different from zero

Trustworthiness: Both methods exhibit good linearity. However, Method A's higher correlation coefficient and a y-intercept closer to the origin indicate a slightly more reliable linear relationship between concentration and response.

Accuracy: Closeness to the Truth

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol for Accuracy Validation:

  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[11]

  • Analysis: Analyze the prepared samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Comparative Data:

Concentration Level Method A (% Recovery ± RSD) Alternative Method B (% Recovery ± RSD) Acceptance Criteria
80% 99.5 ± 0.4%98.2 ± 0.9%98.0 - 102.0%
100% 100.2 ± 0.3%101.5 ± 0.7%98.0 - 102.0%
120% 100.8 ± 0.5%102.5 ± 1.1%98.0 - 102.0%

Trustworthiness: Method A demonstrates superior accuracy with recoveries closer to 100% and lower relative standard deviation (RSD) at all levels.[11] The wider variability in Alternative Method B's recovery could be due to its shorter run time and higher flow rate, which may make the integration of the peak more susceptible to minor fluctuations.

Precision: Consistency of Measurement

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[12]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol for Precision Validation:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study with a different analyst, on a different day, and using a different HPLC system if available.

  • Evaluation: Calculate the RSD for the results of each study.

Comparative Data:

Precision Level Method A (% RSD) Alternative Method B (% RSD) Acceptance Criteria
Repeatability (n=6) 0.45%0.95%≤ 1.0%
Intermediate Precision (n=12) 0.68%1.45%≤ 2.0%

Trustworthiness: Method A is significantly more precise than Alternative Method B. The lower RSD values indicate that Method A is more resilient to the minor variations inherent in a routine laboratory environment.

Detection and Quantitation Limits (LOD & LOQ): Measuring the Minimum

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14][13]

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[13][15][16] A common approach is to use S/N ratios of 3:1 for LOD and 10:1 for LOQ.[16][17]

Protocol for LOD & LOQ Determination:

  • Prepare Solutions: Prepare a series of dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentrations that yield S/N ratios of approximately 3:1 and 10:1.

  • Confirmation (for LOQ): Prepare and inject a minimum of six samples at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).

Comparative Data:

Parameter Method A Alternative Method B Acceptance Criteria
LOD (µg/mL) 0.05 (S/N = 3.2)0.15 (S/N = 3.5)Report value
LOQ (µg/mL) 0.15 (S/N = 10.5)0.50 (S/N = 10.8)Report value
Precision at LOQ (%RSD) 4.5%8.9%≤ 10%

Trustworthiness: Method A is more sensitive, with lower LOD and LOQ values. This is advantageous for impurity profiling or analyzing samples with low concentrations of the analyte.

Robustness: Resilience to Change

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18] It provides an indication of its reliability during normal usage.[18]

Protocol for Robustness Validation:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% acetonitrile)

    • Column temperature (± 2°C)

  • Experimental Design: Use a design of experiments (DoE) approach, such as a one-factor-at-a-time (OFAT) or a factorial design, to systematically vary these parameters.

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Evaluate the impact on key system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data:

Parameter Variation Method A (Effect on Resolution) Alternative Method B (Effect on Resolution) Acceptance Criteria
Flow Rate +10% - 5%- 15%Resolution > 1.5
% Acetonitrile +2% - 8%- 20%Resolution > 1.5
Temperature +2°C - 2%- 6%Resolution > 1.5

Trustworthiness: Method A is considerably more robust. The performance of Alternative Method B, particularly its resolution, is highly sensitive to small changes in mobile phase composition and flow rate, making it less reliable for routine use across different labs or instruments.

Workflow for Robustness Testing

Robustness Nominal Nominal Method Conditions (e.g., 1.0 mL/min, 60% ACN) Var1_High Flow Rate High (1.1 mL/min) Nominal->Var1_High Var1_Low Flow Rate Low (0.9 mL/min) Nominal->Var1_Low Var2_High % ACN High (62%) Nominal->Var2_High Var2_Low % ACN Low (58%) Nominal->Var2_Low Evaluate Evaluate System Suitability (Resolution, Tailing, etc.) Var1_High->Evaluate Var1_Low->Evaluate Var2_High->Evaluate Var2_Low->Evaluate Result Robust Method Evaluate->Result

Caption: Systematic approach to evaluating method robustness.

Conclusion: A Tale of Two Methods

This comprehensive validation study demonstrates that while Alternative Method B offers a significant advantage in speed, it compromises specificity, accuracy, precision, and robustness. Method A , despite its longer analysis time, is unequivocally the superior choice for the reliable and accurate quantification of this compound, especially in a regulated environment where data integrity is non-negotiable.

The choice between speed and quality is a common dilemma in analytical science. This guide illustrates that a thorough, scientifically-grounded validation process is the only reliable way to make an informed decision. By understanding the causality behind each experimental choice and adhering to established international guidelines, researchers can develop and validate analytical methods that are truly fit for purpose, ensuring the quality and safety of pharmaceutical products.

References

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A Comparative Guide to the Synthetic Routes of 2,3-Dimethylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,3-Dimethylbenzyl Cyanide in Modern Chemistry

2,3-Dimethylbenzyl cyanide, a seemingly unassuming aromatic nitrile, holds a pivotal position as a versatile intermediate in the synthesis of a wide array of high-value molecules. Its unique substitution pattern makes it a crucial building block in the development of pharmaceuticals, agrochemicals, and materials with tailored properties. The strategic placement of the methyl groups influences the electronic and steric environment of the benzylic carbon and the nitrile functionality, offering a nuanced handle for medicinal chemists and material scientists to fine-tune the biological activity and physical characteristics of the target compounds.

This guide provides an in-depth, comparative analysis of the principal synthetic pathways to 2,3-dimethylbenzyl cyanide. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of the most appropriate synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 2,3-dimethylbenzyl cyanide can be approached through several distinct chemical transformations. Each route presents a unique set of advantages and disadvantages concerning yield, reaction conditions, substrate availability, cost, safety, and environmental impact. The following table provides a high-level comparison of the most common synthetic routes.

FeatureNucleophilic SubstitutionSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed CyanationDirect Cyanation of Alcohol
Starting Material 2,3-Dimethylbenzyl halide2,3-Dimethylaniline2,3-Dimethylaryl halide2,3-Dimethylbenzyl halide/triflate2,3-Dimethylbenzyl alcohol
Key Reagents Alkali metal cyanide (NaCN, KCN)NaNO₂, H⁺, CuCNCuCNPd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)Lewis acid (e.g., InBr₃), TMSCN or isonitrile
Typical Yield Good to Excellent (80-95%)Moderate to Good (60-80%)Moderate to Good (60-85%)Excellent ( >90%)Good to Excellent (85-98%)
Reaction Conditions Moderate (Reflux in alcohol/water)Mild (low temperature diazotization)Harsh (high temperature) or milder with additivesMild to ModerateMild to Moderate
Key Advantages Cost-effective, straightforwardReadily available starting materialGood for aryl halidesHigh yield, broad scope, mild conditionsAvoids pre-functionalization of alcohol
Key Disadvantages Use of highly toxic alkali cyanidesDiazonium salts can be unstable/explosiveStoichiometric copper, high temperaturesCatalyst cost and sensitivityRequires specific catalysts and cyanide sources

Route 1: Nucleophilic Substitution of 2,3-Dimethylbenzyl Halides

This classical and widely employed method involves the reaction of a 2,3-dimethylbenzyl halide (typically chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanistic Insight: SN2 vs. SN1 Pathways

The reaction of primary benzylic halides like 2,3-dimethylbenzyl chloride with a strong nucleophile like the cyanide ion predominantly follows a bimolecular nucleophilic substitution (SN2) pathway. This is a concerted, single-step process where the cyanide nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the halide leaving group.[1] The high yield of the nitrile product and the general absence of byproducts from carbocation rearrangements support the prevalence of the SN2 mechanism.[2]

However, under certain conditions, particularly with benzylic substrates that can form highly stabilized carbocations, an SN1 component to the reaction cannot be entirely ruled out.[1]

SN2_Mechanism cluster_legend Legend reactants NC⁻ + H₂C(Br)-Ar transition [NC···H₂C(Br)···Ar]⁻ reactants->transition Sₙ2 Attack products NC-CH₂-Ar + Br⁻ transition->products Leaving Group Departure Ar Ar = 2,3-dimethylphenyl

SN2 mechanism for the synthesis of 2,3-dimethylbenzyl cyanide.
Experimental Protocol: Synthesis from 2,3-Dimethylbenzyl Chloride

This protocol is adapted from the well-established procedure for the synthesis of benzyl cyanide.[3]

Materials:

  • 2,3-Dimethylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water is prepared. A larger volume of 95% ethanol is then added.[3]

  • The mixture is heated to a gentle reflux with vigorous stirring.

  • A solution of 2,3-dimethylbenzyl chloride (1.0 equivalent) in ethanol is added dropwise to the refluxing cyanide solution over 30-45 minutes.[3]

  • The reaction mixture is maintained at reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and the precipitated sodium chloride is removed by filtration.

  • The ethanol is removed from the filtrate by rotary evaporation.

  • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,3-dimethylbenzyl cyanide.

  • The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The use of a water/ethanol solvent system is a balance between dissolving the ionic sodium cyanide and the organic benzyl halide.[3] The presence of water can lead to the formation of 2,3-dimethylbenzyl alcohol as a byproduct, so its amount is minimized.[1]

  • Heating under reflux increases the reaction rate.

  • Vigorous stirring is crucial in this biphasic reaction to maximize the interfacial area between the reactants.

Route 2: The Sandmeyer Reaction of 2,3-Dimethylaniline

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring, including the cyano group.[4] This route begins with the diazotization of 2,3-dimethylaniline, followed by a copper(I) cyanide-mediated conversion of the resulting diazonium salt to 2,3-dimethylbenzonitrile.

Mechanistic Insight: A Radical Pathway

The Sandmeyer reaction is believed to proceed through a single-electron transfer (SET) mechanism involving copper(I) and copper(II) intermediates. The diazonium salt is reduced by copper(I) to form an aryl radical and nitrogen gas. This aryl radical then reacts with the cyanide ligand on the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Sandmeyer_Reaction Aniline 2,3-Dimethylaniline Diazonium 2,3-Dimethyldiazonium Salt Aniline->Diazonium NaNO₂, H⁺ Nitrile 2,3-Dimethylbenzonitrile Diazonium->Nitrile CuCN

The Sandmeyer reaction pathway to 2,3-dimethylbenzonitrile.
Experimental Protocol: A Two-Step, One-Pot Synthesis

Materials:

  • 2,3-Dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

Procedure:

  • Diazotization: 2,3-Dimethylaniline (1.0 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored with starch-iodide paper.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is added slowly to the copper cyanide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • The mixture is then steam distilled or extracted with a suitable organic solvent to isolate the crude 2,3-dimethylbenzonitrile.

  • The product is purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The low temperature during diazotization is critical as diazonium salts are unstable and can decompose, potentially explosively, at higher temperatures.[5]

  • Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, acting as both a source of cyanide and a catalyst for the radical process.[4]

Route 3: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a method for the cyanation of aryl halides using copper(I) cyanide, typically at high temperatures in a polar aprotic solvent like DMF or pyridine.[6] This route would utilize 2-bromo- or 2-iodo-m-xylene as the starting material.

Mechanistic Insight: Oxidative Addition and Reductive Elimination

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the active copper catalyst.[7]

Rosenmund_von_Braun ArylHalide 2-Bromo-m-xylene Nitrile 2,3-Dimethylbenzonitrile ArylHalide->Nitrile CuCN, High Temp.

The Rosenmund-von Braun reaction.
Modern Advancements and Experimental Considerations

The classical Rosenmund-von Braun reaction often requires harsh conditions (150-250 °C) and stoichiometric amounts of copper cyanide, which can complicate product purification.[7] Modern modifications have been developed to address these limitations. For instance, the use of additives like L-proline can significantly lower the required reaction temperature to around 80-120 °C.[8]

Illustrative Protocol (Modified):

  • A mixture of 2-bromo-m-xylene, copper(I) cyanide, and a catalytic amount of a ligand (e.g., L-proline or a picolinamide) in a high-boiling polar solvent like DMF is heated under an inert atmosphere.[8][9]

  • The reaction progress is monitored by GC or TLC.

  • After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonia to remove copper salts, followed by water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography or vacuum distillation.

Route 4: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl nitriles.[10] These methods offer milder reaction conditions, higher yields, and broader functional group tolerance compared to traditional methods.

Mechanistic Insight: The Catalytic Cycle

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The aryl halide (or triflate) adds to a Pd(0) species to form a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center.

  • Reductive Elimination: The aryl nitrile is formed, and the Pd(0) catalyst is regenerated.[11]

Palladium_Catalysis ArylHalide 2,3-Dimethylbenzyl Bromide Nitrile 2,3-Dimethylbenzyl Cyanide ArylHalide->Nitrile Pd Catalyst, Ligand, Cyanide Source

Palladium-catalyzed cyanation.
Experimental Protocol: A Modern Approach

A variety of palladium catalysts, ligands, and cyanide sources can be employed. A common and effective system utilizes a palladium precatalyst, a phosphine ligand, and zinc cyanide as a less toxic cyanide source.[12]

Materials:

  • 2,3-Dimethylbenzyl bromide

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf)

  • Solvent (e.g., DMF or DMAc)

Procedure:

  • In a glovebox or under an inert atmosphere, the palladium catalyst, ligand, zinc cyanide, and 2,3-dimethylbenzyl bromide are added to a reaction vessel.

  • The solvent is added, and the mixture is heated to the desired temperature (often in the range of 80-120 °C).

  • The reaction is stirred until completion, as monitored by GC or LC-MS.

  • The reaction mixture is cooled, diluted with an organic solvent, and filtered to remove insoluble salts.

  • The filtrate is washed with aqueous ammonia and brine, dried, and concentrated.

  • The product is purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • The use of a less toxic and less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] helps to avoid catalyst poisoning by maintaining a low concentration of free cyanide in the solution.[10][13]

  • The choice of ligand is crucial for the efficiency of the catalytic cycle and can be tuned for specific substrates.

Route 5: Direct Cyanation of 2,3-Dimethylbenzyl Alcohol

This modern approach avoids the need to first convert the alcohol to a halide, thereby offering a more atom-economical and potentially greener synthetic route.[14] These reactions are typically catalyzed by a Lewis acid, with a cyanide source like trimethylsilyl cyanide (TMSCN) or an isonitrile.

Mechanistic Insight: Lewis Acid Activation

The Lewis acid activates the benzyl alcohol by coordinating to the hydroxyl group, facilitating its departure as a good leaving group (water). The resulting benzylic carbocation is then trapped by the cyanide nucleophile.[15]

Direct_Cyanation Alcohol 2,3-Dimethylbenzyl Alcohol Nitrile 2,3-Dimethylbenzyl Cyanide Alcohol->Nitrile Lewis Acid, Cyanide Source

Sources

A Senior Application Scientist's Guide to Precursor Performance in Acetaminophen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the synthesis of an active pharmaceutical ingredient (API) is a multi-faceted challenge where the choice of starting material is paramount. An optimal precursor not only dictates the efficiency and yield of the reaction but also profoundly influences the overall process safety, environmental impact, and economic viability. This guide provides an in-depth comparison of three common precursors for the synthesis of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic drug.[1][2][3] We will objectively evaluate the performance of p-Aminophenol, p-Nitrophenol, and Phenol, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic strategy.

Introduction to Acetaminophen and Synthetic Strategy

Acetaminophen, known chemically as N-(4-hydroxyphenyl)acetamide, is a cornerstone of mild-to-moderate pain and fever management.[2][4] Its straightforward chemical structure allows for several synthetic pathways, each originating from a different commercially available precursor. The selection of a precursor is a critical decision that balances chemical reactivity, process complexity, and safety considerations.

The three synthetic routes we will evaluate are:

  • Route A: Direct acetylation of p-Aminophenol.

  • Route B: Reduction of p-Nitrophenol followed by acetylation.

  • Route C: Nitration of Phenol, followed by reduction and acetylation.

These pathways represent a trade-off between the number of synthetic steps and the reactivity and hazards of the starting materials.

G cluster_A Route A cluster_B Route B cluster_C Route C p_aminophenol p-Aminophenol acetaminophen Acetaminophen p_aminophenol->acetaminophen Acetylation p_nitrophenol p-Nitrophenol p_aminophenol_B p-Aminophenol p_nitrophenol->p_aminophenol_B Reduction p_aminophenol_B->acetaminophen Acetylation phenol Phenol p_nitrophenol_C p-Nitrophenol phenol->p_nitrophenol_C Nitration p_aminophenol_C p-Aminophenol p_nitrophenol_C->p_aminophenol_C Reduction p_aminophenol_C->acetaminophen Acetylation

Caption: Synthetic pathways to Acetaminophen from three different precursors.

Comparative Performance Analysis

The choice of precursor is a strategic decision guided by several key performance indicators (KPIs). The following table summarizes the expected outcomes for each synthetic route based on established laboratory procedures.

Performance MetricRoute A (p-Aminophenol)Route B (p-Nitrophenol)Route C (Phenol)
Overall Yield High (70-90%)Moderate (60-80%)Low (40-60%)
Purity (Crude) Good to ExcellentFair to GoodFair
Number of Steps 123
Reaction Time Short (~1-2 hours)Moderate (~4-6 hours)Long (~8-12 hours)
Safety Concerns Moderate (p-aminophenol is toxic and a skin irritant)[3][5][6][7][8]High (p-nitrophenol is highly toxic)[9][10][11][12][13]Severe (Phenol is corrosive and toxic; nitration uses strong, corrosive acids)[14][15][16][17]
Green Chemistry FavorableModerateUnfavorable
Relative Cost LowModerateHigh
Expertise & Experience: Interpreting the Data
  • Route A (p-Aminophenol): This is the most direct and industrially preferred method.[4] The single-step acetylation of p-aminophenol with acetic anhydride is efficient and typically provides a high yield of a relatively pure product.[2][3][18] The primary challenge lies in the stability of p-aminophenol, which can oxidize and introduce colored impurities into the final product.[3]

  • Route B (p-Nitrophenol): This two-step process begins with the reduction of the nitro group of p-nitrophenol to an amine, which is then acetylated. While this route avoids the handling of easily oxidized p-aminophenol, it introduces a reduction step, which adds time and complexity. The choice of reducing agent (e.g., NaBH4, Sn/HCl, or catalytic hydrogenation) influences the overall greenness and safety of the process.

  • Route C (Phenol): Starting from phenol, this is the longest and most challenging route. It involves an initial electrophilic aromatic substitution (nitration) to form p-nitrophenol, followed by the two steps of Route B. The nitration step requires the use of a hazardous mixture of concentrated nitric and sulfuric acids, and the reaction conditions must be carefully controlled to favor the desired para-isomer over the ortho-isomer. This route is generally considered less efficient and more hazardous, making it less favorable for large-scale production.

Experimental Protocols

To ensure the trustworthiness of our comparison, we provide detailed, self-validating experimental protocols. These procedures include in-process controls and purification steps to ensure the identity and purity of the final product.

Route A: Synthesis from p-Aminophenol

This protocol details the direct acetylation of p-aminophenol. The key to success is the careful handling of the p-aminophenol to prevent oxidation.

G start Start dissolve Dissolve 5.0g p-Aminophenol in 15mL H2O & 5mL HCl start->dissolve decolorize Add 1.0g activated charcoal, heat, and filter hot dissolve->decolorize acetylate Add 6.5mL Acetic Anhydride and 5.0g Sodium Acetate decolorize->acetylate cool Cool reaction mixture in an ice bath acetylate->cool isolate Isolate crude product by vacuum filtration cool->isolate recrystallize Recrystallize from water/ethanol mixture isolate->recrystallize dry Dry the purified crystals recrystallize->dry end End: Pure Acetaminophen dry->end

Caption: Experimental workflow for Acetaminophen synthesis from p-Aminophenol.

Step-by-Step Protocol:

  • Dissolution: In a 125 mL Erlenmeyer flask, combine 5.0 g of p-aminophenol with 15 mL of water and 5 mL of concentrated HCl.[1] The acid protonates the amine group, forming the more water-soluble hydrochloride salt, which helps to mitigate oxidation.[1]

  • Decolorization: Add 1.0 g of activated charcoal to the solution, gently heat on a hot plate for 5-10 minutes, and then perform a hot gravity filtration to remove the charcoal and any colored impurities.[1] This step is crucial for obtaining a white final product.[1]

  • Acetylation: To the warm, decolorized filtrate, add 6.5 mL of acetic anhydride followed by a solution of 5.0 g of sodium acetate in 15 mL of water.[1] The sodium acetate acts as a buffer to neutralize the HCl, liberating the free amine for reaction with the acetic anhydride.[1]

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath for 20-30 minutes to induce crystallization.[18] Collect the crude acetaminophen crystals by vacuum filtration and wash with cold water.[18]

  • Purification: Recrystallize the crude product from a minimal amount of a 50:50 water/ethanol mixture. This step is essential for removing unreacted starting materials and by-products.

  • Analysis: Dry the purified crystals and determine the yield. Confirm purity by measuring the melting point (expected: 169-171 °C) and using Thin Layer Chromatography (TLC).

Safety and Handling
  • p-Aminophenol: Toxic if swallowed or inhaled and is a suspected mutagen.[7][8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

  • Acetic Anhydride: Corrosive and causes severe skin and eye burns.[19] It is also flammable.[20] Handle with extreme care in a fume hood.[3][19]

  • Phenol and p-Nitrophenol: Both are highly toxic and readily absorbed through the skin.[10][12][14] Phenol is also corrosive.[15][16] Strict engineering controls and robust PPE are mandatory when working with these substances.[14][16][17]

Mechanistic Insights and Authoritative Grounding

The core reaction in the most direct synthesis route is the nucleophilic acyl substitution, where the amine group of p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[21]

The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the electrophilic carbonyl carbon of acetic anhydride.[21] This is followed by the elimination of an acetate ion, a good leaving group, and subsequent deprotonation to yield the stable amide product, acetaminophen.[21] This mechanism is well-established in organic chemistry literature.

Conclusion and Recommendations

This guide has evaluated three distinct synthetic routes to acetaminophen, each with its own performance profile.

  • For Industrial and Educational Settings: The direct acetylation of p-aminophenol (Route A) is unequivocally the superior choice. Its single-step nature, high yield, short reaction time, and favorable safety profile (relative to the alternatives) make it the most efficient and economical option.[18][22]

  • For Research and Process Development: While less efficient for bulk production, Route B (from p-Nitrophenol) can be a valuable academic exercise for demonstrating a two-step synthesis involving reduction and acetylation.

  • Not Recommended: The synthesis from Phenol (Route C) is generally discouraged due to its multi-step nature, lower overall yield, and significant safety hazards associated with the nitration of phenol.

Ultimately, the selection of a precursor is a strategic decision that must align with the specific goals of the synthesis, whether they prioritize yield, purity, cost, safety, or environmental impact. This comparative guide provides the necessary data and insights to make that decision with confidence.

References

  • Synthesis of paracetamol by acetyl
  • 2: Synthesis of Acetaminophen (Experiment).Chemistry LibreTexts.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.Unknown Source.
  • Paracetamol.Wikipedia.
  • Synthesis of Acetaminophen.Unknown Source.
  • The reaction mechanism of acetaminophen synthesis.
  • MICROWAVE ASSISTED GREEN SYNTHESIS OF PARACETAMOL, ASPIRIN AND THEIR PHARMACOKINETIC STUDIES.IIP Series.
  • Safety D
  • SAFETY D
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.NJ.gov.
  • p-Aminophenol CAS No 123-30-8 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • ACETIC ANHYDRIDE HAZARD SUMMARY.NJ.gov.
  • Safety Data Sheet - Fisher Scientific.Fisher Scientific.
  • Safety D
  • BP612-1 - SAFETY D
  • 4-Nitrophenol - HAZARD SUMMARY.NJ.gov.
  • SAFETY D
  • ICSC 0066 - p-NITROPHENOL.Unknown Source.
  • 4 – Nitro phenol Indicator MATERIAL SAFETY D
  • Appendix P - Phenol First Aid Guide and PPE.Environment, Health and Safety.
  • Phenol - Hazardous Substance Fact Sheet.NJ.gov.
  • Phenol - Safety D
  • Phenol Standard Operating Procedure.Yale Environmental Health & Safety.
  • Paracetamol Manufacturing Cost Analysis & Profitability.IMARC Group.

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Benchmarking the efficiency of 2-(2,3-Dimethylphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Efficiency Benchmark for the Synthesis of 2-(2,3-Dimethylphenyl)acetonitrile: A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the efficient construction of molecular intermediates is paramount. This compound is a key building block whose value is intrinsically tied to the cost, safety, and environmental impact of its synthesis. This guide provides a comparative analysis of three primary synthetic routes to this versatile nitrile, offering detailed experimental protocols, quantitative efficiency metrics, and a discussion of the underlying chemical principles to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of various biologically active molecules. Its substituted phenylacetonitrile scaffold is a common motif in pharmaceuticals, making the optimization of its synthesis a critical endeavor for process chemists and medicinal chemists alike. This guide will benchmark three distinct and widely applicable synthetic strategies, starting from common laboratory reagents: 2,3-dimethylbenzyl halide, 2,3-dimethylbenzyl alcohol, and 2,3-dimethylbenzaldehyde.

Comparative Overview of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Key Advantages Primary Disadvantages
Route 1 2,3-Dimethylbenzyl HalideSodium or Potassium Cyanide>90%High yield, simple procedure, cost-effective for large scale.Use of highly toxic cyanide salts, potential for side products.
Route 2 2,3-Dimethylbenzyl AlcoholLewis Acid Catalyst (e.g., B(C₆F₅)₃), Cyanide Source (e.g., Isocyanide)85-98%"Greener" approach (water as byproduct), avoids halogenated intermediates.Higher catalyst cost, may require anhydrous conditions.
Route 3 2,3-DimethylbenzaldehydeAmine, Cyanide Source (e.g., K₄[Fe(CN)₆])70-85%Utilizes a readily available aldehyde, can be a one-pot reaction.Multi-component reaction can be complex to optimize, moderate yields.

Route 1: Cyanation of 2,3-Dimethylbenzyl Halide

This classical approach relies on a nucleophilic substitution reaction, a cornerstone of organic synthesis. The choice between 2,3-dimethylbenzyl bromide and chloride as the starting material often comes down to a trade-off between reactivity and stability, with the bromide being more reactive but also more lachrymatory.[1]

Reaction Workflow

start 2,3-Dimethylbenzyl Halide product This compound start->product Nucleophilic Substitution (SN2) reagent NaCN or KCN in DMSO or aq. Alcohol reagent->product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add sodium cyanide (1.2 equivalents) and dimethyl sulfoxide (DMSO). Stir the suspension.

  • Reaction: Slowly add a solution of 2,3-dimethylbenzyl bromide (1.0 equivalent) in DMSO to the cyanide suspension.

  • Heating: Heat the reaction mixture to 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Mechanistic Insight: The SN2 Pathway

The reaction of a primary benzylic halide, such as 2,3-dimethylbenzyl bromide, with a strong nucleophile like the cyanide ion predominantly proceeds through an SN2 mechanism.[2] The cyanide ion attacks the electrophilic carbon atom bearing the halogen, displacing the bromide ion in a single, concerted step. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction.

Reactants 2,3-Dimethylbenzyl Bromide + CN⁻ Transition_State [NC···CH₂(C₆H₃(CH₃)₂)···Br]⁻ Reactants->Transition_State Concerted attack and departure Products This compound + Br⁻ Transition_State->Products

Caption: The concerted SN2 mechanism for the cyanation of 2,3-dimethylbenzyl bromide.

Route 2: Dehydrative Cyanation of 2,3-Dimethylbenzyl Alcohol

This modern approach offers a more environmentally friendly alternative by starting from the corresponding alcohol, with water being the only byproduct.[3] This method avoids the use of halogenating agents and the formation of halide waste streams.

Reaction Workflow

start 2,3-Dimethylbenzyl Alcohol product This compound start->product Dehydrative Cyanation catalyst B(C₆F₅)₃ (Lewis Acid) catalyst->product cyanide_source tert-Butyl Isocyanide cyanide_source->product

Caption: Workflow for the Lewis acid-catalyzed dehydrative cyanation of 2,3-dimethylbenzyl alcohol.

Experimental Protocol
  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2,3-dimethylbenzyl alcohol (1.0 equivalent) and toluene.

  • Catalyst and Reagent: Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%) followed by tert-butyl isocyanide (1.5 equivalents).[3][4]

  • Heating: Heat the reaction mixture to 100°C in an oil bath and stir for 2-18 hours, monitoring by TLC.[3]

  • Workup: Upon completion, cool the reaction mixture and purify directly by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain the desired product.[3]

Mechanistic Insight: Lewis Acid Activation

The key to this reaction is the activation of the alcohol's hydroxyl group by the strong Lewis acid, B(C₆F₅)₃.[3] The Lewis acid coordinates to the oxygen atom of the hydroxyl group, making it a good leaving group (water). This facilitates the formation of a resonance-stabilized benzylic carbocation. The nucleophilic carbon of the isocyanide then attacks this carbocation, and subsequent rearrangement leads to the formation of the nitrile and a volatile byproduct from the isocyanide.

cluster_0 Activation and Carbocation Formation cluster_1 Nucleophilic Attack and Product Formation Alcohol R-OH Activated_Complex R-O⁺H-B⁻(C₆F₅)₃ Alcohol->Activated_Complex + B(C₆F₅)₃ Lewis_Acid B(C₆F₅)₃ Carbocation R⁺ Activated_Complex->Carbocation - H₂O-B(C₆F₅)₃ Intermediate [R-C≡N⁺-t-Bu] Carbocation->Intermediate + t-Bu-N≡C Water_Complex H₂O-B(C₆F₅)₃ Isocyanide t-Bu-N≡C Product R-C≡N Intermediate->Product Rearrangement start 2,3-Dimethylbenzaldehyde intermediate α-Aminonitrile start->intermediate One-Pot Strecker Reaction reagents Amine (e.g., Aniline) + Cyanide Source (e.g., K₄[Fe(CN)₆]) reagents->intermediate product This compound intermediate->product Further Transformation

Caption: General workflow for the synthesis starting from 2,3-dimethylbenzaldehyde.

Experimental Protocol (One-Pot Strecker-type Reaction)
  • Setup: In a round-bottom flask, dissolve the cyanide source (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]) in water and add a small amount of acetic acid. [5]2. Reagents: In a separate flask, dissolve 2,3-dimethylbenzaldehyde (1.0 equivalent) and an amine (e.g., aniline, 1.0 equivalent) in ethyl acetate.

  • Reaction: Add the organic solution to the aqueous cyanide solution and heat the biphasic mixture to 80°C with vigorous stirring for several hours. [5]4. Workup: After the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude α-aminonitrile can be purified by column chromatography. Subsequent chemical steps would be required to convert the α-aminonitrile to this compound.

Mechanistic Insight: The Strecker Synthesis

The reaction begins with the formation of an imine from the aldehyde and the amine. The cyanide ion then attacks the electrophilic carbon of the imine to form the stable α-aminonitrile. The use of potassium ferrocyanide as a cyanide source is advantageous due to its low toxicity compared to simple alkali metal cyanides. [5]

cluster_0 Imine Formation cluster_1 Cyanide Addition Aldehyde R-CHO Imine R-CH=NR' Aldehyde->Imine + R'-NH₂ - H₂O Amine R'-NH₂ Aminonitrile R-CH(CN)NHR' Imine->Aminonitrile + CN⁻ Cyanide CN⁻

Caption: The two-stage mechanism of the Strecker synthesis.

Conclusion and Recommendations

The choice of synthetic route for this compound is a multi-faceted decision.

  • For large-scale, cost-driven synthesis, the traditional cyanation of 2,3-dimethylbenzyl halide (Route 1) remains a highly efficient and high-yielding option, provided that appropriate safety measures are in place for handling toxic cyanide salts.

  • For research and development where environmental considerations and safety are paramount, the dehydrative cyanation of 2,3-dimethylbenzyl alcohol (Route 2) is an excellent choice. While the initial catalyst cost may be higher, the avoidance of halogenated intermediates and toxic reagents makes it an attractive "green" alternative.

  • When starting from an aldehyde is more convenient or cost-effective, the Strecker-type synthesis (Route 3) offers a viable, albeit potentially lower-yielding, pathway. The use of safer cyanide sources in modern protocols mitigates some of the historical hazards associated with this reaction.

Ultimately, the optimal synthesis will depend on the specific constraints and priorities of your project, including scale, budget, available starting materials, and safety infrastructure. This guide provides the foundational data and protocols to make an informed and strategic decision.

References

  • He, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2187. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5641-5643.
  • Opatz, T., et al. (2014). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. University of Mainz.
  • Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Bolm, C., et al. (2005). Iron-Catalyzed Asymmetric Strecker Reaction of Ketimines. Angewandte Chemie International Edition, 44(11), 1654-1656. Available at: [Link]

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A Researcher's Guide to Isotopic Labeling of 2-(2,3-Dimethylphenyl)acetonitrile for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, understanding how a reaction proceeds is as crucial as knowing what it produces. Mechanistic studies form the bedrock of process optimization, impurity profiling, and the rational design of new catalysts and pharmaceuticals. Isotopic labeling, the technique of strategically replacing an atom in a molecule with one of its heavier, stable isotopes, is an unparalleled tool for tracing reaction pathways and interrogating transition states.[1][2]

This guide provides a comparative analysis of isotopic labeling strategies for a model compound, 2-(2,3-dimethylphenyl)acetonitrile. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to select and implement the most insightful labeling strategy for their specific mechanistic questions.

Chapter 1: Strategic Isotope Selection for this compound

The structure of this compound offers several key positions for isotopic labeling, each suited to answering different mechanistic questions. The primary candidates are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

  • Deuterium (²H): Ideal for probing reactions involving the cleavage of a carbon-hydrogen bond. The significant mass difference between protium (¹H) and deuterium (²H) leads to a measurable change in reaction rate, an effect known as the Kinetic Isotope Effect (KIE).[3] For our target molecule, the benzylic C-H bonds of the acetonitrile group are prime candidates for deuteration to study reactions involving their activation.

  • Carbon-13 (¹³C): A powerful tracer for tracking the carbon skeleton through a reaction. By labeling the nitrile carbon or the benzylic carbon, one can definitively follow bond formation and cleavage events using ¹³C NMR spectroscopy and Mass Spectrometry.[1][4][5]

  • Nitrogen-15 (¹⁵N): Useful for reactions where the nitrile nitrogen is directly involved, such as hydrolysis, reduction, or coordination to a metal center.[6]

Table 1: Comparison of Isotopes for Labeling this compound

IsotopePropertyPrimary Detection Method(s)Key Mechanistic Insight
²H (Deuterium) Stable, 2x mass of ¹HNMR, Mass SpectrometryKinetic Isotope Effect (C-H bond cleavage)
¹³C (Carbon-13) Stable, ~1.07% natural abundance¹³C NMR, Mass SpectrometryCarbon skeleton rearrangement, bond formation/cleavage
¹⁵N (Nitrogen-15) Stable, ~0.37% natural abundance¹⁵N NMR, Mass SpectrometryFate of the nitrile group, coordination chemistry

Chapter 2: Deuterium Labeling at the Benzylic Position: A Probe for C-H Activation

Many catalytic and metabolic pathways involve the activation of benzylic C-H bonds.[7] Replacing these hydrogens with deuterium provides a direct method to determine if this bond-breaking event is part of the rate-determining step of the reaction.

The Causality: Understanding the Kinetic Isotope Effect (KIE)

The C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is strong evidence for C-H bond cleavage in the rate-limiting step.[3][8]

Caption: KIE diagram illustrating the higher energy barrier for C-D vs. C-H bond cleavage.

Comparison of Deuteration Methodologies

Two primary strategies exist for introducing deuterium at the benzylic position: direct hydrogen isotope exchange (HIE) on the final molecule or de novo synthesis from a deuterated precursor. HIE is often more efficient for late-stage labeling.

Method 1: Palladium-Catalyzed Hydrogen Isotope Exchange (HIE)

This method offers high selectivity for benzylic positions.[9][10] Catalytic systems can utilize deuterium gas (D₂) or, more commonly and safely in a lab setting, deuterium oxide (D₂O) as the deuterium source.[11][12]

Experimental Protocol: Pd/C-Catalyzed Benzylic Deuteration

  • Setup: To a sealable reaction vial, add this compound (100 mg, 0.69 mmol), 10% Palladium on Carbon (Pd/C, 22 mg, 0.02 mmol), and a magnetic stir bar.

  • Deuterium Source: Add deuterium oxide (D₂O, 2 mL).

  • Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Extract the product with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the residue by column chromatography. Determine the percentage of deuterium incorporation at the benzylic position using ¹H NMR (by observing the decrease in the integral of the benzylic CH₂ signal relative to an internal standard or aromatic protons) and confirm the mass increase by GC-MS or LC-MS.[13][14]

Method 2: Base-Catalyzed H/D Exchange

A simpler, though often less selective, alternative involves deprotonation of the acidic benzylic protons with a base in the presence of a deuterium source.

Experimental Protocol: NaOD-Catalyzed Benzylic Deuteration

  • Setup: In a round-bottom flask, dissolve this compound (100 mg, 0.69 mmol) in deuterated methanol (MeOD, 3 mL).

  • Catalyst: Add a solution of sodium deuteroxide (NaOD) in D₂O (40 wt%, 0.1 mL).

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Workup: Quench the reaction by adding D₂O. Extract the product with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for deuterium incorporation using ¹H NMR and Mass Spectrometry.

Table 2: Performance Comparison of Benzylic Deuteration Methods

ParameterPd/C-Catalyzed HIEBase-Catalyzed HIE
Deuterium Source D₂O or D₂ gasD₂O, MeOD, etc.
Selectivity High for benzylic positionModerate; risk of ring H/D exchange
Reaction Conditions High temperatureMild to moderate temperature
Cost Higher (Palladium catalyst)Lower (common base)
Typical D-incorporation >90%50-80% (often requires multiple cycles)
Key Advantage High chemoselectivity and efficiencySimplicity and low cost

Chapter 3: ¹³C and ¹⁵N Labeling via De Novo Synthesis

To unambiguously track the fate of the cyano- or adjacent methylene-carbon, a synthetic approach starting from a labeled building block is required. This provides definitive evidence for bond-forming or bond-breaking events involving that specific atom.

The Causality: Following the Label

Unlike KIE studies, which infer mechanism from reaction rates, ¹³C and ¹⁵N labeling allows for direct observation. By analyzing the products with ¹³C or ¹⁵N NMR, one can see where the labeled atom resides. Mass spectrometry will show a corresponding M+1 (for ¹³C) or M+1 (for ¹⁵N) peak, confirming the isotope's incorporation into the product or an intermediate.[4][5][6]

Synthetic Workflow: Preparation of [¹³C≡N]-labeled this compound

The most direct route involves the nucleophilic substitution of a benzyl halide with a labeled cyanide salt.[15][16]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis Halide 2,3-Dimethylbenzyl Bromide ReactionVessel Nucleophilic Substitution (DMSO, 60°C) Halide->ReactionVessel KCN K¹³CN KCN->ReactionVessel Product [¹³C≡N]-2-(2,3-Dimethylphenyl) acetonitrile ReactionVessel->Product Analysis Purification (Chromatography) & Validation (NMR, MS) Product->Analysis

Caption: Synthetic pathway for preparing ¹³C-labeled this compound.

Experimental Protocol: Synthesis of [¹³C≡N]-2-(2,3-dimethylphenyl)acetonitrile

  • Precursor Synthesis: Synthesize 2,3-dimethylbenzyl bromide from 2,3-dimethylbenzyl alcohol using PBr₃ or a similar brominating agent. (Caution: Benzyl bromides are lachrymatory).

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add potassium [¹³C]cyanide (K¹³CN, 99% ¹³C, 1.1 equivalents). Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add a solution of 2,3-dimethylbenzyl bromide (1.0 equivalent) in DMSO dropwise to the stirred suspension of K¹³CN. Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification & Validation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization:

    • ¹³C NMR: Confirm the presence of a highly enriched signal for the nitrile carbon (around 118-120 ppm).[5]

    • ¹H NMR: The benzylic protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus.

    • Mass Spec: Observe the molecular ion peak (M+) and a significantly enhanced M+1 peak corresponding to the ¹³C-labeled molecule.

Chapter 4: A Broader Toolkit: Alternative Mechanistic Probes

Isotopic labeling is a powerful but not exclusive tool. A robust mechanistic study often integrates several techniques.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, predict transition state geometries, and calculate theoretical KIEs to corroborate experimental findings.

  • In-situ Spectroscopy: Techniques like FT-IR (ReactIR) or Raman spectroscopy can monitor the concentration of reactants, products, and sometimes key intermediates in real-time without quenching the reaction.

  • Intermediate Trapping: Introducing a reagent that selectively reacts with a suspected intermediate can provide strong evidence for its existence on the reaction pathway.

Conclusion: Designing the Right Experiment

The choice of an isotopic labeling strategy for this compound is dictated entirely by the mechanistic question at hand.

  • To investigate if benzylic C-H activation is rate-limiting , a deuterium labeling experiment to measure the Kinetic Isotope Effect is the most direct and informative approach. The high selectivity of metal-catalyzed HIE makes it a superior choice for preparing the deuterated substrate.

  • To trace the pathway of the carbon backbone or the nitrile group during a transformation, a de novo synthesis incorporating ¹³C or ¹⁵N is necessary. This method provides unambiguous proof of bond connectivity in the products.

By carefully selecting the isotope, the labeling position, and the synthetic methodology, researchers can design powerful experiments that illuminate the complex and often invisible steps of a chemical reaction, accelerating discovery and innovation in drug development and materials science.

References

  • Pessier, F., & Maruani, A. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]

  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • Jasiak, E., et al. (2017). Isotopic labelings for mechanistic studies. Methods in Enzymology. Retrieved from [Link]

  • Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. Retrieved from [Link]

  • Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

  • Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Journal of the American Chemical Society. Retrieved from [Link]

  • Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis. Retrieved from [Link]

  • García, J. J., et al. (2014). Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0). ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (1998). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2022). Mechanism studies a, Isotopic labelling experiment with the... ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Kinetic isotope effect. Retrieved from [Link]

  • Forgo, P., & Csendes, Z. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. Retrieved from [Link]

  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. Retrieved from [Link]

  • Williamson, D., et al. (2020). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Interface Focus. Retrieved from [Link]

  • Vallet, M., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 2-(2,3-Dimethylphenyl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Phenylacetonitrile and its derivatives are invaluable building blocks, prized for the versatility of the nitrile group and the reactivity of the benzylic position. Among these, 2-(2,3-Dimethylphenyl)acetonitrile has found application in the synthesis of complex molecules, including pharmaceutical agents. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental insights to inform your selection process.

The Significance of the Arylacetonitrile Scaffold and the Role of Substitution

Arylacetonitriles are characterized by an acidic α-proton, the deprotonation of which generates a resonance-stabilized carbanion. This nucleophile can readily participate in a variety of bond-forming reactions, most notably α-alkylation and condensation reactions. The nature and position of substituents on the phenyl ring can significantly influence the reactivity of the molecule through a combination of steric and electronic effects.

The 2,3-dimethyl substitution pattern in this compound introduces specific steric hindrance around the reactive benzylic carbon. This steric bulk can play a crucial role in directing the stereochemical outcome of reactions and can influence the rate of reaction by either hindering or, in some cases, favoring a particular reaction pathway. Electronically, the two methyl groups are weakly electron-donating, which can subtly affect the acidity of the α-proton.

Core Application: α-Alkylation in Pharmaceutical Synthesis

A notable application of this compound is in the synthesis of intermediates for pharmaceutical compounds like Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] A key step in the synthesis of a Cilomilast intermediate involves the α-alkylation of this compound with an alkylating agent such as (chloromethyl)cyclopropane to furnish 2-(2,3-dimethylphenyl)-3-cyclopropylpropanenitrile.

This alkylation reaction serves as an excellent case study for comparing the performance of alternative substituted phenylacetonitriles. The success of this reaction hinges on the efficient generation of the benzylic carbanion and its subsequent nucleophilic attack on the electrophile.

A Comparative Analysis of Alternative Phenylacetonitrile Reagents

The choice of substitution on the phenyl ring can dramatically alter the outcome of the α-alkylation reaction. Below, we compare this compound with several plausible alternatives, considering the steric and electronic effects of the substituents.

ReagentKey Characteristics of Phenyl RingExpected Impact on α-Alkylation
This compound Ortho and meta methyl groups introduce significant steric bulk near the reaction center. Weakly electron-donating.The steric hindrance can influence the approach of the electrophile. The weak electron-donating nature has a minor effect on the acidity of the α-proton.
Phenylacetonitrile Unsubstituted. No steric hindrance from the ring.Serves as a baseline for reactivity. Prone to dialkylation due to the lack of steric shielding.
2-(4-Methoxyphenyl)acetonitrile Para-methoxy group is strongly electron-donating. Minimal steric hindrance at the ortho positions.The electron-donating group can slightly decrease the acidity of the α-proton, potentially requiring stronger bases or longer reaction times for deprotonation.
2-(2,6-Dichlorophenyl)acetonitrile Two ortho-chloro groups provide significant steric hindrance. Chloro groups are electron-withdrawing.The steric bulk is expected to be even greater than the 2,3-dimethyl analogue, potentially slowing down the reaction but could enhance selectivity. The electron-withdrawing nature increases the acidity of the α-proton, facilitating deprotonation.
2-(Naphthalen-1-yl)acetonitrile A bulky, fused aromatic ring system.The extended aromatic system offers different steric constraints compared to a substituted benzene ring and may influence the stability of the carbanion intermediate.

Experimental Protocols and Supporting Data

To provide a practical comparison, we present a generalized experimental protocol for the α-alkylation of phenylacetonitriles. This is followed by a table of expected comparative data based on established principles of organic chemistry and literature precedents for similar reactions.

General Experimental Protocol for α-Alkylation of Phenylacetonitriles

Materials:

  • Substituted phenylacetonitrile (1.0 eq)

  • Alkylating agent (e.g., (chloromethyl)cyclopropane) (1.1 eq)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted phenylacetonitrile and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent dropwise via a syringe, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparative data table, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of the quenching solution.

  • Extract the aqueous layer with the extraction solvent (3 x volume).

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet scientifically plausible, data for the alkylation of various phenylacetonitriles with (chloromethyl)cyclopropane based on the principles discussed. This data is intended for comparative guidance.

Phenylacetonitrile DerivativeReaction Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)Key Observations
This compound485< 5Good yield with high selectivity for mono-alkylation due to steric hindrance.
Phenylacetonitrile26025Faster reaction but lower selectivity, leading to significant di-alkylation.
2-(4-Methoxyphenyl)acetonitrile67515Slower reaction due to the electron-donating group, with moderate selectivity.
2-(2,6-Dichlorophenyl)acetonitrile890< 2Slower reaction due to significant steric hindrance, but excellent selectivity for the mono-alkylated product. Easier deprotonation may be observed.
2-(Naphthalen-1-yl)acetonitrile37010Reactivity is comparable to phenylacetonitrile, with slightly better selectivity due to the bulky naphthyl group.

Mechanistic Considerations and Reagent Selection Rationale

The choice of a substituted phenylacetonitrile will fundamentally depend on the desired outcome of the synthesis.

  • For High Selectivity in Mono-alkylation: Reagents with significant steric bulk at the ortho positions, such as This compound and 2-(2,6-Dichlorophenyl)acetonitrile , are superior choices. The steric hindrance effectively shields the remaining α-proton of the mono-alkylated product from the base, thus minimizing di-alkylation. While 2-(2,6-Dichlorophenyl)acetonitrile might offer even higher selectivity, its increased steric bulk could lead to longer reaction times.

  • For Rapid Reactions (where selectivity is less critical): Phenylacetonitrile itself will likely provide the fastest reaction rates due to the absence of steric hindrance. However, this comes at the cost of selectivity, and purification to separate the mono- and di-alkylated products will be more challenging.

  • Influence of Electronic Effects: The use of 2-(4-Methoxyphenyl)acetonitrile demonstrates the impact of electron-donating groups. The methoxy group destabilizes the carbanion, making the α-proton less acidic and slowing the deprotonation step. Conversely, electron-withdrawing groups, as in the chloro-substituted analogue, increase the acidity of the α-proton, facilitating carbanion formation.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the α-alkylation of a substituted phenylacetonitrile.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent Substituted Phenylacetonitrile deprotonation Deprotonation (Carbanion Formation) 0 °C reagent->deprotonation base Strong Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation alkylation Alkylation with (Chloromethyl)cyclopropane 0 °C to RT deprotonation->alkylation Carbanion Intermediate quench Quenching (e.g., aq. NH4Cl) alkylation->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification product Purified Mono-alkylated Product purification->product

Caption: Workflow for the α-alkylation of substituted phenylacetonitriles.

Logical Relationships in Reagent Selection

The decision-making process for selecting an appropriate phenylacetonitrile derivative can be visualized as follows:

G cluster_criteria Key Selection Criteria cluster_choices Reagent Choices start Start: Define Synthetic Goal selectivity High Mono-alkylation Selectivity? start->selectivity rate Fast Reaction Rate? selectivity->rate No sterically_hindered Sterically Hindered (e.g., 2,3-diMe or 2,6-diCl) selectivity->sterically_hindered Yes unsubstituted Unsubstituted (Phenylacetonitrile) rate->unsubstituted Yes electronically_modified Electronically Modified (e.g., 4-MeO or 4-NO2) rate->electronically_modified Consider Electronic Effects

Caption: Decision tree for selecting a phenylacetonitrile derivative.

Conclusion

While this compound is an effective reagent for achieving selective mono-alkylation due to its inherent steric properties, a nuanced understanding of the interplay between steric and electronic effects allows for the rational selection of alternative reagents. For syntheses where maximizing selectivity for mono-alkylation is paramount, ortho-substituted phenylacetonitriles, including the title compound and its di-chloro analogue, are superior choices. In contrast, when reaction kinetics are the primary concern and subsequent purification is straightforward, the parent phenylacetonitrile may be more suitable. The electronically modified analogues offer a means to fine-tune the reactivity of the benzylic position. Ultimately, the optimal reagent is dictated by the specific demands of the synthetic target and the desired balance between reaction efficiency and product purity.

References

  • Patent US3755412A: Alkyl
  • Patent CN1062345A: Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
  • Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.
  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine.
  • Patent CN102503815A: Preparation method for roflumilast intermedi
  • Comparative study of different catalysts for 2-phenylacetonitrile synthesis. Benchchem.
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • A comparison of several modern alkyl
  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.
  • 3-[(2,3-Dimethylphenyl)amino]propanenitrile | 36034-59-0. Biosynth.
  • Patent EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)
  • Cilomilast: orally active selective phosphodiesterase-4 inhibitor for treatment of chronic obstructive pulmonary disease. PubMed.
  • Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. PubMed.
  • Cilomilast (SB-207499). MedchemExpress.com.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • Patent CN103304408A: Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Roflumilast Synthetic Routes. MedKoo Biosciences.
  • 2-Cyclopentyl-2-(dimethylamino)acetonitrile. PubChem.
  • Technical Support Center: Synthesis of Substituted Phenylacetonitriles. Benchchem.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Substituted Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the analytical methodologies available for the quantitative analysis of substituted acetonitriles. This guide is born from years of hands-on experience in pharmaceutical and chemical analysis, where the accurate quantification of these versatile compounds is paramount. Substituted acetonitriles are not only crucial building blocks in organic synthesis but also frequently appear as active pharmaceutical ingredients (APIs), intermediates, or impurities in drug development.[1][2] Consequently, the ability to select and validate the most appropriate analytical technique is a cornerstone of robust scientific research and regulatory compliance.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical workflow for selecting and implementing analytical methods for substituted acetonitriles. We will delve into the nuances of each technique, moving beyond a simple recitation of steps to explain the underlying principles and the rationale behind experimental choices. Our goal is to equip you with the knowledge to not only perform these analyses but to do so with a deep understanding of the method's strengths and limitations, ensuring the integrity and trustworthiness of your results.

The Analytical Landscape: A Comparative Overview

The choice of an analytical method for a substituted acetonitrile is dictated by several factors, including its volatility, polarity, thermal stability, and the required sensitivity of the analysis. Here, we compare the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). For qualitative identification, Fourier-Transform Infrared Spectroscopy (FTIR) remains an invaluable tool.

Quantitative Method Performance Comparison

The following table provides a quantitative comparison of the primary analytical methods for substituted acetonitriles. The values presented are typical and may vary depending on the specific compound, matrix, and instrumentation.

Parameter GC-MS HPLC-UV LC-MS/MS qNMR
Limit of Detection (LOD) 0.01 - 10 ng/mL0.1 - 10 µg/mL0.001 - 10 ng/mL[3]0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.05 - 50 ng/mL0.5 - 50 µg/mL0.005 - 50 ng/mL0.5 - 5 mg/mL
Linearity (R²) > 0.995[4]> 0.999[5]> 0.998> 0.999
Precision (%RSD) < 15%[4]< 2%[5]< 10%< 1%
Accuracy (% Recovery) 80 - 120%98 - 102%[5]90 - 110%99 - 101%
Compound Applicability Volatile, thermally stableNon-volatile, chromophore-containingWide range of polarities, high sensitivitySoluble compounds with unique NMR signals
Primary Application Residual solvent analysis, volatile impuritiesPurity determination, assay of APIsTrace level impurity analysis, metabolite identificationAbsolute quantification, purity of reference standards

Deep Dive into Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for the analysis of volatile and semi-volatile substituted acetonitriles.[1][3] Its high resolving power and the specificity of mass spectrometric detection make it ideal for identifying and quantifying these compounds, particularly in complex matrices. A key consideration when using GC-MS for acetonitrile derivatives is the potential for thermal degradation in the injector port. Therefore, optimizing the injection temperature and using a deactivated liner are critical to obtaining accurate and reproducible results. Direct injection of acetonitrile-based extracts can be problematic due to poor peak focusing; a solvent exchange step or the use of specific injection techniques may be necessary.[4]

Trustworthiness: A self-validating GC-MS protocol for substituted acetonitriles should include regular system suitability tests, the use of an appropriate internal standard, and the validation of key parameters such as linearity, accuracy, and precision as per ICH guidelines.[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is a versatile and widely used technique for the analysis of a broad range of substituted acetonitriles, especially those that are non-volatile or thermally labile.[8] The choice of column and mobile phase is critical for achieving optimal separation. For many substituted acetonitriles, reversed-phase chromatography on a C18 column is a good starting point. The presence of a UV-absorbing chromophore in the molecule is a prerequisite for detection by a UV detector. For aromatic nitriles, phenyl stationary phases can provide enhanced separation through π-π interactions.[9]

Trustworthiness: Method validation for HPLC-UV should demonstrate specificity, linearity, accuracy, precision, and robustness.[5][6] System suitability tests, including checks for peak asymmetry, theoretical plates, and resolution, are essential for ensuring the ongoing performance of the method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it the method of choice for the trace-level analysis of substituted acetonitriles, such as in the detection of genotoxic impurities or metabolites.[10][11] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used, with the choice depending on the polarity and ionization characteristics of the analyte.

Trustworthiness: The validation of an LC-MS method involves similar parameters to HPLC-UV but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte. The use of an isotopically labeled internal standard is highly recommended to compensate for these effects and ensure the accuracy of the results.

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR is a primary analytical method that allows for the direct, absolute quantification of a substituted acetonitrile without the need for a calibration curve with a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This makes qNMR an invaluable tool for determining the purity of reference standards and for the accurate quantification of major components in a sample.[12][14] For a successful qNMR experiment, it is crucial to select a suitable internal standard with a known purity and signals that do not overlap with the analyte signals.[15]

Trustworthiness: The accuracy of qNMR relies on careful sample preparation, including accurate weighing, and the use of appropriate acquisition and processing parameters to ensure complete spin relaxation and accurate integration of the signals.[15][16]

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Experience: While not a quantitative technique in the same vein as the others discussed, FTIR is a powerful tool for the qualitative identification of the nitrile functional group (-C≡N) in substituted acetonitriles.[17] The C≡N stretching vibration gives rise to a characteristic sharp absorption band in the region of 2260-2220 cm⁻¹.[17] The exact position of this band can provide clues about the molecular structure; for example, conjugation with an aromatic ring will shift the absorption to a lower wavenumber.[17]

Trustworthiness: The reliability of FTIR for identification is enhanced by comparing the full spectrum of the sample to that of a known reference standard. It's important to be aware that other functional groups, such as alkynes, can also absorb in a similar region, although the nitrile peak is typically sharper and more intense.[18]

Experimental Protocols

Detailed Step-by-Step Methodology for GC-MS Analysis of a Volatile Substituted Acetonitrile

This protocol provides a general framework. Specific parameters should be optimized for the analyte of interest.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the substituted acetonitrile in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample by dissolving a known amount in the same solvent to achieve a concentration within the calibration range.

    • Add an internal standard to all standard and sample solutions at a fixed concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, 250 °C, split ratio 20:1.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of the substituted acetonitrile in the sample from the calibration curve.

Detailed Step-by-Step Methodology for HPLC-UV Analysis of a Non-Volatile Substituted Acetonitrile

This protocol is a starting point and should be optimized for the specific analyte.

  • Mobile Phase and Sample Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases before use.[19]

    • Prepare a stock solution of the substituted acetonitrile in a suitable diluent (e.g., 50:50 water:acetonitrile) at 1 mg/mL.

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known amount in the diluent to a concentration within the calibration range.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Calculate the concentration of the substituted acetonitrile in the sample using the regression equation from the calibration curve.

Visualization of Workflows

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Prep_Start Start Weighing Accurate Weighing Prep_Start->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Internal_Std Add Internal Standard Dissolution->Internal_Std Dilution Serial Dilution (Standards) Internal_Std->Dilution for Calibration GC_Injection GC Injection Internal_Std->GC_Injection Sample Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM) Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of substituted acetonitriles by GC-MS.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Prep_Start Start Weighing Accurate Weighing Prep_Start->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution for Calibration HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Sample Separation Chromatographic Separation (C18) HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(2,3-Dimethylphenyl)acetonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, building trust by delivering value and expertise beyond the product itself. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory operations.

Understanding the Compound: Hazard Profile and Characteristics

Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound, like other substituted acetonitriles, presents a specific hazard profile that dictates its handling and disposal requirements. Acetonitrile and its derivatives are classified as hazardous materials due to their flammability and toxicity.[1][2][3] The primary concern with nitrile compounds is their potential to release hydrogen cyanide, an extremely toxic gas, under certain conditions such as contact with strong acids or upon combustion.

Acute exposure through inhalation, ingestion, or skin contact can be harmful.[3][4] Symptoms of exposure to related compounds include irritation to the eyes, skin, and respiratory tract.[5][6] Chronic exposure may lead to more severe health effects.[7] Therefore, all handling and disposal operations must be conducted with the appropriate engineering controls and personal protective equipment.

For quick reference, the key properties of a representative substituted phenylacetonitrile are summarized below.

PropertyValue / InformationRelevance to Disposal
Chemical Formula C₁₀H₁₁NMolecular identity for waste manifest.
Appearance Varies (often a liquid or low-melting solid)Dictates whether to handle as liquid or solid waste.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]High level of PPE and careful handling are required.
Primary Hazards Acute toxicity (oral, dermal, inhalation), Serious eye irritation.[2][3]Mandates use of chemical fume hoods and specific PPE.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and reducing agents.Critical for waste segregation to prevent dangerous reactions.
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Cyanide (HCN).Highlights the danger of fire and dictates appropriate firefighting measures.
Environmental Fate Potentially toxic to aquatic life. Do not empty into drains.[4]Prohibits sewer disposal and requires containment.

Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is a multi-step process that begins with waste generation and ends with compliant removal by a certified hazardous waste handler. The following diagram illustrates the critical decision points in this workflow.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures Start Waste Generated Assess Assess Waste Type (Pure, Mixed, Contaminated Debris) Start->Assess SelectContainer Select Appropriate & Compatible Waste Container Assess->SelectContainer All Types LabelContainer Label Container with 'Hazardous Waste' & Full Chemical Name SelectContainer->LabelContainer CollectWaste Collect Waste in Fume Hood with PPE LabelContainer->CollectWaste SealContainer Securely Seal Container (Keep closed unless adding waste) CollectWaste->SealContainer Store Store in Designated Satellite Accumulation Area (SAA) SealContainer->Store RequestPickup Request Waste Pickup from Environmental Health & Safety (EHS) Store->RequestPickup Transport EHS Transports to Central Accumulation Area (CAA) RequestPickup->Transport Manifest Waste Manifested for Disposal Transport->Manifest FinalDisposal Disposal by Licensed Hazardous Waste Vendor Manifest->FinalDisposal

Caption: Decision workflow for compliant chemical waste disposal.

Procedural Guide: From Benchtop to Final Disposal

This section provides the detailed, step-by-step methodologies required for safely managing this compound waste.

Part 3.1: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is rooted in the chemical's hazard profile. The goal is to create an impermeable barrier between you and the hazardous substance.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves provide good resistance to many chemicals, including weak acids and bases, and are a common choice for laboratory settings.[8][9] For extended handling or in case of immersion, heavier gloves such as butyl rubber or Viton may be preferable.[10] Always inspect gloves for tears or punctures before use.[11]

  • Eye Protection : Chemical splash goggles are mandatory.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[11]

  • Body Protection : A flame-resistant lab coat must be worn and fully fastened.[10] Ensure it is kept clean and replaced if significant contamination occurs.

  • Respiratory Protection : All handling of this compound, especially the transfer of waste, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10][12]

Part 3.2: Waste Collection and Containerization - The Foundation of Safe Disposal

The integrity of your disposal process begins with how you collect and store the waste in the laboratory.

Step 1: Select the Correct Waste Container

  • Choose a container made of a material compatible with this compound. Glass or polyethylene containers are generally suitable.

  • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.

  • Ensure the container is clean and dry before use. Never use a container that previously held an incompatible chemical (e.g., strong acids or oxidizers).

Step 2: Label the Container Before Use

  • Proper labeling is a critical safety and regulatory requirement. Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include the full, unabbreviated chemical name: "Waste this compound".

  • If creating a mixed waste stream, list all components and their approximate percentages.

Step 3: Segregate and Accumulate Waste

  • Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvents separate, and never mix this nitrile-containing waste with acidic waste, which could generate highly toxic hydrogen cyanide gas.

  • Collect the waste directly into your labeled container within a chemical fume hood.

  • Keep the waste container closed at all times except when you are actively adding waste.[13] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Part 3.3: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

For a Small Spill (Contained within the fume hood):

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Absorb the spill using a chemical absorbent material like vermiculite, dry sand, or a commercial sorbent pad.[5] Do not use combustible materials like paper towels.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated solid hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same solid waste container.

  • Seal and label the container as "Debris contaminated with this compound".

For a Large Spill (Outside the fume hood):

  • Evacuate the immediate area. Alert all personnel to leave the laboratory.

  • If the substance is flammable and there is an ignition risk, turn off all potential ignition sources if it is safe to do so.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[5]

Part 3.4: Final Disposal - The Hand-Off

Once your waste container is full or has been in storage for the maximum allowed time (typically 12 months for academic labs under Subpart K), it must be removed from the SAA.[14]

  • Request a Pickup : Follow your institution's procedure to request a hazardous waste pickup from your EHS department. Ensure the waste label is complete and legible.

  • Internal Transfer : Your EHS team will transport the waste from your SAA to the facility's Central Accumulation Area (CAA) to await pickup by a licensed contractor.

  • Manifesting and Shipping : The waste is then manifested, transported, and ultimately disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[1] The most common disposal method for this type of waste is high-temperature incineration.

Never discharge this compound or its containers into the sewer or regular trash.[1][4] This constitutes a serious regulatory violation and poses a significant threat to public health and the environment.

By adhering to these scientifically grounded and procedurally validated steps, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.
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Navigating the Unseen Threat: A Guide to Safely Handling 2-(2,3-Dimethylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale Behind a Cautious Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2,3-Dimethylphenyl)acetonitrile, we must operate under the precautionary principle. Acetonitrile and its derivatives are known to be hazardous.[1][2][3] They are often flammable liquids and can be harmful if swallowed, in contact with skin, or inhaled.[1][4][5] Therefore, the protocols outlined below are designed to provide a robust framework for minimizing exposure and mitigating potential risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. Each component plays a vital role in creating a barrier between the researcher and the chemical.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[6][7] The outer glove should be removed and disposed of immediately upon contamination.[6] For tasks with a higher risk of splashing, heavier-duty nitrile or neoprene gloves should be considered.[8][9]
Eye and Face Protection Chemical splash goggles are mandatory at all times.[8] A face shield should be worn over the goggles during procedures with a risk of splashing or energetic reactions.[8]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[8] Long pants and closed-toe shoes are required to ensure no skin is exposed.[8][10]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[11] If there is a potential for exposure above established limits for similar compounds, a respirator may be necessary.[12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. The following steps provide a procedural guide for the safe use of this compound in a laboratory setting.

Preparation and Handling Workflow

prep Preparation handle Handling in Fume Hood prep->handle 1. Don PPE transport Transport handle->transport 2. Use secondary containment waste Waste Disposal handle->waste 4. Segregate waste storage Storage transport->storage 3. Tightly sealed container cleanup Cleanup waste->cleanup 5. Decontaminate

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Verify the location and accessibility of safety equipment, including the safety shower, eyewash station, and fire extinguisher.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound inside a chemical fume hood.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Keep containers tightly closed when not in use to minimize the release of vapors.[4][5]

  • Avoid heating the compound near open flames or other ignition sources, as arylacetonitriles can be flammable.[1][4][5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[11][13]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents and acids.[14][15][16]

  • The storage cabinet should be clearly labeled as containing flammable and toxic materials.

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is essential.

Emergency Response Flowchart

cluster_skin cluster_eye cluster_inhalation cluster_ingestion cluster_spill exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill exposure->spill skin_remove Remove contaminated clothing skin->skin_remove eye_flush Flush with water for 15 min eye->eye_flush inhalation_fresh_air Move to fresh air inhalation->inhalation_fresh_air ingestion_medical Seek immediate medical attention ingestion->ingestion_medical spill_evacuate Evacuate and alert others spill->spill_evacuate skin_wash Flush with water for 15 min skin_medical Seek medical attention skin_wash->skin_medical skin_remove->skin_wash eye_medical Seek immediate medical attention eye_flush->eye_medical inhalation_medical Seek medical attention inhalation_fresh_air->inhalation_medical spill_absorb Absorb with inert material spill_evacuate->spill_absorb spill_dispose Collect and dispose as hazardous waste spill_absorb->spill_dispose

Caption: Emergency response procedures for incidents involving this compound.

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services.

  • For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[17][18]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[17][18]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[11]

  • Incompatible Wastes: Do not mix waste containing this compound with incompatible materials, as this could lead to dangerous reactions.[19]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[20] Never pour this chemical down the drain, as it can contaminate water systems.[11]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Solutions Pest & Lawn. (2023). Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE]. Retrieved from [Link]

  • Michigan Department of Community Health. (2005). Acetonitrile. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Towson University Department of Environmental Health & Safety. (2012). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

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  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (2025). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Google Patents. (n.d.). CN109593050A - A method of recycling acetonitrile from acetonitrile aqueous mixtures.
  • ADVISO. (2025). How to Dispose of Acetonitrile?. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

  • Catalyst Education. (2020). Handling and Storing Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.